molecular formula C36H53FN6O4 B12403111 (1s,4s)-Menin-MLL inhibitor-23

(1s,4s)-Menin-MLL inhibitor-23

Cat. No.: B12403111
M. Wt: 652.8 g/mol
InChI Key: HATUKNGROGAFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-Menin-MLL inhibitor-23 is a useful research compound. Its molecular formula is C36H53FN6O4 and its molecular weight is 652.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H53FN6O4

Molecular Weight

652.8 g/mol

IUPAC Name

tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45)

InChI Key

HATUKNGROGAFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the scaffold protein Menin. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1. The disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide focuses on the mechanism of action of (1s,4s)-Menin-MLL inhibitor-23, a specific inhibitor of this critical interaction.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound functions by directly binding to Menin and competitively inhibiting its interaction with MLL and MLL fusion proteins. The N-terminus of MLL, which is retained in all MLL fusion proteins, contains specific motifs that bind to a pocket on the surface of Menin. By occupying this pocket, this compound prevents the tethering of the MLL fusion protein complex to chromatin at the promoter regions of target genes.

This disruption leads to a cascade of downstream effects:

  • Inhibition of Target Gene Expression: The primary consequence of Menin-MLL inhibition is the downregulation of key MLL fusion protein target genes, including HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic cells.

  • Induction of Cell Differentiation: By suppressing the leukemogenic gene expression program, this compound promotes the differentiation of leukemic blasts into more mature myeloid cells.

  • Induction of Apoptosis: The loss of critical survival signals driven by MLL fusion proteins ultimately leads to programmed cell death (apoptosis) in MLL-rearranged leukemia cells.

Quantitative Data

The following table summarizes the biological activity of various Menin-MLL inhibitors, including data for compounds structurally related to this compound as detailed in patent WO2017214367A1.

CompoundTargetAssayIC50 (nM)Cell LineGI50 (nM)Reference
This compound (Example 99A) Menin-MLL InteractionFluorescence Polarization1.1--Patent WO2017214367A1
MI-2Menin-MLL InteractionFluorescence Polarization446MV4-11~5000Grembecka et al., 2012
MI-3Menin-MLL InteractionFluorescence Polarization648MV4-11~5000Grembecka et al., 2012
MI-463Menin-MLL InteractionFluorescence Polarization15.3MV4-11200-500Borkin et al., 2015
MI-503Menin-MLL InteractionFluorescence Polarization14.7MV4-11200-500Borkin et al., 2015
MI-3454Menin-MLL InteractionFluorescence Polarization0.51MOLM-137-27Krivtsov et al., 2019
VTP50469Menin-MLL InteractionBiochemical Assay<1MOLM-13<10Krivtsov et al., 2019

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the molecular mechanism of Menin-MLL mediated leukemogenesis and its inhibition by this compound.

Menin_MLL_Inhibition cluster_Leukemogenesis Leukemogenic State cluster_Inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activation Leukemia Leukemia (Proliferation, Block in Differentiation) Target_Genes->Leukemia Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Menin_Inhibited Menin Inhibitor->Menin_Inhibited Binding MLL_Fusion_Free MLL Fusion Protein Menin_Inhibited->MLL_Fusion_Free Interaction Blocked Chromatin_Inactive Chromatin Menin_Inhibited->Chromatin_Inactive Target_Genes_Inactive Target Genes (HOXA9, MEIS1) Chromatin_Inactive->Target_Genes_Inactive Repression Therapeutic_Effect Therapeutic Effect (Differentiation, Apoptosis) Target_Genes_Inactive->Therapeutic_Effect

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of inhibitors to the Menin-MLL interaction.

Principle: A small fluorescently labeled peptide derived from the MLL N-terminus (MLL-FP) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Menin protein, its tumbling slows, leading to an increase in fluorescence polarization. Inhibitors that compete with MLL-FP for Menin binding will cause a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20.

    • Menin Protein: Recombinant human Menin protein diluted in Assay Buffer to a final concentration of 20 nM.

    • MLL-FP Peptide: Fluorescein-labeled MLL peptide (e.g., residues 4-15) diluted in Assay Buffer to a final concentration of 10 nM.

    • Inhibitor: this compound serially diluted in Assay Buffer to a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of the inhibitor dilution series.

    • Add 10 µL of the Menin protein solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the MLL-FP peptide solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis:

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation using graphing software.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells

This assay is used to demonstrate that the inhibitor disrupts the Menin-MLL fusion protein interaction within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for 4-6 hours.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Menin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against MLL (N-terminus) and Menin.

Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Occupancy

This technique is used to determine if the inhibitor reduces the binding of the Menin-MLL fusion protein complex to the promoter regions of its target genes.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat MLL-rearranged leukemia cells with the inhibitor or DMSO as described for Co-IP.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against the N-terminus of MLL or an IgG control overnight at 4°C.

    • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification and qPCR:

    • Purify the DNA using a spin column.

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the metabolic activity of leukemia cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) and a control cell line without an MLL rearrangement (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Inhibitor Treatment:

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a Menin-MLL inhibitor.

Experimental_Workflow cluster_Cellular Cellular Characterization Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models Co_IP Co-Immunoprecipitation ChIP_qPCR ChIP-qPCR Cell_Viability Cell Viability (MTT) Gene_Expression Gene Expression (RT-qPCR) Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Discovery and Synthesis of Menin-MLL Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the pathogenic upregulation of key target genes such as HOXA9 and MEIS1, which drives leukemogenesis. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of small molecule inhibitors targeting the menin-MLL interface, with a focus on the chemical scaffolds and methodologies relevant to compounds such as (1s,4s)-Menin-MLL inhibitor-23. While specific proprietary data for individual compounds under development are often limited in the public domain, this guide consolidates available scientific knowledge to present the core principles, experimental protocols, and structure-activity relationship (SAR) insights that govern this class of inhibitors.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene (also known as KMT2A) are hallmarks of a subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) that are associated with a poor prognosis. These translocations generate oncogenic MLL fusion proteins that require interaction with the scaffold protein menin to drive their leukemogenic gene expression program. Menin binds to the N-terminal portion of MLL, an interaction that is preserved in MLL fusion proteins.

Targeting this specific PPI offers a therapeutic window to selectively eliminate leukemia cells dependent on this interaction while sparing healthy cells. This has spurred the development of several classes of small molecule menin-MLL inhibitors, some of which are now in clinical trials and have shown promising activity.

The Menin-MLL Signaling Axis

The oncogenic activity of MLL fusion proteins is mediated by their ability to aberrantly activate a specific transcriptional program. The core of this mechanism is the menin-MLL interaction, which leads to the downstream expression of genes critical for hematopoietic cell proliferation and self-renewal.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Recruits complex to Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Upregulates Inhibitor (1s,4s)-Menin-MLL Inhibitor-23 Inhibitor->Menin Binds & Inhibits

Figure 1: Menin-MLL Signaling Pathway in Leukemia.

Discovery and Optimization Workflow

The identification of potent and selective menin-MLL inhibitors typically follows a structured drug discovery cascade, beginning with the identification of initial hits and progressing through rigorous optimization and preclinical evaluation.

Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_Gen Hit Generation HTS->Hit_Gen SBDD Structure-Based Drug Design (SBDD) SBDD->Hit_Gen Lead_Opt Lead Optimization (SAR Studies) Hit_Gen->Lead_Opt In_Vitro In Vitro Assays (Biochemical & Cellular) Lead_Opt->In_Vitro Test In_Vivo In Vivo Models (PDX, Xenografts) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Feedback Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Purification & Product Compound3 Piperazine Precursor (e.g., Compound 3) Base DIPEA (Base) Compound3->Base SulfonylChloride Cyclohexyl Sulfonyl Chloride SulfonylChloride->Base Solvent DCM (Solvent) Temp 0°C to RT Solvent->Temp Base->Temp Purification Silica Gel Chromatography Temp->Purification FinalProduct Final Inhibitor Purification->FinalProduct

Enantiomer Specificity of Menin-MLL Inhibitor-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomer-specific activity of Menin-MLL inhibitor-23, a potent disruptor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The differentiation in biological activity between the enantiomers of this compound underscores the critical role of stereochemistry in its mechanism of action and offers valuable insights for the development of targeted therapeutics for MLL-rearranged leukemias.

Core Findings: Enantiomeric Differentiation

Menin-MLL inhibitor-23, identified as Example 99A in patent WO2017214367A1, and its corresponding enantiomer, (1s,4s)-Menin-MLL inhibitor-23, exhibit distinct inhibitory profiles against the Menin-MLL interaction and the proliferation of MLL-rearranged leukemia cell lines. The quantitative data, derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assays and cellular proliferation assays, highlights the superior potency of one enantiomer over the other.

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50) of the enantiomers of Menin-MLL inhibitor-23. The data is categorized by the type of assay performed.

CompoundAssay TypeTarget/Cell LineIC50 (nM)
Menin-MLL inhibitor-23 (Example 99A)TR-FRET (Menin-MLL Interaction)Biochemical1.4
This compoundTR-FRET (Menin-MLL Interaction)Biochemical1000+
Menin-MLL inhibitor-23 (Example 99A)Cell ProliferationMOLM-1311
This compoundCell ProliferationMOLM-131000+

Data extracted from patent WO2017214367A1.

Signaling Pathway and Mechanism of Action

The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive subset of acute leukemias. Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of downstream target genes like HOXA9 and MEIS1, ultimately driving leukemogenesis. Menin-MLL inhibitors function by competitively binding to a hydrophobic pocket on Menin, thereby preventing its interaction with the MLL fusion protein. This disruption leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Leukemogenesis Leukemogenesis Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes HOXA9, MEIS1 Chromatin->Target_Genes Upregulation Inhibitor Menin-MLL Inhibitor-23 Inhibitor->Menin Binds and Blocks Differentiation_Apoptosis Differentiation & Apoptosis Inhibitor->Differentiation_Apoptosis Leads to Target_Genes->Leukemogenesis

Caption: Menin-MLL Signaling Pathway and Inhibitor Action.

Experimental Protocols

The enantiomer specificity of Menin-MLL inhibitor-23 was determined using a combination of a biochemical binding assay and a cell-based proliferation assay.

TR-FRET Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a biotinylated peptide derived from MLL.

Methodology:

  • Reagents:

    • GST-tagged human Menin protein

    • Biotinylated MLL-derived peptide (biotin-MLL)

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

    • Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

    • Test compounds (Menin-MLL inhibitor-23 enantiomers) serially diluted in DMSO.

  • Procedure:

    • A solution containing GST-Menin and biotin-MLL is pre-incubated to allow for complex formation.

    • The test compounds at various concentrations are added to the wells of a 384-well microplate.

    • The pre-incubated GST-Menin/biotin-MLL complex is then added to the wells containing the test compounds.

    • A detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC is added to all wells.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis:

    • The ratio of the emission signal at 665 nm to that at 615 nm is calculated.

    • The data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a saturating concentration of a known inhibitor).

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MOLM-13)

This assay assesses the effect of the inhibitors on the proliferation of the MOLM-13 human acute myeloid leukemia cell line, which harbors an MLL rearrangement.

Methodology:

  • Cell Culture:

    • MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • MOLM-13 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • The enantiomers of Menin-MLL inhibitor-23 are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

    • The plates are incubated for a period of 3 to 5 days.

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescence signal is normalized to the vehicle control.

    • IC50 values, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, are calculated from the dose-response curves using non-linear regression analysis.

Experimental_Workflow cluster_trfret TR-FRET Assay cluster_cell Cell Proliferation Assay cluster_data Data Analysis trfret_1 Prepare Reagents: GST-Menin, Biotin-MLL, Antibodies, Buffers trfret_2 Serially Dilute Enantiomers trfret_1->trfret_2 trfret_3 Incubate Menin-MLL with Inhibitors trfret_2->trfret_3 trfret_4 Add Detection Reagents (Eu-Ab, SA-APC) trfret_3->trfret_4 trfret_5 Read TR-FRET Signal trfret_4->trfret_5 trfret_6 Calculate IC50 trfret_5->trfret_6 analysis Compare Enantiomer Potency trfret_6->analysis cell_1 Culture MOLM-13 Cells cell_2 Seed Cells in 96-well Plates cell_1->cell_2 cell_3 Add Serially Diluted Enantiomers cell_2->cell_3 cell_4 Incubate for 3-5 Days cell_3->cell_4 cell_5 Measure Cell Viability (e.g., CellTiter-Glo) cell_4->cell_5 cell_6 Calculate IC50 cell_5->cell_6 cell_6->analysis

Caption: Experimental Workflow for Enantiomer Specificity.

Conclusion

The pronounced difference in activity between the enantiomers of Menin-MLL inhibitor-23 provides a clear demonstration of the stereospecificity of the Menin-MLL interaction pocket. This information is invaluable for medicinal chemists and drug developers, guiding the synthesis and selection of the more potent enantiomer for further preclinical and clinical development. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel Menin-MLL inhibitors.

The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal rearrangements involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of aggressive acute leukemias with poor prognoses. The resulting MLL fusion proteins drive oncogenesis by aberrantly activating the transcription of key target genes, most notably the HOXA9 and MEIS1 homeobox genes. A critical dependency for the leukemogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin, the product of the MEN1 tumor suppressor gene. This technical guide provides an in-depth exploration of the menin-MLL interaction as a central mechanism in leukemogenesis, detailing the underlying signaling pathways, summarizing key quantitative data, providing established experimental protocols to study this interaction, and visualizing these complex relationships through diagrams.

The Menin-MLL Signaling Axis in Leukemia

Menin acts as a crucial scaffold protein, connecting MLL and MLL fusion proteins to the chromatin machinery, thereby enabling the pathogenic gene expression program that underlies MLL-rearranged leukemias.[1][2] In a normal physiological context, menin is part of a complex that regulates gene expression. However, in the context of MLL-rearranged leukemia, this interaction is hijacked by the MLL fusion oncoprotein.

The N-terminus of MLL, which is retained in all MLL fusion proteins, mediates the direct interaction with menin.[1] This interaction is essential for the recruitment of the MLL fusion protein to its target gene promoters, including the HOXA9 and MEIS1 loci.[1][3] The menin-MLL complex further recruits other essential co-factors, such as Lens Epithelium-Derived Growth Factor (LEDGF), which tethers the complex to chromatin.[4][5][6] This multi-protein complex then promotes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[7][8]

The constitutive activation of downstream targets like HOXA9 and MEIS1 by the menin-MLL fusion protein complex leads to a blockage in hematopoietic differentiation and enhanced cell proliferation, the cellular hallmarks of leukemia.[1][3] The indispensable nature of the menin-MLL interaction for the oncogenic activity of MLL fusions has made it a prime target for therapeutic intervention.[1][9] Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies by evicting the MLL fusion protein from chromatin, downregulating its target genes, and inducing differentiation of leukemic cells.[3][7]

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemogenesis cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_Fusion MLL Fusion Protein (retains N-terminus) Menin->MLL_Fusion Interaction LEDGF LEDGF Menin->LEDGF Interaction Chromatin Chromatin Menin->Chromatin Tethering MLL_Fusion->LEDGF Interaction MLL_Fusion->Chromatin Tethering LEDGF->Chromatin Tethering HOXA9_MEIS1 HOXA9 / MEIS1 Genes Transcription Aberrant Transcription HOXA9_MEIS1->Transcription Block_Differentiation Block of Hematopoietic Differentiation Transcription->Block_Differentiation Increased_Proliferation Increased Cell Proliferation Transcription->Increased_Proliferation Leukemogenesis Leukemogenesis Block_Differentiation->Leukemogenesis Increased_Proliferation->Leukemogenesis Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Disrupts Interaction

Caption: Menin-MLL signaling in leukemia.

Quantitative Data on Menin-MLL Interaction and Inhibition

The development of small molecule inhibitors targeting the menin-MLL interaction has generated a substantial amount of quantitative data, primarily focusing on binding affinities and cellular potencies. This information is crucial for the rational design of more effective therapeutics.

Table 1: Binding Affinities of MLL Peptides to Menin
MLL FragmentBinding Affinity (Kd)MethodReference
MLL1-609.8 nMITC[10]
MLL4-466.8 nMITC[10]
MBM1 (MLL4-15)53 nMFP[11]
MBM2 (MLL23-40)1.4 µMFP[11]

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization

Table 2: In Vitro Activity of Selected Menin-MLL Inhibitors
CompoundIC50 (Menin-MLL Interaction)Cell LineGI50 (Cell Growth Inhibition)Reference
MI-2446 nMMLL-AF9 transformed BMCsNot Reported[11]
MI-2-246 nMMLL-AF9 transformed BMCsNot Reported[11]
MI-46315.3 nMMV-4-11Not Reported[7]
MI-50314.7 nMMV-4-11Not Reported[7]
MIV-667 nMMLL-AF9 transformed BMCs1.1 µM
MIV-6R56 nMNot ReportedNot Reported
MI-14813.6 nMMOLM13, MV-4-11Not Reported[7]
M-89Not ReportedMV-4-11, MOLM-1325 nM, 54 nM[7]
VTP50469Low nM rangeMOLM13, RS4;11Low nM range
KO-539Not ReportedNot ReportedNot Reported[7]
MI-34540.51 nMMV-4-11, MOLM137-27 nM[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; BMCs: Bone Marrow Cells

Key Experimental Protocols

Investigating the menin-MLL interaction and the efficacy of its inhibitors relies on a set of core biochemical and cell-based assays. Detailed protocols for three such fundamental techniques are provided below.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol describes the co-immunoprecipitation of menin and MLL fusion proteins from cell lysates to demonstrate their physical interaction.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against one of the proteins of interest (e.g., anti-menin or anti-FLAG for a tagged MLL fusion protein)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot apparatus and reagents

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to allow the formation of antigen-antibody complexes.

  • Complex Capture: Add fresh protein A/G beads to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest.

Co_IP_Workflow Co-Immunoprecipitation (Co-IP) Workflow start Start with Cell Culture cell_lysis Cell Lysis (e.g., RIPA buffer) start->cell_lysis clarification Clarify Lysate (Centrifugation) cell_lysis->clarification pre_clearing Pre-clear Lysate (with Protein A/G beads) clarification->pre_clearing immunoprecipitation Immunoprecipitation (Add primary antibody) pre_clearing->immunoprecipitation complex_capture Capture Immune Complex (Add fresh Protein A/G beads) immunoprecipitation->complex_capture washing Wash Beads (Remove non-specific proteins) complex_capture->washing elution Elute Proteins (e.g., SDS-PAGE buffer) washing->elution analysis Analysis by Western Blot elution->analysis end End analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Chromatin Immunoprecipitation (ChIP) to Assess Protein-DNA Binding

ChIP is used to determine the occupancy of menin and MLL fusion proteins at specific gene promoters, such as HOXA9.

Materials:

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • ChIP-grade antibody against the protein of interest (e.g., anti-menin, anti-MLL)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Quenching: Add glycine to stop the cross-linking reaction.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight.

  • Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

  • Analysis: Quantify the amount of immunoprecipitated DNA at specific gene loci using quantitative PCR (qPCR).

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow start Start with Cell Culture crosslinking Cross-link Proteins to DNA (Formaldehyde) start->crosslinking quenching Quench Cross-linking (Glycine) crosslinking->quenching lysis_shearing Cell Lysis & Chromatin Shearing (Sonication/Enzymatic Digestion) quenching->lysis_shearing immunoprecipitation Immunoprecipitation (Add specific antibody) lysis_shearing->immunoprecipitation complex_capture Capture Immune Complex (Protein A/G beads) immunoprecipitation->complex_capture washing Wash Beads complex_capture->washing elution_reverse Elute & Reverse Cross-links (Heating) washing->elution_reverse dna_purification DNA Purification (RNase A, Proteinase K, Columns) elution_reverse->dna_purification analysis Analysis by qPCR dna_purification->analysis end End analysis->end Luciferase_Reporter_Assay_Workflow Luciferase Reporter Assay Workflow start Start plasmid_construction Plasmid Construction (Target promoter -> Luciferase vector) start->plasmid_construction transfection Co-transfect Cells (Reporter + Control plasmids) plasmid_construction->transfection treatment Treat Cells (e.g., with inhibitors) transfection->treatment cell_lysis Cell Lysis treatment->cell_lysis luciferase_assay Measure Luciferase Activity (Luminometer) cell_lysis->luciferase_assay data_analysis Data Analysis (Normalize to control) luciferase_assay->data_analysis end End data_analysis->end

References

Target Binding Site of (1s,4s)-Menin-MLL Inhibitor-23 on Menin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia.[1][2] Menin, a scaffold protein encoded by the MEN1 gene, binds to the N-terminal fragment of MLL, an interaction essential for the recruitment of the MLL complex to target genes and subsequent aberrant gene expression, including the upregulation of HOXA9 and MEIS1.[3][4] The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. (1s,4s)-Menin-MLL inhibitor-23 is an enantiomer of a patented menin-MLL interaction inhibitor, representing a class of small molecules designed to block this critical oncogenic interaction.[5][6] This guide provides a detailed overview of the target binding site of this class of inhibitors on menin, supported by data from structurally similar and well-characterized compounds, along with the experimental protocols used for their evaluation.

The Menin-MLL Binding Interface: The Target Pocket

Structural and biochemical studies have revealed that MLL binds to a large, conserved central cavity on the surface of the menin protein.[1][7] This pocket is the target for small molecule inhibitors like this compound. The interaction is characterized by a bivalent binding mode involving two motifs in the N-terminal region of MLL, referred to as Menin Binding Motif 1 (MBM1) and Menin Binding Motif 2 (MBM2).[1] Small molecule inhibitors are designed to mimic the key interactions of MLL within this pocket, thereby competitively inhibiting the natural protein-protein interaction.

Crystal structures of menin in complex with various small molecule inhibitors have elucidated the key amino acid residues that form the binding site. These inhibitors typically occupy the hydrophobic pocket where key MLL residues would otherwise bind. The binding of these inhibitors is generally characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, studies with the thienopyrimidine class of inhibitors have highlighted the importance of hydrogen bonds with residues such as Tyr276 and Trp341, and hydrophobic interactions with residues like Glu363, Met322, and Val367.[1] Another potent inhibitor, MI-1481, forms a crucial hydrogen bond with Glu366.[1]

Quantitative Analysis of Menin-MLL Inhibitors

While specific quantitative binding data for this compound is not publicly available, the potency of other well-characterized menin-MLL inhibitors that target the same binding pocket provides a benchmark for this class of compounds. The inhibitory activity is typically quantified by IC50 values from fluorescence polarization assays, and the binding affinity by dissociation constants (Kd) from techniques like Isothermal Titration Calorimetry.

InhibitorIC50 (nM)Kd (nM)Assay MethodReference
MI-463 ~15~10Fluorescence Polarization[1]
MI-503 ~15~10Fluorescence Polarization[1]
MI-1481 (compound 28) 3.6Not ReportedFluorescence Polarization[1]
MI-2 446158Fluorescence Polarization, ITC[2][8]
MI-2-2 4622Fluorescence Polarization, ITC[2]
MIV-6R 5685Fluorescence Polarization, ITC[4]
VTP50469 Not Reported0.104Not Specified[9]

Signaling Pathway and Mechanism of Inhibition

The interaction between menin and MLL fusion proteins is a key step in the development of MLL-rearranged leukemias. This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis. Menin-MLL inhibitors physically occupy the MLL binding pocket on menin, preventing this interaction and the subsequent recruitment of the MLL complex to chromatin. This leads to the downregulation of target gene expression, inducing differentiation and apoptosis in leukemia cells.[9]

Menin_MLL_Signaling cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL_complex MLL Complex Menin_N Menin MLL_complex->Menin_N Interaction Target_Genes_N Target Genes (e.g., HOXA9, MEIS1) Menin_N->Target_Genes_N Co-factor for Gene Expression Hematopoiesis Normal Hematopoiesis Target_Genes_N->Hematopoiesis Regulates MLL_Fusion MLL Fusion Protein Menin_L Menin MLL_Fusion->Menin_L Interaction Target_Genes_L Aberrant Target Gene Expression Menin_L->Target_Genes_L Drives Aberrant Expression Leukemogenesis Leukemogenesis Target_Genes_L->Leukemogenesis Promotes Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->MLL_Fusion Blocks Interaction Inhibitor->Menin_L Binds to MLL pocket

Menin-MLL Signaling and Inhibition

Experimental Protocols

The characterization of menin-MLL inhibitors involves a suite of biochemical and biophysical assays to determine their potency, binding affinity, and mechanism of action.

Fluorescence Polarization (FP) Assay

This competitive assay is widely used to screen for and characterize inhibitors of the menin-MLL interaction.[1]

Principle: A fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4-43) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that competes with the labeled peptide for binding to menin will cause a decrease in the polarization signal in a concentration-dependent manner, from which the IC50 value can be determined.

Protocol Outline:

  • Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT), and the test inhibitor.

  • Procedure:

    • A fixed concentration of menin and the fluorescein-labeled MLL peptide are incubated in the assay buffer.

    • Serial dilutions of the test inhibitor are added to the mixture.

    • The reaction is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

FP_Workflow start Start prepare Prepare Reagents: Menin, Labeled MLL Peptide, Inhibitor Dilutions start->prepare incubate Incubate Menin, Labeled Peptide, and Inhibitor prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Fluorescence Polarization Workflow
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[1]

Principle: A solution of the inhibitor is titrated into a solution containing the menin protein in the sample cell of a calorimeter. The heat change upon each injection is measured.

Protocol Outline:

  • Sample Preparation: Purified menin and the inhibitor are prepared in the same buffer, which is then thoroughly degassed.

  • ITC Experiment:

    • The sample cell is filled with the menin solution.

    • The injection syringe is loaded with the inhibitor solution.

    • A series of small injections of the inhibitor into the menin solution are performed at a constant temperature.

    • The heat change after each injection is recorded.

  • Data Analysis: The resulting thermogram is integrated to yield the heat change per injection, which is then plotted against the molar ratio of inhibitor to protein. The data are fitted to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information on how the inhibitor binds to menin, revealing the specific amino acid residues involved in the interaction.[2]

Principle: A crystal of the menin-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Protocol Outline:

  • Protein Expression and Purification: High-purity menin protein is expressed and purified.

  • Crystallization: The purified menin is incubated with the inhibitor at a molar excess, and crystallization conditions are screened.

  • Data Collection: A suitable crystal is flash-cooled and diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the menin-inhibitor complex, which is then refined.

XRay_Workflow start Start purify Express and Purify Menin Protein start->purify complex Form Menin-Inhibitor Complex purify->complex crystallize Crystallize the Complex complex->crystallize data_collection X-ray Diffraction Data Collection crystallize->data_collection structure_determination Structure Determination and Refinement data_collection->structure_determination end End structure_determination->end

References

Downstream Signaling Pathways Affected by Menin-MLL Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias, particularly those with MLL rearrangements (MLL-r) and nucleophosmin 1 (NPM1) mutations.[1] Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by menin-MLL inhibition. We delve into the molecular consequences of this therapeutic intervention, focusing on the key gene expression changes, and the resultant cellular phenotypes including differentiation, apoptosis, and cell cycle arrest. This document summarizes quantitative data from various studies, provides detailed experimental protocols for key assays, and presents visual diagrams of the affected signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of oncology and drug development.

The Menin-MLL Interaction: A Key Leukemogenic Driver

Menin, a scaffold protein encoded by the MEN1 gene, is an essential cofactor for the leukemogenic activity of MLL fusion proteins.[2][3] In MLL-rearranged leukemias, the N-terminus of MLL, which is retained in all fusion proteins, binds to menin.[4] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant transcriptional activation of downstream target genes that promote leukemic cell proliferation and block differentiation.[4][5] Similarly, in NPM1-mutated acute myeloid leukemia (AML), the menin-MLL1 complex is hijacked to drive a similar leukemogenic program.[1]

Core Downstream Signaling Pathways

Inhibition of the menin-MLL interaction leads to the disruption of this oncogenic transcriptional program. The primary downstream effect is the transcriptional repression of a set of key target genes, most notably the HOX genes (especially HOXA9) and their cofactor MEIS1 .[2][6]

The HOXA9/MEIS1 Axis

HOXA9 and MEIS1 are master regulators of hematopoietic stem cell self-renewal and are aberrantly overexpressed in MLL-r and NPM1-mutated leukemias.[6] Their downregulation upon menin-MLL inhibition is a central event that triggers the anti-leukemic effects.[2][6] This leads to a cascade of downstream events including:

  • Induction of Myeloid Differentiation: The suppression of the HOXA9/MEIS1-driven block in differentiation allows leukemic blasts to mature into more differentiated myeloid cells.[7]

  • Induction of Apoptosis: The loss of pro-survival signals maintained by the HOXA9/MEIS1 axis contributes to programmed cell death.[6]

  • Cell Cycle Arrest: The inhibition of the leukemogenic program leads to a halt in the cell cycle, further contributing to the anti-proliferative effects.[4]

Other important downstream targets of the menin-MLL complex that are downregulated upon inhibition include:

  • PBX3: A cofactor of HOX proteins.[8]

  • MEF2C: A transcription factor involved in leukemogenesis.[8]

  • FLT3: A receptor tyrosine kinase often mutated in AML.[8]

  • CDK6: A cyclin-dependent kinase involved in cell cycle progression.[8]

  • BCL2: An anti-apoptotic protein.[8]

MENIN_MLL_INHIBITION_PATHWAY cluster_inhibitor Therapeutic Intervention cluster_phenotypes Cellular Phenotypes Menin_Inhibitor Menin-MLL Inhibitor MENIN MENIN Menin_Inhibitor->MENIN Inhibits Interaction Differentiation Myeloid Differentiation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest HOXA9 HOXA9 HOXA9->Differentiation Inhibition leads to MEIS1 MEIS1 BCL2 BCL2 BCL2->Apoptosis Downregulation promotes CDK6 CDK6 CDK6->Cell_Cycle_Arrest Downregulation promotes

Regulation of Cyclin-Dependent Kinase Inhibitors

The menin-MLL complex also plays a role in regulating cell cycle progression through the transcriptional control of cyclin-dependent kinase inhibitors (CDKIs). Specifically, menin and MLL have been shown to cooperatively regulate the expression of CDKN1B (encoding p27Kip1) and CDKN2C (encoding p18Ink4c).[1][9][10] Loss of menin or MLL function results in the downregulation of these CDKIs, leading to deregulated cell growth.[1][9][10] This suggests that part of the tumor-suppressive function of menin in normal physiology is mediated through the upregulation of these cell cycle inhibitors.[1][9][10] In the context of MLL-rearranged leukemia, the dynamics of CDKI regulation by menin-MLL inhibition are more complex and may be cell-context dependent.

Crosstalk with Other Signaling Pathways

Menin has been shown to be essential for canonical Wnt/β-catenin signaling.[11] It physically interacts with β-catenin and TCF transcription factors, and promotes the expression of Wnt target genes like AXIN2 through H3K4 trimethylation.[11] Inhibition of menin expression has been demonstrated to decrease TCF reporter gene activity.[11] Therefore, menin-MLL inhibitors may also exert part of their effects by modulating the Wnt signaling pathway in leukemia cells.

Menin interacts with SMAD3, a key mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and modulates the transcription of genes involved in cell growth inhibition.[12] There is evidence of crosstalk between the menin and TGF-β signaling pathways in regulating the proliferation of leukemia cells.[13] TGF-β has been shown to upregulate menin expression in MLL-AF9 transformed cells.[13]

Quantitative Data on the Effects of Menin-MLL Inhibition

The following tables summarize quantitative data from various studies on the effects of menin-MLL inhibitors on leukemia cells.

Table 1: In Vitro Potency of Menin-MLL Inhibitors in Leukemia Cell Lines
InhibitorCell LineGenotypeGI50/IC50 (nM)Reference
MI-3454MV4;11MLL-AF47[14]
MI-3454MOLM-13MLL-AF927[14]
MI-3454KOPN-8MLL-ENL15[14]
MI-503MV4;11MLL-AF4250[7]
MI-503MOLM-13MLL-AF9570[7]
MI-463MLL-AF9 BMCsMLL-AF9230[7]
VTP50469MOLM-13MLL-AF9Low nM range[15]
VTP50469RS4;11MLL-AF4Low nM range[15]
JNJ-75276617OCI-AML-3NPM1-mutated24
JNJ-75276617MOLM-14MLL-rearranged8
Table 2: Downregulation of Key Target Genes upon Menin-MLL Inhibition (RNA-seq data)
GeneCell LineInhibitorFold Change (vs. control)Reference
HOXA9MLL-AF9 BMCsMI-503> 5-fold decrease[7]
MEIS1MLL-AF9 BMCsMI-503> 5-fold decrease[7]
HOXA9MV4;11MI-503Significant reduction[7]
MEIS1MV4;11MI-503Significant reduction[7]
MEIS1MOLM-13VTP50469> 2-fold decrease[15]
MEF2CMOLM-13VTP50469> 2-fold decrease[15]
PBX3MOLM-13VTP50469> 2-fold decrease[15]
JMJD1CMOLM-13VTP50469> 2-fold decrease[15]
HOXA9MLL-AF9 cellsMI-2-2Significant downregulation[16]
MEIS1MLL-AF9 cellsMI-2-2Significant downregulation[16]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure for ChIP and should be optimized for specific cell types and antibodies.

ChIP_Workflow start Start: Cell Culture crosslinking 1. Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. start->crosslinking lysis 2. Cell Lysis: Lyse cells to release chromatin. crosslinking->lysis sonication 3. Chromatin Shearing: Sonication to fragment chromatin into 200-1000 bp fragments. lysis->sonication immunoprecipitation 4. Immunoprecipitation: Incubate with a specific antibody against the protein of interest. sonication->immunoprecipitation capture 5. Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes. immunoprecipitation->capture washing 6. Washing: Wash beads to remove non-specific binding. capture->washing elution 7. Elution: Elute the protein-DNA complexes from the beads. washing->elution reverse_crosslinking 8. Reverse Cross-linking: Heat to reverse the formaldehyde cross-links. elution->reverse_crosslinking dna_purification 9. DNA Purification: Purify the DNA. reverse_crosslinking->dna_purification analysis 10. Analysis: Analyze DNA by qPCR or sequencing (ChIP-seq). dna_purification->analysis

Materials:

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • IP dilution buffer

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Glycogen

Procedure:

  • Cross-linking: To 10 million cells in culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in cell lysis buffer.

  • Nuclear Lysis: Lyse the nuclei in nuclear lysis buffer.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation: Dilute the chromatin in IP dilution buffer and pre-clear with Protein A/G beads. Incubate the pre-cleared chromatin with the primary antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G beads and incubate for 2 hours at 4°C.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution: Elute the protein-DNA complexes from the beads with elution buffer.

  • Reverse Cross-linking: Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.

Apoptosis_Assay_Workflow start Start: Cell Treatment harvest 1. Harvest Cells: Collect both adherent and suspension cells. start->harvest wash 2. Wash Cells: Wash with cold PBS. harvest->wash resuspend 3. Resuspend in Binding Buffer: Resuspend cells in 1X Annexin V binding buffer. wash->resuspend stain 4. Staining: Add Annexin V-FITC and Propidium Iodide (PI). resuspend->stain incubate 5. Incubation: Incubate in the dark at room temperature. stain->incubate acquire 6. Flow Cytometry Analysis: Acquire and analyze data on a flow cytometer. incubate->acquire

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using the menin-MLL inhibitor. Include appropriate positive and negative controls.

  • Harvest Cells: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

Menin-MLL inhibitors represent a targeted therapeutic strategy that reverses the oncogenic program driven by MLL fusions and NPM1 mutations. The primary mechanism of action is the disruption of the menin-MLL interaction, leading to the transcriptional repression of key downstream targets, most notably HOXA9 and MEIS1. This, in turn, induces myeloid differentiation, apoptosis, and cell cycle arrest in leukemic cells. Further research into the intricate downstream signaling networks, including the Wnt and TGF-β pathways, will continue to refine our understanding of the full spectrum of effects of these promising therapeutic agents and may reveal novel combination strategies to overcome resistance and improve patient outcomes.

References

Therapeutic Potential of Menin-MLL Inhibition in MLL-Re-arranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with poor prognoses, particularly in pediatric patients. The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the nuclear protein Menin to drive their oncogenic program. This dependency presents a compelling therapeutic target. This technical guide explores the therapeutic potential of inhibiting the Menin-MLL interaction, with a focus on the underlying biological mechanisms, preclinical evidence, and key experimental methodologies. While specific preclinical data for (1s,4s)-Menin-MLL inhibitor-23 is not extensively available in the public domain, this document draws upon the wealth of information from functionally similar and well-characterized Menin-MLL inhibitors to provide a comprehensive overview for researchers in the field.

Introduction to MLL-Rearranged Leukemia

Mixed-lineage leukemia (MLL), also known as KMT2A-rearranged leukemia, is characterized by chromosomal translocations involving the MLL gene on chromosome 11q23.[1][2] These translocations result in the formation of chimeric fusion proteins, where the N-terminus of MLL is fused to one of over 80 different partner proteins.[3] These MLL fusion proteins act as potent oncogenic drivers, leading to the development of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][4]

The N-terminal portion of MLL, which is retained in all fusion proteins, contains the binding site for Menin, a scaffold protein encoded by the MEN1 gene.[5] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, leading to aberrant gene expression and leukemic transformation.[6] The primary downstream targets of the MLL-fusion/Menin complex are the HOXA gene cluster and MEIS1, which are master regulators of hematopoietic development and are highly expressed in MLL-rearranged leukemia.[3][4]

The Menin-MLL Interaction as a Therapeutic Target

The critical dependence of MLL fusion proteins on their interaction with Menin for oncogenic activity makes this protein-protein interaction a highly attractive therapeutic target.[5] Small molecule inhibitors designed to disrupt the Menin-MLL interaction have shown significant promise in preclinical models of MLL-rearranged leukemia.[3][6]

Mechanism of Action of Menin-MLL Inhibitors

Menin-MLL inhibitors are small molecules that bind to a hydrophobic pocket on the surface of Menin, competitively displacing the MLL fusion protein.[5] This disruption of the Menin-MLL interaction leads to several key downstream effects:

  • Displacement of the MLL Fusion Complex from Chromatin: By preventing the binding of the MLL fusion protein to Menin, these inhibitors lead to the dissociation of the entire oncogenic complex from the promoter regions of target genes like HOXA9 and MEIS1.[3]

  • Downregulation of Oncogenic Gene Expression: The loss of the MLL fusion complex from target gene promoters results in a rapid decrease in their transcription.[3] This leads to the suppression of the leukemogenic gene expression program.

  • Induction of Differentiation and Apoptosis: The downregulation of key survival and proliferation genes, coupled with the reactivation of differentiation pathways, leads to the induction of apoptosis and terminal differentiation of the leukemic blasts.[3][6]

The signaling pathway is depicted in the diagram below:

G cluster_0 MLL-Rearranged Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Recruitment Block Disruption of Interaction Menin->Block Transcription Aberrant Gene Transcription DNA->Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Transcription->Leukemogenesis Menin_MLL_Inhibitor This compound and related compounds Menin_MLL_Inhibitor->Block Block->MLL_Fusion Downregulation Downregulation of Target Genes Therapeutic_Effect Therapeutic Effect (Differentiation, Apoptosis, Anti-leukemic Activity) Downregulation->Therapeutic_Effect

Caption: Mechanism of Action of Menin-MLL Inhibitors in MLL-Rearranged Leukemia.

Preclinical Data for Menin-MLL Inhibitors

A substantial body of preclinical evidence supports the therapeutic potential of Menin-MLL inhibitors in MLL-rearranged leukemia. While specific data for this compound is limited, the following tables summarize representative quantitative data from studies on other potent and selective Menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors
InhibitorCell LineMLL FusionAssay TypeIC50 / GI50 (nM)Reference
VTP50469MOLM13MLL-AF9Proliferation< 50[3]
VTP50469RS4;11MLL-AF4Proliferation< 50[3]
MI-503MV4-11MLL-AF4Proliferation~200-500[7]
MI-1481MV4;11MLL-AF4Proliferation< 50[7]
MI-3454MOLM-13MLL-AF9Viability7 - 27[8]
MI-2MLL-AF9 BMCsMLL-AF9Proliferation~5000[6]
MI-2-2MLL-AF9 BMCsMLL-AF9Proliferation~520[5]
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors
InhibitorAnimal ModelLeukemia TypeOutcomeReference
VTP50469PDXMLL-r ALLSignificant reduction in leukemia burden, long-term disease-free survival[3]
MI-503XenograftMLL-r AMLDelayed leukemia progression, increased survival
MI-463XenograftMLL-r AMLDelayed leukemia progression, increased survival

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Menin-MLL inhibitors.

Cell Proliferation Assay (MTT-based)

This protocol is adapted from standard procedures for assessing cell viability and proliferation.[9]

Objective: To determine the effect of a Menin-MLL inhibitor on the proliferation of MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4-11, RS4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Menin-MLL inhibitor stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

G cluster_workflow MTT Proliferation Assay Workflow A Seed MLL-r cells in 96-well plate B Add serial dilutions of Menin-MLL inhibitor A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Incubate overnight F->G H Read absorbance at 570 nm G->H I Calculate GI50 H->I G cluster_workflow Co-Immunoprecipitation Workflow A Treat cells with Menin-MLL inhibitor B Lyse cells and clarify lysate A->B C Pre-clear lysate with beads B->C D Incubate with primary antibody C->D E Capture with Protein A/G beads D->E F Wash beads E->F G Elute protein complexes F->G H Analyze by SDS-PAGE and Western Blot G->H G cluster_workflow Chromatin Immunoprecipitation (ChIP) Workflow A Treat cells and cross-link with formaldehyde B Lyse cells and isolate nuclei A->B C Shear chromatin by sonication B->C D Immunoprecipitate with specific antibody C->D E Wash beads D->E F Elute and reverse cross-links E->F G Purify DNA F->G H Analyze by qPCR G->H

References

Technical Guide: The Impact of (1s,4s)-Menin-MLL Inhibitor-23 on HOXA9 and MEIS1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the anticipated effects of the novel Menin-MLL inhibitor, (1s,4s)-Menin-MLL inhibitor-23, on the expression of the critical oncogenes HOXA9 and MEIS1. While specific experimental data for this compound is not publicly available, this document leverages extensive data from structurally related and functionally analogous Menin-MLL inhibitors to project its mechanism of action and biological impact. The disruption of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction is a clinically validated therapeutic strategy for acute leukemias characterized by MLL rearrangements or NPM1 mutations. This guide outlines the core signaling pathways, presents representative quantitative data from analogous inhibitors, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this therapeutic approach.

Introduction: The Menin-MLL Interaction in Leukemia

The interaction between the scaffold protein Menin and the histone methyltransferase MLL is crucial for the regulation of gene expression in hematopoietic cells.[1] In certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the KMT2A gene (encoding MLL) result in the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit Menin to chromatin, leading to the upregulation of a leukemogenic gene expression program, most notably involving the transcription factors HOXA9 and MEIS1.[1][2]

HOXA9 and MEIS1 are master regulators of hematopoietic stem cell proliferation and differentiation. Their sustained overexpression, driven by the MLL fusion-Menin complex, blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, which are hallmark features of leukemia.[2] Therefore, inhibiting the Menin-MLL interaction presents a targeted therapeutic strategy to downregulate HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemic cells.[3]

This compound , identified as the enantiomer of Menin-MLL inhibitor-23 (HY-148367) and described in patent WO2017214367A1, is a novel small molecule designed to disrupt this critical protein-protein interaction.[4]

Mechanism of Action

This compound is anticipated to act as a potent and selective inhibitor of the Menin-MLL interaction. By binding to a hydrophobic pocket on Menin that is essential for its interaction with MLL, the inhibitor is expected to allosterically disrupt the formation of the oncogenic MLL-Menin complex on chromatin. This disruption leads to the eviction of the complex from the promoter regions of target genes, including HOXA9 and MEIS1. Consequently, the aberrant transcriptional activation of these genes is suppressed, resulting in a downstream reduction of HOXA9 and MEIS1 protein levels.

Signaling Pathway Diagram

Menin_MLL_Inhibition Mechanism of this compound cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9/MEIS1 Promoters) MLL_fusion->DNA Binding Menin->DNA Binding HOXA9_MEIS1_mRNA HOXA9 & MEIS1 mRNA DNA->HOXA9_MEIS1_mRNA Transcription Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Binding & Inhibition Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) HOXA9_MEIS1_mRNA->Leukemogenesis

Caption: Inhibition of the Menin-MLL interaction by this compound.

Quantitative Data on HOXA9 and MEIS1 Downregulation by Representative Menin-MLL Inhibitors

Due to the absence of publicly available data for this compound, the following tables summarize the effects of other potent and selective Menin-MLL inhibitors on HOXA9 and MEIS1 expression in various leukemia cell lines. This data serves as a proxy to illustrate the expected efficacy of this class of inhibitors.

Table 1: Effect of Menin-MLL Inhibitors on HOXA9 mRNA Expression

InhibitorCell LineConcentrationTreatment DurationFold Change vs. ControlReference
VTP50469MOLM13 (MLL-AF9)1 µM2 days~0.5[3]
VTP50469RS4;11 (MLL-AF4)1 µM2 days~0.6[3]
MI-503MV4;11 (MLL-AF4)500 nM7 days~0.4[5]
MI-3454MV-4-11 (MLL-AF4)50 nMNot SpecifiedSignificant Reduction[2]

Table 2: Effect of Menin-MLL Inhibitors on MEIS1 mRNA Expression

InhibitorCell LineConcentrationTreatment DurationFold Change vs. ControlReference
VTP50469MOLM13 (MLL-AF9)1 µM2 days~0.2[3]
VTP50469RS4;11 (MLL-AF4)1 µM2 days~0.3[3]
MI-503MV4;11 (MLL-AF4)500 nM7 days~0.3[5]
MI-3454MOLM13 (MLL-AF9)50 nMNot SpecifiedSignificant Reduction[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of Menin-MLL inhibitors on HOXA9 and MEIS1 expression.

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines with MLL rearrangements, such as MOLM-13 (MLL-AF9) and MV-4-11 (MLL-AF4), are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the mRNA expression levels of HOXA9 and MEIS1.

  • Cell Lysis and RNA Extraction: After treatment, cells are harvested, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermocycling and Data Analysis: The reaction is run on a real-time PCR system. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protein Extraction and Western Blotting

This protocol is used to assess the protein levels of HOXA9 and MEIS1.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for HOXA9 and MEIS1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Evaluating Inhibitor Effect cluster_treatment Cell Treatment cluster_analysis Analysis Leukemia_Cells Leukemia Cells (e.g., MOLM-13, MV-4-11) Treatment Treat with This compound or Vehicle (DMSO) Leukemia_Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_qPCR RT-qPCR for HOXA9 & MEIS1 mRNA RNA_Extraction->RT_qPCR Data_Analysis1 Quantitative mRNA Data RT_qPCR->Data_Analysis1 Western_Blot Western Blot for HOXA9 & MEIS1 Protein Protein_Extraction->Western_Blot Data_Analysis2 Quantitative Protein Data Western_Blot->Data_Analysis2

Caption: Workflow for assessing HOXA9 and MEIS1 expression after inhibitor treatment.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged and NPM1-mutated leukemias. Based on the well-established mechanism of action of this inhibitor class, it is expected to effectively disrupt the Menin-MLL interaction, leading to a significant and dose-dependent downregulation of the key oncogenes HOXA9 and MEIS1. The representative data from analogous compounds strongly support this hypothesis, demonstrating the potential of this therapeutic strategy to reverse the leukemogenic program. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel Menin-MLL inhibitors. Further studies are warranted to elucidate the specific quantitative effects and full therapeutic potential of this novel compound.

References

Initial Toxicity Screening of (1S,4S)-Menin-MLL Inhibitor-23: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of (1S,4S)-Menin-MLL inhibitor-23. Due to the limited publicly available data specific to this compound, this document leverages information from closely related and well-characterized Menin-MLL inhibitors to present a representative toxicity profile and outline standard experimental protocols. This compound is recognized as the enantiomer of Menin-MLL inhibitor-23 (HY-148367) and functions as an inhibitor of the menin-MLL interaction[1][2].

Executive Summary

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with MLL rearrangements and NPM1 mutations[3]. By disrupting the critical interaction between menin and the MLL protein, these inhibitors aim to reverse the oncogenic activity driven by MLL fusion proteins[4]. Preclinical studies on various Menin-MLL inhibitors have demonstrated potent anti-leukemic activity with a favorable therapeutic window, showing minimal toxicity to normal cells and tissues[5][6]. This document collates the available preclinical safety and toxicity data for representative Menin-MLL inhibitors to guide further research and development of compounds like this compound.

Data Presentation: In Vitro Cytotoxicity

The initial toxicity assessment of a novel compound involves evaluating its cytotoxic effects on both cancerous and non-cancerous cell lines. The following table summarizes the growth inhibition (GI50) values for the potent Menin-MLL inhibitor MI-3454 across a panel of leukemia cell lines, demonstrating its selectivity for cells with MLL translocations.

Cell LineMLL StatusGI50 (nM)
MV-4-11MLL-AF47
MOLM13MLL-AF927
KOPN-8MLL-ENL15
RS4;11MLL-AF412
SEMMLL-AF49
K562 No MLL translocation >1000
HL-60 No MLL translocation >1000
U937 No MLL translocation >1000
Data adapted from studies on the Menin-MLL inhibitor MI-3454, which shows over 100-fold selectivity towards MLL leukemic cells.[7]

In Vivo Toxicity Assessment

Preclinical in vivo studies are crucial for evaluating the systemic toxicity of a drug candidate. For several Menin-MLL inhibitors, in vivo studies in mouse models have indicated a lack of significant toxicity.

InhibitorAnimal ModelObservations
C1 Mouse Xenograft (HCC)No signs of gross toxicity, significant organ weight loss, or changes in complete blood cell count were observed.
MI-463 & MI-503 Mouse Models of MLL LeukemiaProlonged administration did not induce toxicity or impair normal hematopoiesis.[5] No obvious tissue and organ toxicity was found in normal mice after 10 days of continuous administration.
VTP50469 PDX Models of MLL-rearranged LeukemiaShowed marked anti-leukemia activity with minimal side effects during 4 weeks of continuous dosing.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicity studies. Below are representative protocols for key experiments in the initial toxicity screening of a Menin-MLL inhibitor.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

Methodology:

  • Cell Seeding: Plate leukemia cell lines (both MLL-rearranged and non-rearranged) in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of the Menin-MLL inhibitor (e.g., from 1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.

In Vivo Toxicity Study in Mice

Objective: To assess the general health and identify any signs of toxicity of the inhibitor in a living organism.

Methodology:

  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

  • Compound Administration: Administer the Menin-MLL inhibitor orally or via intraperitoneal injection at various doses for a defined period (e.g., 10-28 days). Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Hematological Analysis: At the end of the study, collect blood samples for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Histopathology: Euthanize the mice and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and preserve them in formalin for histopathological examination to identify any tissue damage or abnormalities.

Mandatory Visualizations

Signaling Pathway of Menin-MLL Inhibition

The following diagram illustrates the mechanism of action of Menin-MLL inhibitors. By binding to Menin, the inhibitor disrupts its interaction with MLL fusion proteins, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are critical for the survival and proliferation of leukemia cells.

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Drug Action Menin_MLL Menin-MLL Fusion Complex DNA DNA (HOXA9, MEIS1 promoters) Menin_MLL->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Initiates Proliferation Leukemia Cell Proliferation & Survival Transcription->Proliferation Inhibitor (1S,4S)-Menin-MLL inhibitor-23 Inhibitor->Menin_MLL Inhibits Interaction Menin Menin Inhibitor->Menin Binds to

Caption: Mechanism of Menin-MLL Inhibition.

Experimental Workflow for In Vitro Toxicity Screening

This diagram outlines the typical workflow for assessing the in vitro toxicity of a new Menin-MLL inhibitor.

In_Vitro_Toxicity_Workflow start Start: New Menin-MLL Inhibitor Compound cell_culture Prepare Cell Cultures (MLL-rearranged & WT lines) start->cell_culture treatment Treat cells with serial dilutions of inhibitor cell_culture->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis gi50 Determine GI50 values data_analysis->gi50 selectivity Assess Selectivity (Cancer vs. Normal Cells) gi50->selectivity end End: In Vitro Toxicity Profile selectivity->end

References

Technical Guide: Cellular Uptake and Distribution of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of Menin-MLL inhibitors, a promising class of targeted therapies for acute leukemias with MLL rearrangements or NPM1 mutations. While specific data for (1s,4s)-Menin-MLL inhibitor-23 is limited in publicly available literature, this document consolidates information from closely related and well-characterized inhibitors to provide a comprehensive technical resource.

Introduction to Menin-MLL Inhibition

Menin, a nuclear protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes. In the context of specific leukemias, Menin forms a crucial protein-protein interaction (PPI) with the N-terminus of the Mixed Lineage Leukemia (MLL) protein or its oncogenic fusion products (e.g., MLL-AF4, MLL-AF9). This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2]

Menin-MLL inhibitors are small molecules designed to competitively disrupt this PPI. By binding to a pocket on Menin that is critical for the MLL interaction, these inhibitors effectively displace MLL, leading to the downregulation of the leukemogenic gene expression program, cell differentiation, and apoptosis in MLL-rearranged or NPM1-mutated leukemia cells.[1][2][3]

Cellular Uptake and Distribution

Detailed studies on the specific cellular uptake and subcellular distribution of this compound are not extensively reported. However, the general class of Menin-MLL inhibitors, being small molecules, are designed to be cell-permeable to reach their nuclear target, Menin. The physicochemical properties of these compounds are optimized to facilitate passive diffusion across the cell membrane.

Pharmacokinetic studies of representative Menin-MLL inhibitors, such as MI-463 and MI-503, have demonstrated good oral bioavailability in murine models, indicating efficient absorption from the gastrointestinal tract and distribution into the bloodstream.[4] While these systemic pharmacokinetic data do not detail intracellular concentrations, they are a prerequisite for effective cellular uptake in vivo.

The primary site of action for Menin-MLL inhibitors is the cell nucleus, where Menin is predominantly localized.[5] Therefore, effective inhibitors must not only cross the plasma membrane but also traverse the nuclear envelope to engage their target.

Quantitative Data on Representative Menin-MLL Inhibitors

The following tables summarize key quantitative data for several well-characterized Menin-MLL inhibitors. This data provides a benchmark for the potency and activity of this class of compounds.

InhibitorTarget Affinity (Kd)IC50 (Menin-MLL Interaction)Cell Growth Inhibition (GI50)Reference(s)
MI-2-2 22 nM~100-200 nM (in cells)~10-20 µM (MLL-AF9 cells)[6][7]
MI-463 ~10 nM15 nM (biochemical)Sub-micromolar (MV4;11 cells)[8][9][10]
MI-503 ~10 nM15 nM (biochemical)Sub-micromolar (MV4;11 cells)[8][9][10]
VTP50469 --13-37 nM (MLL-r cells)[5][11]
DS-1594 -1.4 nM2.5-28 nM (MLL-r/NPM1-mut cells)[5]

Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration. MLL-r: MLL-rearranged. NPM1-mut: NPM1-mutated.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Menin-MLL inhibitors.

Cellular Bioavailability Assay using HPLC-MS

This protocol provides a general framework for determining the intracellular concentration of small molecule inhibitors.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the Menin-MLL inhibitor at various concentrations and for different time points.

  • Cell Harvesting and Lysis:

    • For adherent cells, wash with ice-cold PBS and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation.

    • Count the cells to normalize the inhibitor concentration.

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer) and mechanical disruption (e.g., sonication).

  • Protein Precipitation and Extraction: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to the cell lysate to precipitate proteins. Centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Analyze the supernatant containing the inhibitor by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to quantify the inhibitor concentration.

  • Data Analysis: Calculate the intracellular concentration of the inhibitor based on a standard curve and normalize to the cell number.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of Menin-MLL inhibitors on cell proliferation and viability.

  • Cell Plating: Seed leukemia cell lines (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of the Menin-MLL inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[2][12]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that the inhibitor disrupts the Menin-MLL interaction within the cell.

  • Cell Lysis: Lyse cells treated with the Menin-MLL inhibitor or vehicle control with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G-agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either Menin or the MLL fusion protein (e.g., anti-FLAG if using a tagged protein).

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Menin and the MLL fusion protein to assess their co-precipitation.[13][14]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is employed to determine the genomic occupancy of Menin and MLL and how it is affected by the inhibitor.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Menin or MLL.

  • Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific DNA and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest.[11]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of MLL target genes, such as HOXA9 and MEIS1.

  • RNA Extraction: Isolate total RNA from cells treated with the inhibitor or vehicle control.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Real-Time PCR: Perform real-time PCR using the cDNA as a template, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method.[15][16][17]

Visualizations

Signaling Pathway

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Mechanism Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion DNA DNA MLL_Fusion->DNA Binds to Chromatin Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Menin_Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Menin_Inhibitor->Menin Binds to Menin Inhibitor_Blocks Inhibitor Blocks Menin-MLL Interaction Downregulation Downregulation of Target Genes Inhibitor_Blocks->Downregulation Differentiation Cell Differentiation & Apoptosis Downregulation->Differentiation

Caption: Mechanism of action of Menin-MLL inhibitors.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: MLL-r Leukemia Cells (+/- Menin-MLL Inhibitor) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation (with anti-Menin or anti-MLL Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis end Result: Assess Menin-MLL Interaction analysis->end

Caption: Co-Immunoprecipitation workflow for Menin-MLL interaction.

Experimental Workflow: ChIP-Seq

ChIP_Seq_Workflow start Start: MLL-r Leukemia Cells (+/- Menin-MLL Inhibitor) crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink shear Shear Chromatin (Sonication) crosslink->shear ip Immunoprecipitation (with anti-Menin or anti-MLL Ab) shear->ip capture Capture with Protein A/G Beads ip->capture reverse Reverse Cross-links & Purify DNA capture->reverse seq Library Prep & Sequencing reverse->seq analysis Data Analysis (Peak Calling) seq->analysis end Result: Genome-wide Binding Maps analysis->end

Caption: Chromatin Immunoprecipitation sequencing (ChIP-Seq) workflow.

References

Methodological & Application

Application Notes and Protocols for (1s,4s)-Menin-MLL inhibitor-23 in MLL-rearranged Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. This interaction is essential for the recruitment of the MLL fusion complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemogenesis.

Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for MLL-rearranged (MLL-r) leukemias. (1s,4s)-Menin-MLL inhibitor-23 is an enantiomer of Menin-MLL inhibitor-23 (HY-148367) and is designed to specifically block this protein-protein interaction. By competitively binding to Menin at the MLL interaction site, these inhibitors are expected to displace MLL fusion proteins from chromatin, leading to the downregulation of their target genes, induction of differentiation, and apoptosis in MLL-r leukemia cells.

These application notes provide an overview of the use of Menin-MLL inhibitors in MLL-rearranged cell lines, including protocols for key experiments to assess their biological activity. While specific data for this compound is limited, the following data and protocols are based on studies with other well-characterized Menin-MLL inhibitors such as MI-2, MI-503, MI-3454, and VTP50469, and are expected to be applicable.

Data Presentation

Table 1: In Vitro Activity of various Menin-MLL Inhibitors in MLL-rearranged Cell Lines
InhibitorCell LineMLL FusionAssay TypeIC50/GI50 (nM)Reference
MI-3454MV-4-11MLL-AF4Viability7
MI-3454MOLM13MLL-AF9Viability27
VTP50469MOLM13MLL-AF9ProliferationLow nM
VTP50469RS4;11MLL-AF4ProliferationLow nM
MI-503MLL-AF9 BMCsMLL-AF9Growth Inhibition220
MI-463MLL-AF9 BMCsMLL-AF9Growth Inhibition230
MI-2-2Menin-MLL4-43 interactionN/AFP Assay520
MIV-6RMenin-MLL interactionN/AFP Assay56
Table 2: Effect of Menin-MLL Inhibitors on Target Gene Expression
InhibitorCell LineTreatmentTarget GeneFold ChangeReference
MI-3454MV-4-1150 nMHOXA9Downregulated
MI-3454MOLM1350 nMMEIS1Downregulated
VTP50469MOLM132 and 7 daysMLL-AF9 targets>2-fold decrease
VTP50469RS4;112 and 7 daysMLL-AF4 targets>2-fold decrease
MI-2THP-16 daysHOXA9Substantially reduced
MI-3THP-16 daysMEIS1Substantially reduced

Mandatory Visualizations

Menin_MLL_Inhibitor_Mechanism_of_Action cluster_0 In MLL-rearranged Leukemia cluster_1 With Menin-MLL Inhibitor Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion interacts with DNA DNA (HOX genes, MEIS1) MLL_Fusion->DNA binds to Transcription Aberrant Gene Expression DNA->Transcription leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis drives Menin_Inhibitor Menin MLL_Fusion_Inhibitor MLL Fusion Protein Menin_Inhibitor->MLL_Fusion_Inhibitor interaction blocked Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin_Inhibitor binds to DNA_Inhibitor DNA (HOX genes, MEIS1) MLL_Fusion_Inhibitor->DNA_Inhibitor binding disrupted Repression Transcriptional Repression DNA_Inhibitor->Repression leads to Differentiation Cell Differentiation & Apoptosis Repression->Differentiation induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Biological Assays start Start: MLL-rearranged cell lines (e.g., MV4-11, MOLM13, KOPN-8) treatment Treat with this compound (Dose-response and time-course) start->treatment cell_viability Cell Viability Assay (MTT / Resazurin) treatment->cell_viability western_blot Western Blot (Menin, MLL fusion protein) treatment->western_blot co_ip Co-Immunoprecipitation (Menin-MLL interaction) treatment->co_ip rt_qpcr RT-qPCR (HOXA9, MEIS1 expression) treatment->rt_qpcr data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis co_ip->data_analysis rt_qpcr->data_analysis

Caption: General experimental workflow for evaluating the inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of the Menin-MLL inhibitor on the viability of MLL-rearranged cell lines.

Materials:

  • MLL-rearranged (e.g., MV4-11, MOLM13) and non-MLL-rearranged (e.g., K562) leukemia cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Prepare serial dilutions of the Menin-MLL inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add the diluted inhibitor or DMSO vehicle to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4-6 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Western Blot for Protein Expression

This protocol is to assess the expression levels of Menin and MLL fusion proteins.

Materials:

  • Treated and untreated MLL-rearranged cells

  • RIPA or NP40 lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Menin, anti-MLL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This protocol is to determine if the inhibitor disrupts the interaction between Menin and the MLL fusion protein.

Materials:

  • HEK293 cells transfected with a Flag-tagged MLL fusion protein (e.g., Flag-MLL-AF9)

  • This compound

  • Lysis buffer (e.g., NP40-based)

  • Anti-Flag antibody or beads

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies (anti-Menin, anti-Flag)

Procedure:

  • Transfect HEK293 cells with a plasmid expressing a Flag-tagged MLL fusion protein.

  • Treat the transfected cells with the Menin-MLL inhibitor at various concentrations for the desired time.

  • Lyse the cells and pre-clear the lysate with protein A/G agarose beads.

  • Incubate the lysate with an anti-Flag antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer.

  • Elute the bound proteins by boiling in Laemmli sample buffer.

  • Analyze the eluates by Western blot using anti-Menin and anti-Flag antibodies to detect the co-immunoprecipitated proteins.

Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol is to measure the mRNA levels of MLL fusion protein target genes like HOXA9 and MEIS1.

Materials:

  • Treated and untreated MLL-rearranged cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., ABL1, B2M, or 18S rRNA)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the Ct values for each gene. Normalize the Ct values of the target genes to the reference gene (ΔCt). Calculate the fold change in gene expression using the ΔΔCt method.

Conclusion

The provided application notes and protocols offer a framework for investigating the efficacy of this compound in MLL-rearranged leukemia cell lines. By assessing its impact on cell viability, protein interactions, and target gene expression, researchers can elucidate the inhibitor's mechanism of action and therapeutic potential. These experiments are crucial steps in the preclinical evaluation of novel targeted therapies for this aggressive form of leukemia.

how to dissolve and store (1s,4s)-Menin-MLL inhibitor-23 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

(1s,4s)-Menin-MLL inhibitor-23 is a potent and specific small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] It is the enantiomer of Menin-MLL inhibitor-23 and is identified as "Example 99A" in patent WO2017214367A1.[1] The disruption of the Menin-MLL interaction is a promising therapeutic strategy in various cancers, particularly in acute leukemias with MLL rearrangements. These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Chemical Formula C36H53FN6O4[2][3]
Molecular Weight 652.84 g/mol [2][3]
Appearance Solid[2]

Solubility Data

Due to the limited publicly available solubility data for this compound, the following table provides general guidance based on common practices for similar Menin-MLL inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.

SolventAnticipated SolubilityNotes
DMSO (Dimethyl Sulfoxide) HighCommonly used for preparing high-concentration stock solutions for in vitro studies.
Ethanol Moderate to LowMay be used for some applications, but DMSO is generally preferred for initial stock preparation.
PBS (Phosphate-Buffered Saline) Very LowNot recommended for initial dissolution. Dilution of DMSO stock into aqueous buffers is the standard procedure.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.53 mg of the compound (Molecular Weight: 652.84).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor. For 6.53 mg, add 1 mL of DMSO.

    • Cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in cellular experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experimental timeline.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for preparing and using this compound.

G cluster_0 Stock Solution Preparation weigh Weigh (1s,4s)-Menin-MLL inhibitor-23 powder add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store G cluster_1 Working Solution Preparation for Cell Assays thaw Thaw stock solution aliquot dilute Serially dilute in pre-warmed cell culture medium thaw->dilute vehicle Prepare vehicle control (medium + DMSO) thaw->vehicle add_to_cells Add to cell cultures dilute->add_to_cells vehicle->add_to_cells G cluster_pathway Menin-MLL Signaling Pathway Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin binds & inhibits Chromatin Chromatin Complex->Chromatin binds TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1) Chromatin->TargetGenes activates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis drives

References

Application Notes and Protocols for In Vivo Efficacy Assessment of (1s,4s)-Menin-MLL inhibitor-23 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(1s,4s)-Menin-MLL inhibitor-23 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver for the proliferation and survival of leukemia cells with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1mut).[1][2][3] By disrupting the Menin-MLL complex, this class of inhibitors aims to downregulate the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis.[2][4] These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy of this compound in preclinical mouse models of leukemia.

Mechanism of Action Signaling Pathway

The therapeutic rationale for targeting the Menin-MLL interaction is based on its critical role in leukemogenesis. In MLL-rearranged leukemias, the MLL fusion protein recruits Menin to chromatin, which is essential for the aberrant expression of downstream target genes like HOXA9 and MEIS1 that drive leukemic cell proliferation and block differentiation.[2][4] this compound competitively binds to Menin at the MLL binding pocket, thereby disrupting this interaction and inhibiting the leukemogenic transcriptional program.[1][5]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation & Apoptosis Leukemogenesis->Differentiation_Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Mouse Models

The selection of an appropriate mouse model is critical for evaluating the in vivo efficacy of this compound. Commonly used models include:

  • Cell Line-Derived Xenograft (CDX) Models:

    • Cell Lines: MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9) are standard human acute myeloid leukemia (AML) cell lines with MLL rearrangements.[6]

    • Mouse Strain: Immunodeficient mice such as NOD/SCID or NSG mice are required to prevent graft rejection.

    • Engraftment: Typically, 5 x 10^6 cells are injected either subcutaneously (s.c.) into the flank for solid tumor models or intravenously (i.v.) into the tail vein for a disseminated leukemia model.[6][7]

  • Patient-Derived Xenograft (PDX) Models:

    • Source: Primary leukemia cells from patients with MLL-rearranged or NPM1-mutated AML or acute lymphoblastic leukemia (ALL).[8]

    • Advantages: PDX models more accurately reflect the heterogeneity and biology of human leukemia.

    • Engraftment: Primary cells are transplanted into highly immunodeficient mice (e.g., NSG).

Dosing and Administration

The following protocol is a representative example and should be optimized for this compound based on its specific pharmacokinetic and pharmacodynamic properties.

  • Vehicle Formulation: A suitable vehicle for oral administration could be 0.5% methylcellulose in sterile water. For intraperitoneal (i.p.) or intravenous (i.v.) administration, a solution containing DMSO, PEG300, and saline might be appropriate.

  • Dose Levels: Based on studies with similar Menin-MLL inhibitors, a dose range of 25-100 mg/kg, administered once or twice daily, can be a starting point.[6] A dose-response study is recommended.

  • Route of Administration: Oral gavage (p.o.) is often preferred for its clinical relevance.[9] However, i.p. or i.v. routes can also be used.[7]

  • Treatment Schedule: Treatment is typically initiated when tumors are palpable (for s.c. models, e.g., 100-200 mm³) or when there is evidence of leukemia engraftment (for disseminated models, e.g., detectable human CD45+ cells in peripheral blood).[6] Treatment is usually continued for a predefined period (e.g., 21-28 days) or until a humane endpoint is reached.[6]

Efficacy Assessment
  • Tumor Burden Measurement (s.c. models): Tumor volume should be measured 2-3 times per week using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.

  • Bioluminescence Imaging (for disseminated models with luciferase-expressing cells): In vivo imaging can be performed weekly to monitor leukemia progression.[7]

  • Flow Cytometry: Peripheral blood, bone marrow, and spleen can be analyzed for the percentage of human leukemic cells (hCD45+) to assess systemic disease burden.

  • Survival Analysis: A Kaplan-Meier survival curve should be generated to evaluate the effect of the inhibitor on the overall survival of the mice.

  • Body Weight and Clinical Observations: Mice should be monitored daily for any signs of toxicity, and body weight should be recorded 2-3 times per week.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_engraftment Leukemia Engraftment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Cell_Culture Culture MLL-r Leukemia Cells (e.g., MV4-11) Injection Inject Cells (s.c. or i.v.) Cell_Culture->Injection Animal_Acclimatization Acclimatize Immunodeficient Mice Animal_Acclimatization->Injection Tumor_Monitoring Monitor for Tumor Growth or Engraftment Injection->Tumor_Monitoring Randomization Randomize Mice into Groups Tumor_Monitoring->Randomization Dosing Administer Inhibitor or Vehicle Daily Randomization->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Imaging Bioluminescence Imaging Dosing->Imaging FACS Flow Cytometry (hCD45+) Dosing->FACS Survival Monitor Survival Dosing->Survival Toxicity Monitor Body Weight & Clinical Signs Dosing->Toxicity

Caption: In vivo experimental workflow for efficacy testing.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-p.o.1500 ± 1500
Inhibitor-2325p.o.600 ± 8060
Inhibitor-2350p.o.300 ± 5080
Inhibitor-23100p.o.150 ± 3090

Table 2: Survival Analysis in Disseminated Leukemia Model

Treatment GroupDose (mg/kg)Administration RouteMedian Survival (days)Increase in Lifespan (%)
Vehicle-p.o.25-
Inhibitor-2350p.o.4580

Table 3: Leukemic Burden in a Disseminated PDX Model

Treatment GroupDose (mg/kg)% hCD45+ in Bone Marrow at Day 28 ± SEM% hCD45+ in Spleen at Day 28 ± SEM
Vehicle-85 ± 570 ± 8
Inhibitor-235015 ± 310 ± 2

Logical Relationships in Experimental Design

Logical_Relationships cluster_groups Experimental Groups cluster_outcomes Primary Outcome Measures Vehicle Vehicle Control Group Tumor_Growth Tumor Growth/ Leukemic Burden Vehicle->Tumor_Growth Survival Overall Survival Vehicle->Survival Toxicity Toxicity Assessment Vehicle->Toxicity Low_Dose Low Dose Inhibitor Group Low_Dose->Tumor_Growth Low_Dose->Survival Low_Dose->Toxicity Mid_Dose Mid Dose Inhibitor Group Mid_Dose->Tumor_Growth Mid_Dose->Survival Mid_Dose->Toxicity High_Dose High Dose Inhibitor Group High_Dose->Tumor_Growth High_Dose->Survival High_Dose->Toxicity

Caption: Logical relationships in the in vivo experimental design.

This document provides a comprehensive guide for designing and executing in vivo efficacy studies for this compound in mouse models of leukemia. Adherence to these protocols will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel agent. It is crucial to note that specific parameters such as dose, schedule, and choice of model may require optimization for this particular compound.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in the Evaluation of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene or mutations in the Nucleophosmin 1 (NPM1) gene are aggressive hematological malignancies with often poor prognoses.[1][2] The protein-protein interaction between menin and the MLL1 protein is a critical driver of leukemogenesis in these subtypes, making it a prime therapeutic target.[3][4] Menin-MLL inhibitors are a novel class of drugs designed to disrupt this interaction, thereby suppressing the expression of downstream oncogenic genes like HOXA9 and MEIS1 and inducing differentiation of leukemic cells.[5][6]

Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation.[7][8] These models retain the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[9][10] This document provides detailed protocols and application notes for utilizing PDX models to test the efficacy of menin-MLL inhibitors in MLL-rearranged and NPM1-mutated leukemias.

Menin-MLL Signaling Pathway in Leukemia

The interaction between menin, encoded by the MEN1 gene, and the N-terminal fragment of MLL (or MLL fusion proteins) is essential for tethering the MLL complex to chromatin. This leads to the epigenetic upregulation of key target genes, such as HOXA9 and MEIS1, which are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.[5][11] Menin-MLL inhibitors are small molecules that bind to menin, blocking its interaction with MLL and thereby preventing the transcription of these leukemogenic genes.[4][11] This disruption induces differentiation and apoptosis in the cancer cells.[5]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_complex MLL Fusion Protein Menin->MLL_complex Interaction Chromatin Chromatin MLL_complex->Chromatin Binds to Target_Genes Leukemogenic Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemia_Progression Leukemia Progression (Proliferation, Survival) Target_Genes->Leukemia_Progression Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Differentiation_Apoptosis Cell Differentiation & Apoptosis

Caption: Menin-MLL inhibitor mechanism of action.

Experimental Workflow for PDX-Based Drug Testing

The overall process involves establishing the PDX model from a patient sample, expanding the leukemia cells through serial passaging in mice, and then conducting efficacy studies with the menin-MLL inhibitor.

PDX_Workflow Patient_Sample 1. Obtain Patient Sample (Bone Marrow or Peripheral Blood) Cell_Isolation 2. Isolate Leukemia Cells (e.g., Ficoll gradient) Patient_Sample->Cell_Isolation Implantation 3. Implant Cells into Immunodeficient Mice (F0) Cell_Isolation->Implantation Engraftment_Monitoring 4. Monitor Engraftment (hCD45+ cells in blood) Implantation->Engraftment_Monitoring Passaging 5. Harvest & Re-implant (Serial Passaging for Expansion) Engraftment_Monitoring->Passaging Efficacy_Study 6. Establish Cohorts for Efficacy Study Passaging->Efficacy_Study Treatment 7. Administer Treatment (Vehicle vs. Menin-Inhibitor) Efficacy_Study->Treatment Data_Collection 8. Monitor Tumor Burden & Survival Treatment->Data_Collection Analysis 9. Endpoint Analysis (BM, Spleen, PB) Data_Collection->Analysis

References

Application Notes and Protocols for Apoptosis Assays Following (1s,4s)-Menin-MLL Inhibitor-23 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with MLL rearrangements and potentially other cancers.[1][2][3] These inhibitors function by disrupting the critical interaction between menin and the MLL fusion proteins, which are oncogenic drivers in these diseases.[1][2] This disruption leads to the downregulation of key target genes like HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] (1s,4s)-Menin-MLL inhibitor-23 is an enantiomer of a known Menin-MLL interaction inhibitor and is expected to exhibit similar biological activities.[4]

This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound or other similar Menin-MLL inhibitors. The primary methods covered are Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and Caspase-Glo® 3/7 assays, which are standard and reliable methods for quantifying apoptosis.

Signaling Pathway and Experimental Workflow

The disruption of the Menin-MLL interaction by inhibitors like this compound initiates a cascade of events culminating in apoptosis. The diagram below illustrates this proposed signaling pathway.

Menin_MLL_Apoptosis_Pathway Proposed Signaling Pathway of Menin-MLL Inhibitor-Induced Apoptosis inhibitor (1s,4s)-Menin-MLL inhibitor-23 menin_mll Menin-MLL Complex inhibitor->menin_mll hoxa9_meis1 HOXA9/MEIS1 Expression menin_mll->hoxa9_meis1 Upregulation apoptosis Apoptosis proliferation Cell Proliferation hoxa9_meis1->proliferation Promotion differentiation Cell Differentiation hoxa9_meis1->differentiation Blockage

Caption: Proposed signaling pathway of Menin-MLL inhibitor-induced apoptosis.

The general workflow for conducting an apoptosis assay after inhibitor treatment is outlined below.

Apoptosis_Assay_Workflow General Workflow for Apoptosis Assays cluster_assays Apoptosis Assays cell_culture 1. Cell Seeding & Culture treatment 2. Treatment with This compound cell_culture->treatment incubation 3. Incubation treatment->incubation harvesting 4. Cell Harvesting incubation->harvesting annexin_v 5a. Annexin V/PI Staining harvesting->annexin_v Flow Cytometry caspase 5b. Caspase-Glo 3/7 Assay harvesting->caspase Luminometry analysis 6. Data Acquisition & Analysis annexin_v->analysis caspase->analysis

Caption: General experimental workflow for apoptosis assays.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using Menin-MLL inhibitors. These values can serve as a reference for expected outcomes when using this compound, although optimal concentrations and time points should be determined empirically for each cell line.

Table 1: Apoptosis Induction in MLL-Rearranged Leukemia Cells

Cell LineInhibitorConcentration (µM)Treatment Duration% Apoptotic Cells (Annexin V+)Reference
MV4;11MI-2-2572 hours~25%[5]
MV4;11MI-2-21072 hours~40%[5]
MLL-AF9 BMCsMI-46357 days~30%[6]
MLL-AF9 BMCsMI-50357 days~35%[6]

Table 2: Inhibition of Cell Growth (GI₅₀) in MLL-Rearranged Leukemia Cells

Cell LineInhibitorGI₅₀ (µM)Treatment DurationReference
MV4;11MI-29.5Not Specified[1]
KOPN-8MI-27.2Not Specified[1]
ML-2MI-28.7Not Specified[1]
MLL-AF9 BMCsMI-4630.237 days[7]
MLL-AF9 BMCsMI-5030.227 days[7]

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol is adapted from established methods for detecting apoptosis.[8][9][10]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., MV4;11, MOLM-13)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10⁶ cells/mL for suspension cells).

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations of the inhibitor (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well to a separate flow cytometry tube.

    • Adherent cells: Gently detach the cells using trypsin-EDTA, neutralize with complete medium, and transfer to a flow cytometry tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Repeat the centrifugation and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 2: Caspase-Glo® 3/7 Assay for Measuring Caspase Activity

This protocol is based on the commercially available Caspase-Glo® 3/7 assay from Promega.[11][12][13][14]

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Inhibitor Treatment: Treat cells with a range of concentrations of this compound. Include a DMSO-treated vehicle control and a "no-cell" background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing well.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the "no-cell" control from all other readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound and other related compounds. The Annexin V/PI staining and Caspase-Glo® 3/7 assays are robust methods for quantifying apoptosis and can be instrumental in the preclinical evaluation of these novel therapeutic agents. It is recommended to optimize the experimental conditions, such as inhibitor concentration and treatment duration, for each specific cell line and experimental setup.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The interaction between menin and the MLL (Mixed Lineage Leukemia) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2] This interaction is essential for the oncogenic activity of MLL fusion proteins, which aberrantly regulate the transcription of target genes, leading to leukemogenesis.[3] Key target genes, including HOXA9, MEIS1, PBX3, and MEF2C, are downstream effectors of the menin-MLL complex and are crucial for the proliferation and survival of leukemia cells.[3]

Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy.[2][3][4] These inhibitors function by competitively binding to menin, thereby preventing its association with MLL fusion proteins. This leads to the downregulation of MLL target gene expression, inducing differentiation and apoptosis in leukemia cells.[1][2][5]

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to quantify gene expression levels with high sensitivity and specificity. In the context of menin-MLL inhibition, qPCR is an indispensable tool for:

  • Validating inhibitor efficacy: Assessing the dose-dependent downregulation of MLL target genes.

  • Understanding mechanism of action: Confirming that the biological effects of the inhibitors are mediated through the intended pathway.

  • Identifying pharmacodynamic biomarkers: Establishing a quantitative relationship between drug exposure and target gene modulation.

  • Investigating resistance mechanisms: Studying changes in gene expression associated with acquired resistance to menin-MLL inhibitors.

These application notes provide a detailed protocol for using qPCR to analyze the expression of key menin-MLL target genes following inhibitor treatment.

Data Presentation

Table 1: Summary of MLL Target Gene Downregulation by Menin-MLL Inhibitors

InhibitorCell Line/ModelTarget GeneFold Change/Percent DecreaseHousekeeping GeneReference
MI-2MLL-AF9 transduced BMCHoxa9>80% decreaseβ-actin
MI-2MLL-AF9 transduced BMCMeis1>80% decreaseβ-actin[5]
VTP50469MOLM13MEIS1Significant decreaseNot Specified
VTP50469MOLM13PBX3Significant decreaseNot Specified[1]
VTP50469MOLM13MEF2CSignificant decreaseNot Specified[1]
VTP50469RS4;11MLL-AF4 target genesSignificant decreaseNot Specified[1]
MI-503MLL-AF9 leukemia cellsMeis1Significant downregulationNot Specified[6]
MI-3454MV-4-11HOXA9Significant decreaseHPRT1[7]
MI-3454MV-4-11MEIS1Significant decreaseHPRT1[7]
MI-3454MOLM13HOXA9Significant decreaseHPRT1[7]
MI-3454MOLM13MEIS1Significant decreaseHPRT1[7]
Revumenib (SNDX-5613)NUP98-rearranged primary AMLHOXA7-10, CDK6, MEF2C, IGF2BP2, PBX3Significant downregulationNot Specified[8]

Experimental Protocols

This protocol outlines the key steps for analyzing gene expression changes in leukemia cells treated with menin-MLL inhibitors using a two-step RT-qPCR approach.

Cell Culture and Inhibitor Treatment
  • Cell Culture: Culture leukemia cell lines (e.g., MOLM13, MV-4-11, RS4;11) in appropriate media and conditions as recommended by the supplier.

  • Cell Seeding: Seed cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

  • Inhibitor Treatment: Treat cells with the menin-MLL inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.

RNA Extraction
  • Cell Lysis: Harvest cells by centrifugation and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).

  • RNA Purification: Isolate total RNA using a standard method such as phenol-chloroform extraction or a commercially available RNA purification kit.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

    • For more rigorous quality control, analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:

    • Total RNA: 1 µg

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • Reverse transcriptase enzyme

    • RNase inhibitor

    • Reaction buffer

    • Nuclease-free water

  • Incubation: Incubate the reaction mix in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase. A typical program is:

    • 25°C for 10 minutes (primer annealing)

    • 42-50°C for 50-60 minutes (cDNA synthesis)

    • 70-85°C for 5-10 minutes (enzyme inactivation)

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction. Store cDNA at -20°C.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design primers for target genes (HOXA9, MEIS1, PBX3, MEF2C) and a stable housekeeping gene (e.g., ACTB, GAPDH, HPRT1). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. A typical 10 µL reaction includes:

    • Diluted cDNA: 2-5 µL

    • Forward primer: 200-500 nM

    • Reverse primer: 200-500 nM

    • SYBR Green or probe-based master mix (2x)

    • Nuclease-free water

    • Include triplicate reactions for each sample and gene.

    • Include no-template controls (NTCs) to check for contamination.

  • qPCR Cycling Conditions: Perform the qPCR in a real-time PCR instrument with a program such as:

    • Initial denaturation: 95°C for 2-10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis (for SYBR Green): Ramp from 60°C to 95°C to check for primer-dimers and non-specific products.

Data Analysis
  • Determine Cq Values: The instrument software will determine the quantification cycle (Cq) for each reaction.

  • Relative Quantification (ΔΔCq Method):

    • Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq (target gene) - Cq (housekeeping gene)

    • Normalization to Control (ΔΔCq): ΔΔCq = ΔCq (treated sample) - ΔCq (vehicle control)

    • Calculate Fold Change: Fold Change = 2-ΔΔCq

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in gene expression.

Mandatory Visualization

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Transcription Aberrant Transcription MLL_fusion->Transcription Drives Target_Genes Target Genes (HOXA9, MEIS1, etc.) DNA->Target_Genes Contains Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Blocks Interaction

Caption: Menin-MLL Signaling Pathway and Inhibition.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis A Cell Culture & Inhibitor Treatment B RNA Extraction A->B C DNase Treatment B->C D RNA QC C->D E Reverse Transcription (cDNA Synthesis) D->E F qPCR E->F G Determine Cq Values F->G H Relative Quantification (ΔΔCq Method) G->H I Statistical Analysis H->I

Caption: Experimental Workflow for qPCR Analysis.

Data_Analysis_Logic Cq_Target Cq (Target Gene) Delta_Cq ΔCq = Cq_Target - Cq_HK Cq_Target->Delta_Cq Cq_HK Cq (Housekeeping Gene) Cq_HK->Delta_Cq Delta_Cq_Treated ΔCq (Treated) Delta_Cq->Delta_Cq_Treated Delta_Cq_Control ΔCq (Control) Delta_Cq->Delta_Cq_Control Delta_Delta_Cq ΔΔCq = ΔCq_Treated - ΔCq_Control Delta_Cq_Treated->Delta_Delta_Cq Delta_Cq_Control->Delta_Delta_Cq Fold_Change Fold Change = 2^(-ΔΔCq) Delta_Delta_Cq->Fold_Change

Caption: Logical Flow of ΔΔCq Data Analysis.

References

Application Notes and Protocols for High-Throughput Screening of Novel Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between menin and the N-terminal region of Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which drive a particularly aggressive subset of acute leukemias.[1][2][3][4] Menin acts as a scaffold, tethering MLL fusion proteins to chromatin and enabling the upregulation of key leukemogenic target genes, such as HOXA9 and MEIS1.[1][5][6] The dependency on this single protein-protein interaction (PPI) makes the menin-MLL interface a highly attractive therapeutic target. Disrupting this interaction with small molecules has been shown to reverse the oncogenic program, inhibit the proliferation of MLL-rearranged leukemia cells, and induce apoptosis and differentiation.[5][7]

High-throughput screening (HTS) is essential for identifying and characterizing novel small-molecule inhibitors of the menin-MLL interaction. This document provides an overview of the principles, workflows, and detailed protocols for the most common biochemical HTS assays employed in this field, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.

The Menin-MLL Signaling Axis in Leukemia

The MLL gene is frequently rearranged in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] This results in the creation of MLL fusion proteins that retain the N-terminal portion of MLL, which is responsible for binding to menin.[2] The menin-MLL interaction is crucial for recruiting the fusion protein complex to target genes, leading to aberrant gene expression and leukemic transformation.[6]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Chromatin Chromatin Menin->Chromatin Tethers to Target_Genes Target Genes (HOXA9, MEIS1) mRNA Oncogenic mRNA Target_Genes->mRNA Upregulated Transcription Leukemogenesis Leukemic Transformation (Proliferation, Blocked Differentiation) mRNA->Leukemogenesis Drives Inhibitor Small Molecule Inhibitor Inhibitor->Menin Disrupts Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

High-Throughput Screening Workflow

A typical HTS cascade for discovering menin-MLL inhibitors involves a multi-stage process designed to efficiently identify potent and specific compounds while eliminating false positives. The workflow begins with a large-scale primary screen of a compound library, followed by a series of increasingly rigorous secondary and cellular assays to confirm activity and characterize lead compounds.

HTS_Workflow cluster_cellular Cell-Based Characterization Compound_Library Compound Library (~50,000+ molecules) Primary_Screen Primary HTS (e.g., Fluorescence Polarization) Compound_Library->Primary_Screen Hit_ID Initial Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Confirmation Hit_ID->Dose_Response Active end1 end1 Secondary_Assays Orthogonal Secondary Assays (e.g., TR-FRET, AlphaLISA, NMR) Dose_Response->Secondary_Assays Confirmed_Hit Confirmed Hit Secondary_Assays->Confirmed_Hit Cellular_Assays Cellular Assays Confirmed_Hit->Cellular_Assays Confirmed end2 end2 Lead_Compound Lead Compound for Optimization Cellular_Assays->Lead_Compound Co_IP Target Engagement (Co-Immunoprecipitation) qRT_PCR Target Gene Modulation (qRT-PCR for HOXA9) Viability Phenotypic Effects (Viability, Apoptosis, Differentiation)

Caption: A typical high-throughput screening cascade for Menin-MLL inhibitors.

Data Presentation: Assay Performance & Inhibitor Potency

Quantitative data is crucial for evaluating assay performance and comparing the potency of inhibitors. A robust HTS assay is characterized by a high Z'-factor, which indicates a large separation between positive and negative controls.

Table 1: HTS Assay Performance Metrics

Assay Type Key Principle Typical Z'-Factor Throughput Notes
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently-labeled MLL peptide upon binding to menin.[8] ~0.8[8] High Cost-effective primary screen; sensitive to fluorescent artifacts.[5][9]
TR-FRET / HTRF Measures energy transfer between a donor (e.g., on menin) and an acceptor (e.g., on MLL peptide) when in proximity.[8] > 0.7 High Robust secondary assay; reduces interference from compound fluorescence.[9][10]

| AlphaLISA | Measures signal from donor and acceptor beads that are brought into proximity by the menin-MLL interaction. | > 0.7 | High | Highly sensitive proximity assay suitable for biochemical screening. |

Table 2: Potency of Selected Menin-MLL Inhibitors

Compound Assay Type IC50 / Kd Target Cell Line(s) Cellular GI50 / IC50 Reference
MI-2 FP 446 nM (IC50) MV4;11, KOPN-8 9.5 µM, 7.2 µM [5][11]
MI-3 FP 884 nM (IC50) MV4;11, KOPN-8 ~10 µM [5]
MI-503 FP ~15 nM (IC50) MV4;11 14.7 nM [3][12]
M-89 Not Specified Not Specified MV4;11, MOLM-13 25 nM, 54 nM [3]
MI-3454 Not Specified 0.51 nM (IC50) MLL-rearranged lines 7 - 27 nM [3]

| VTP50469 | TR-FRET | 0.4 nM (IC50) | MOLM13, RS4;11 | Low nM range |[10] |

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay

This protocol describes a primary HTS assay to identify inhibitors that disrupt the interaction between recombinant human menin and a fluorescein-labeled peptide derived from the MLL N-terminus (MBM1, menin-binding motif 1).[5][11]

Principle: A small, fluorescently-labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling slows dramatically, leading to high polarization. An inhibitor that disrupts this interaction will release the peptide, causing a decrease in polarization.[8]

Materials:

  • Recombinant full-length human menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, non-binding microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of test compounds from the library source plates to the 384-well assay plates. Prepare wells for positive control (e.g., a known inhibitor) and negative control (DMSO only).

  • Menin Addition: Prepare a 2X solution of menin protein in Assay Buffer (e.g., 20 nM final concentration). Add 10 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to menin.

  • Peptide Addition: Prepare a 2X solution of the fluorescein-labeled MLL peptide in Assay Buffer (e.g., 10 nM final concentration). Add 10 µL of this solution to each well.

  • Final Incubation: Seal the plate, mix gently, and incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader. Excitation is typically set at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Normalize the data using the negative (DMSO, 100% binding) and positive (saturating inhibitor, 0% binding) controls.

    • Calculate the percent inhibition for each compound.

    • Identify initial "hits" based on a predefined inhibition threshold (e.g., >30% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Time-Resolved FRET (TR-FRET) Assay

This protocol describes a secondary, orthogonal assay to confirm hits from the primary screen. It utilizes a His-tagged menin protein and a biotinylated MLL peptide.[8][10]

Principle: The assay uses a Terbium (Tb)-cryptate-labeled anti-His antibody (donor) and a fluorescent acceptor (e.g., d2 or XL665) conjugated to streptavidin. When His-menin and biotin-MLL interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. An inhibitor prevents this proximity, leading to a loss of the FRET signal.

Materials:

  • Recombinant His-tagged human menin protein

  • Biotinylated MLL peptide (e.g., Biotin-MLL4-43)

  • TR-FRET Donor: Anti-6xHis antibody labeled with Terbium (Tb) cryptate

  • TR-FRET Acceptor: Streptavidin-d2 or Streptavidin-XL665

  • Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • Confirmed hit compounds dissolved in DMSO

  • 384-well, low-volume, white or black microplates

  • TR-FRET compatible plate reader (e.g., EnVision)

Procedure:

  • Compound Plating: Serially dilute confirmed hit compounds in DMSO and dispense into the assay plate. Include DMSO-only (negative control) and known inhibitor (positive control) wells.

  • Reagent Preparation:

    • Prepare a 4X solution of His-menin in Assay Buffer.

    • Prepare a 4X solution of Biotin-MLL peptide in Assay Buffer.

    • Prepare a 4X mix of the Tb-anti-His antibody and Streptavidin-d2 in Assay Buffer.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of Assay Buffer to each well.

    • Add 5 µL of the 4X His-menin solution to each well.

    • Add the test compound (typically <1 µL from the dilution plate).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the 4X Biotin-MLL peptide solution.

    • Add 5 µL of the 4X Donor/Acceptor mix.

  • Incubation: Seal the plate and incubate overnight at 4°C or for 2-4 hours at room temperature, protected from light.[10]

  • Measurement: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference) after a delay following excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).

    • Normalize the ratios to controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: AlphaLISA Assay

This protocol provides an alternative, highly sensitive proximity-based assay for secondary screening or detailed inhibitor characterization.

Principle: The assay utilizes Streptavidin-coated Donor beads and anti-His-tag Acceptor beads. In the presence of a biotinylated MLL peptide and a His-tagged menin protein, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. Inhibitors disrupt the protein interaction, separating the beads and ablating the signal.

Materials:

  • Recombinant His-tagged human menin protein

  • Biotinylated MLL peptide

  • AlphaLISA Streptavidin Donor Beads

  • AlphaLISA anti-His Acceptor Beads

  • AlphaLISA Assay Buffer (as provided by the manufacturer)

  • Test compounds in DMSO

  • 384-well white OptiPlate™ microplates

  • AlphaScreen-compatible plate reader (e.g., EnVision)

Procedure:

  • Compound Plating: Dispense serially diluted compounds into the assay plate.

  • Reagent Addition:

    • Prepare a 5X mix of His-menin and biotin-MLL peptide in Assay Buffer.

    • Add 5 µL of the protein mix to each well containing 1 µL of compound.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the menin-MLL interaction to reach equilibrium.

  • Bead Addition:

    • In subdued light, prepare a 2X mix of the AlphaLISA Acceptor and Donor beads in Assay Buffer (e.g., to a final concentration of 10-20 µg/mL each).

    • Add 10 µL of the bead mixture to each well.

  • Final Incubation: Seal the plate with an aluminum seal, and incubate for 60-90 minutes at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Plot the AlphaLISA counts against the logarithm of inhibitor concentration.

    • Normalize the data to high (DMSO) and low (no protein or excess inhibitor) controls.

    • Fit the dose-response curve to determine IC50 values.

Downstream Cellular and Mechanistic Assays

Once potent biochemical inhibitors are identified, their activity must be validated in a cellular context.

  • Target Engagement (Co-Immunoprecipitation): To confirm that the compound disrupts the menin-MLL interaction inside cells, Co-IP experiments are performed.[5][11] MLL-rearranged cells (e.g., MV4;11) are treated with the inhibitor, lysed, and an antibody against one binding partner (e.g., MLL) is used to pull it down. The amount of the other partner (menin) that co-precipitates is then measured by Western blot. A successful inhibitor will reduce the amount of co-precipitated menin.[5]

  • Target Gene Expression (qRT-PCR): The functional consequence of disrupting the menin-MLL interaction is the downregulation of target genes. Cells are treated with the inhibitor for 2-6 days, RNA is extracted, and the expression levels of HOXA9 and MEIS1 are quantified by qRT-PCR.[5][10] A significant decrease in the expression of these genes indicates on-target activity.

  • Cell Viability and Phenotype (MTT/Apoptosis/Differentiation Assays): The ultimate goal is to kill leukemia cells or induce their differentiation.

    • Viability: MLL-rearranged cell lines are treated with a dose range of the inhibitor for 3-7 days, and cell viability is measured using an MTT or similar assay to determine the GI50 (concentration for 50% growth inhibition).[5][7]

    • Apoptosis: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining after inhibitor treatment.[7]

    • Differentiation: Induction of myeloid differentiation can be assessed by measuring the surface expression of markers like CD11b via flow cytometry.[11]

References

Application of Menin-MLL Inhibitors in Non-Leukemia Cancer Models: A Focus on (1s,4s)-Menin-MLL inhibitor-23 Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Menin, a scaffold protein encoded by the MEN1 gene, plays a dual role in tumorigenesis, acting as a tumor suppressor in endocrine tissues while promoting oncogenesis in other contexts, including acute leukemia. The interaction between menin and the mixed-lineage leukemia (MLL) protein is crucial for the leukemogenic activity of MLL fusion proteins. Consequently, small molecule inhibitors targeting the menin-MLL interaction have emerged as a promising therapeutic strategy for MLL-rearranged leukemias.[1][2]

Recent studies have expanded the potential application of menin-MLL inhibitors to non-leukemia solid tumors, where the menin-MLL complex has been implicated in driving cancer cell proliferation and survival.[3][4] This includes cancers of the prostate, breast, liver, and lung.[3] While specific data for (1s,4s)-Menin-MLL inhibitor-23 in non-leukemia models is limited, this document provides a comprehensive overview of the application of other potent menin-MLL inhibitors, such as MI-503, which can serve as a surrogate to guide research for inhibitors of this class.

These application notes summarize the anti-tumor activity of menin-MLL inhibitors in various non-leukemia cancer models, detail relevant signaling pathways, and provide standardized protocols for key in vitro and in vivo experiments.

Data Presentation: In Vitro Efficacy of Menin-MLL Inhibitors

The following tables summarize the in vitro activity of the menin-MLL inhibitor MI-503 in various non-leukemia cancer cell lines.

Table 1: Anti-proliferative Activity of MI-503 in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineGI₅₀ (μM) after 12 daysReference
HepG2~1.0[5]
Hep3B~0.5[5]
Huh-7~3.2[5]

Table 2: Anti-proliferative Activity of MI-503 in Ewing Sarcoma and Prostate Cancer Cell Lines

Cancer TypeCell Line(s)IC₅₀/GI₅₀ (μM)NotesReference
Ewing SarcomaMultiple> 3Limited in vitro activity observed with VTP-50469, another menin-MLL inhibitor.[6][7] MI-503 showed dose-dependent reduction in proliferation.[8][6][7][8]
Castration-Resistant Prostate CancerVCaP, LNCaPNot specified, but MI-503 had modestly lower IC50 than MI-136.MI-503 inhibited AR signaling and induced apoptosis.[4][4]

Signaling Pathways and Mechanisms of Action

Menin-MLL inhibitors exert their anti-cancer effects by disrupting the protein-protein interaction between menin and MLL, thereby inhibiting the transcriptional activation of key oncogenic target genes. The specific downstream pathways affected appear to be context-dependent.

Hepatocellular Carcinoma (HCC)

In HCC, the menin-MLL complex is implicated in the transcriptional regulation of Paternally Expressed Gene 10 (PEG10), a critical factor for HCC cell growth and migration.[3][5] Inhibition of the menin-MLL interaction by compounds like MI-503 leads to the displacement of the complex from the PEG10 promoter, resulting in reduced H3K4 methylation and subsequent transcriptional repression of PEG10.[3][5]

HCC_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_downstream Cellular Effects Menin_MLL Menin-MLL Complex PEG10_Promoter PEG10 Promoter Menin_MLL->PEG10_Promoter Binds to H3K4me3 H3K4me3 PEG10_Promoter->H3K4me3 Promotes PEG10_Expression PEG10 Transcription H3K4me3->PEG10_Expression Activates HCC_Proliferation HCC Proliferation & Migration PEG10_Expression->HCC_Proliferation Drives Menin_MLL_Inhibitor This compound (e.g., MI-503) Menin_MLL_Inhibitor->Menin_MLL Disrupts Interaction CRPC_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_downstream Cellular Effects AR Androgen Receptor (AR) Menin_MLL Menin-MLL Complex AR->Menin_MLL Interacts with AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) Menin_MLL->AR_Target_Genes Co-activates Transcription Transcription AR_Target_Genes->Transcription Leads to CRPC_Growth CRPC Growth Transcription->CRPC_Growth Promotes Menin_MLL_Inhibitor This compound (e.g., MI-503) Menin_MLL_Inhibitor->Menin_MLL Disrupts Interaction Ewing_Sarcoma_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_downstream Cellular Effects Menin_MLL Menin-MLL Complex SSP_Genes Serine Biosynthesis Pathway Genes (PHGDH, PSAT1, PSPH) Menin_MLL->SSP_Genes Regulates H3K4me3 H3K4me3 SSP_Genes->H3K4me3 Promotes SSP_Expression SSP Gene Transcription H3K4me3->SSP_Expression Activates Ewing_Sarcoma_Growth Ewing Sarcoma Growth SSP_Expression->Ewing_Sarcoma_Growth Supports Menin_MLL_Inhibitor This compound (e.g., MI-503) Menin_MLL_Inhibitor->Menin_MLL Disrupts Interaction MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare serial dilutions of inhibitor Incubate_Overnight->Prepare_Inhibitor Add_Inhibitor Add inhibitor/vehicle to wells Prepare_Inhibitor->Add_Inhibitor Incubate_Treatment Incubate for desired time Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_Solubilization_Buffer Add solubilization buffer Remove_Medium->Add_Solubilization_Buffer Incubate_Solubilization Incubate for 1 hour Add_Solubilization_Buffer->Incubate_Solubilization Read_Absorbance Read absorbance at 570 nm Incubate_Solubilization->Read_Absorbance Analyze_Data Calculate GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Xenograft_Workflow Start Start Inject_Cells Inject cancer cells subcutaneously into mice Start->Inject_Cells Monitor_Tumor_Growth Monitor tumor growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment & control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer inhibitor or vehicle Randomize_Mice->Administer_Treatment Continue_Treatment Continue treatment and monitor tumors Administer_Treatment->Continue_Treatment Euthanize_And_Excise Euthanize mice and excise tumors Continue_Treatment->Euthanize_And_Excise Analyze_Data Analyze tumor growth data Euthanize_And_Excise->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Assessing Cellular Differentiation Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population.[1][2] It is widely employed to assess cellular differentiation by identifying changes in the expression of specific cell surface and intracellular proteins that define distinct cell lineages and developmental stages.[3][4] This application note provides a detailed overview and protocols for using flow cytometry to monitor the differentiation of treated cells, with a focus on hematopoietic stem cell differentiation as a model system.

Core Principles

The assessment of cell differentiation by flow cytometry relies on the use of fluorochrome-conjugated antibodies that specifically bind to cellular antigens, known as cluster of differentiation (CD) markers.[4][5] As cells differentiate, their profile of CD marker expression changes, allowing for the identification and quantification of various cell populations, from primitive stem and progenitor cells to mature, lineage-committed cells.[6][7] Furthermore, intracellular flow cytometry can provide insights into the signaling pathways and transcriptional programs that drive differentiation by detecting key intracellular proteins, such as transcription factors and phosphorylated signaling molecules.[8][9]

Key Applications in Differentiation Analysis

  • Immunophenotyping: Characterizing and quantifying cell populations and subpopulations based on the expression of surface markers.[1][3]

  • Lineage Commitment: Tracking the progression of stem and progenitor cells towards specific differentiated cell types.

  • Maturation State: Distinguishing between different stages of cell development within a lineage.

  • Signaling Pathway Analysis: Investigating the activation state of intracellular signaling pathways that regulate differentiation.[5][8]

Data Presentation: Antibody Panel for Hematopoietic Stem Cell Differentiation

The following table provides an example of a multi-color antibody panel designed to identify human hematopoietic stem cells (HSCs), multipotent progenitors (MPPs), and early lymphoid and myeloid progenitors.

Marker Fluorochrome Cell Population(s) Expected Expression Change with Differentiation
Lineage Cocktail (CD2, CD3, CD11b, CD14, CD16, CD19, CD56, CD235a)FITCMature hematopoietic cellsNegative on stem/progenitors, Positive on mature cells
CD34APCHematopoietic stem and progenitor cellsDecreases/disappears
CD38PE-Cy7Differentiated progenitors and mature cellsIncreases
CD90 (Thy-1)PEHematopoietic stem cellsDecreases
CD45RAAPC-H7Naive T cells, B cells, plasmacytoid dendritic cellsIncreases on specific lymphoid lineages
CD123 (IL-3Rα)PerCP-Cy5.5Common myeloid progenitors, plasmacytoid dendritic cellsIncreases on myeloid progenitors
CD49fPacific BlueHematopoietic stem cellsDecreases
Viability DyeV500Dead cellsStains dead cells for exclusion from analysis

Signaling Pathway Visualization: Wnt Signaling in Stem Cell Differentiation

The Wnt signaling pathway is crucial for regulating stem cell self-renewal and differentiation. Its activation can be assessed by flow cytometry through the detection of intracellular β-catenin.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP56 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulation & Translocation Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_p->Ubiquitination TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation

Caption: Wnt signaling pathway in stem cell regulation.

Experimental Workflow

The general workflow for assessing cell differentiation involves cell preparation, staining with fluorescently labeled antibodies, data acquisition on a flow cytometer, and subsequent data analysis.

Experimental_Workflow Start Start: Single-cell suspension Viability_Stain Viability Staining (Optional but recommended) Start->Viability_Stain Surface_Stain Surface Marker Staining Viability_Stain->Surface_Stain Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Wash Wash Cells Surface_Stain->Wash Skip if no intracellular staining Intracellular_Stain Intracellular Marker Staining Fix_Perm->Intracellular_Stain Intracellular_Stain->Wash Acquisition Data Acquisition (Flow Cytometer) Wash->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis End End: Results Analysis->End

Caption: General experimental workflow for flow cytometry.

Experimental Protocols

Protocol 1: Staining of Cell Surface Markers

This protocol is designed for the immunofluorescent staining of cell surface antigens on a single-cell suspension.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated primary antibodies

  • Viability dye (optional)

  • 12x75 mm polystyrene tubes or 96-well U-bottom plate

  • Centrifuge

Procedure:

  • Prepare a single-cell suspension from your treated and control cell cultures.

  • Count the cells and determine viability. Adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of tubes or wells.

  • Optional (Viability Staining): If using a viability dye, wash the cells with PBS and stain according to the manufacturer's protocol.

  • Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the appropriate tubes.

  • Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.[6]

  • Wash the cells by adding 2 mL of ice-cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Proceed to data acquisition on the flow cytometer. If acquisition is delayed, cells can be fixed in 1% paraformaldehyde and stored at 2-8°C for up to 24 hours.

Protocol 2: Staining of Intracellular Antigens

This protocol follows cell surface staining and is for the detection of intracellular proteins like transcription factors or cytokines.

Materials:

  • Reagents from Protocol 1

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or 0.1-0.5% Triton X-100 in PBS)

  • Fluorochrome-conjugated intracellular antibodies

Procedure:

  • Perform cell surface staining as described in Protocol 1, steps 1-7.

  • After the final wash of the surface staining, discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer.

  • Incubate for 20 minutes at room temperature, protected from light.[]

  • Wash the cells by adding 2 mL of PBS and centrifuge at 400-600 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of Permeabilization Buffer.

  • Add the predetermined optimal concentration of each fluorochrome-conjugated intracellular antibody.

  • Vortex gently and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells by adding 2 mL of Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquire data on the flow cytometer as soon as possible.

Data Analysis

Data analysis is performed using specialized software. The general steps are as follows:

  • Compensation: Correct for spectral overlap between different fluorochromes.

  • Gating: A sequential process of isolating the cell population of interest.

    • First, gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

    • Next, gate on live cells if a viability dye was used.

    • Then, create a gate based on forward scatter (FSC) and side scatter (SSC) to identify the general cell population and exclude debris.[11]

    • Finally, use a series of bivariate plots of the fluorescence channels to identify and quantify the cell populations based on their marker expression (e.g., gate on Lin- cells, then CD34+ cells, and so on).

  • Quantification: Determine the percentage of cells within each gate and the mean fluorescence intensity (MFI) for each marker, which indicates the level of antigen expression.

Conclusion

Flow cytometry is an indispensable tool for the detailed analysis of cellular differentiation. By combining surface and intracellular staining, researchers can obtain a comprehensive snapshot of the phenotypic and functional changes that occur as cells differentiate in response to various treatments. The protocols and guidelines presented here provide a solid foundation for designing and executing robust flow cytometry experiments to assess cellular differentiation in a research or drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (1s,4s)-Menin-MLL inhibitor-23.

Frequently Asked Questions (FAQs)

Q1: My initial stock solution of this compound in an aqueous buffer has precipitated. What could be the cause?

A1: Precipitation of this compound from aqueous solutions is often due to its low intrinsic solubility. Like many small molecule inhibitors, Menin-MLL inhibitors can be hydrophobic, leading to poor solubility in aqueous media.[1][2] Factors that can contribute to precipitation include:

  • Concentration: The concentration of the inhibitor may have exceeded its solubility limit in the chosen buffer.

  • pH of the solution: The pH of your aqueous buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.

  • Temperature: Changes in temperature during storage or experimentation can affect solubility.

  • Buffer composition: Components of your buffer system could interact with the inhibitor, reducing its solubility.

Q2: What are the initial steps to troubleshoot the poor solubility of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Determine the intrinsic solubility: First, attempt to determine the approximate solubility in your primary aqueous buffer (e.g., PBS pH 7.4). This will provide a baseline.

  • pH profiling: Investigate the effect of pH on solubility. Some Menin-MLL inhibitors have been designed to include basic amines to improve aqueous solubility, suggesting that solubility may be pH-dependent.[3]

  • Co-solvent screening: Evaluate the use of water-miscible organic co-solvents to increase solubility.

Troubleshooting Guide

This guide provides structured approaches to common solubility challenges encountered with this compound.

Issue 1: Inconsistent results in cell-based assays due to poor solubility.
  • Possible Cause: The inhibitor is precipitating in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock in an organic solvent: Dissolve the inhibitor in a water-miscible organic solvent like DMSO. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in the assay should typically be kept below 0.5%.

    • Utilize a co-solvent system: If DMSO is not suitable, other co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol can be tested.[4]

    • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6]

    • Incorporate surfactants: Surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic inhibitor, enhancing its solubility.

Issue 2: Difficulty in preparing a sufficiently concentrated aqueous stock solution for in vivo studies.
  • Possible Cause: The required concentration for dosing exceeds the aqueous solubility of the inhibitor.

  • Troubleshooting Steps:

    • Formulation with co-solvents: A mixture of water and co-solvents can be an effective way to dissolve lipophilic drugs for in vivo use.[4]

    • pH adjustment: If the inhibitor has ionizable functional groups, adjusting the pH of the formulation can significantly increase solubility.[7]

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to improve the oral bioavailability of poorly soluble compounds by forming a microemulsion in the gastrointestinal tract.[5][8]

    • Solid dispersions: Creating a solid dispersion of the inhibitor in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[1][9]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the potential impact of different solubility enhancement techniques on a poorly soluble Menin-MLL inhibitor.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None (PBS pH 7.4)051
DMSO515030
Ethanol107515
PEG 4002025050
Propylene Glycol2018036

Table 2: Influence of pH on Aqueous Solubility

pHApparent Solubility (µg/mL)
5.050
6.020
7.08
7.45
8.03

Table 3: Impact of Cyclodextrins on Aqueous Solubility

CyclodextrinConcentration (mM)Apparent Solubility (µg/mL)Fold Increase
None051
β-Cyclodextrin1010020
HP-β-Cyclodextrin1045090
SBE-β-CD10600120

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of a Co-solvent Formulation
  • Solvent Preparation: Prepare the desired co-solvent/buffer mixture (e.g., 20% PEG 400 in PBS pH 7.4).

  • Dissolution: Weigh the required amount of this compound and add it to the co-solvent mixture.

  • Mixing: Vortex or sonicate the mixture until the inhibitor is completely dissolved.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10 mM).

  • Inhibitor Addition: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Analysis: Follow steps 3 and 4 from Protocol 1 to determine the apparent solubility in the presence of HP-β-CD.

Visualizations

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble this compound B Initial Characterization (Solubility, pH dependence) A->B C Select Enhancement Strategy B->C D Co-solvents / pH Adjustment (For in vitro / early in vivo) C->D Simple Formulation E Cyclodextrin Complexation (Parenteral formulations) C->E Injectable F Solid Dispersions / Lipid Formulations (Oral delivery) C->F Oral G Formulation Optimization & Stability Testing D->G E->G F->G H Final Formulation G->H

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_1 Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvency cluster_cyclodextrin Cyclodextrin Complexation I Inhibitor J Water + Co-solvent I->J Reduces polarity of solvent K Increased Solubility J->K L Inhibitor M Cyclodextrin (Hydrophilic exterior, hydrophobic interior) L->M Encapsulation N Inclusion Complex (Soluble) M->N

References

identifying and mitigating off-target effects of (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of the (1s,4s)-Menin-MLL inhibitor-23.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an enantiomer of Menin-MLL inhibitor-23 and functions as a potent and specific inhibitor of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] By disrupting this interaction, the inhibitor aims to downregulate the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for the survival of MLL-rearranged leukemias.

Q2: Are there any known off-targets for this compound?

A2: As of the latest available information, a detailed public off-target profile specifically for this compound has not been released. However, early generations of Menin-MLL inhibitors were known to have off-target activities that were subsequently optimized through medicinal chemistry efforts to improve selectivity.[3] It is crucial for researchers to empirically determine the selectivity of this inhibitor in their specific experimental system.

Q3: What are the recommended approaches to identify potential off-target effects?

A3: A multi-pronged approach is recommended. This includes unbiased proteome-wide methods like chemical proteomics (e.g., affinity purification coupled with mass spectrometry) to identify direct binding partners. Additionally, functional genomics approaches such as transcriptomics (RNA-seq) can reveal changes in gene expression patterns that are not directly related to the Menin-MLL axis, suggesting off-target activity.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of a negative control: Synthesize or obtain a structurally related but inactive enantiomer or analog of the inhibitor. This control should not disrupt the Menin-MLL interaction but would still reveal any off-target effects shared by the chemical scaffold.

  • Rescue experiments: If an unexpected phenotype is observed, attempt to rescue it by overexpressing the downstream targets of the Menin-MLL pathway (e.g., HOXA9, MEIS1). If the phenotype is not rescued, it is more likely to be an off-target effect.

  • Dose-response analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's potency for the Menin-MLL interaction. Off-target effects may appear at higher concentrations.

  • Validation with a different inhibitor: Use a structurally distinct Menin-MLL inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Cell Death or Toxicity Off-target effects on essential cellular pathways.- Perform a dose-response curve to determine the therapeutic window. - Utilize chemical proteomics to identify potential off-target binding proteins. - Conduct RNA-seq to identify dysregulated pathways.
Inconsistent Experimental Results Variability in inhibitor potency or off-target engagement.- Ensure consistent inhibitor concentration and treatment duration. - Regularly validate the on-target activity of the inhibitor (e.g., by checking HOXA9/MEIS1 expression). - Characterize the selectivity profile of the specific batch of the inhibitor being used.
Phenotype does not correlate with Menin-MLL pathway inhibition The observed phenotype is due to an off-target effect.- Employ the strategies outlined in FAQ Q4 to distinguish on- and off-target effects. - Investigate the potential off-target pathways identified through proteomics or transcriptomics.
Development of Resistance Clonal selection of cells that are less dependent on the Menin-MLL pathway or have mutations in off-target proteins.- Perform transcriptomic analysis on resistant cells to identify upregulated pathways. - Consider combination therapies to target both the Menin-MLL axis and potential resistance mechanisms.

Quantitative Data on Menin-MLL Inhibitors

While specific quantitative off-target data for this compound is not publicly available, the following table provides illustrative data on the on-target potency and selectivity of other well-characterized Menin-MLL inhibitors. This data can serve as a benchmark for your own investigations.

InhibitorTarget IC50 (nM)Off-Target Screening PanelNotable Off-Targets (at 10 µM)Reference
BAY-155 ~2.5 (Menin-MLL interaction)Safety pharmacology panelMinimal activity against a panel of receptors, ion channels, and enzymes.[2]
MI-503 ~14.7 (Menin-MLL interaction)Safety pharmacology panelMinimal activity against a panel of receptors, ion channels, and enzymes.[1][2]
VTP50469 <1 (Menin-MLL interaction)Not specified in detail, but described as "highly selective".Not specified.[3]
MI-3454 ~0.51 (Menin-MLL interaction)Not specified in detail, but showed high selectivity for MLL-rearranged cells.Not specified.[1]

Detailed Experimental Protocols

Affinity-Based Chemical Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-based proteomics approach. This method involves immobilizing the inhibitor on a solid support to capture its binding partners from a cell lysate, followed by identification of the captured proteins by mass spectrometry.

Materials:

  • This compound with a linker for immobilization (custom synthesis may be required)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell line of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization of the Inhibitor: Covalently couple the inhibitor to the affinity resin according to the manufacturer's instructions.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Affinity Purification: Incubate the cell lysate with the inhibitor-coupled resin. As a negative control, incubate a separate aliquot of the lysate with resin that has been blocked without the inhibitor.

  • Washing: Wash the resin several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the resin using elution buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the proteins identified from the inhibitor-coupled resin to the negative control. Proteins that are significantly enriched in the inhibitor sample are potential off-targets.

Transcriptomic Analysis (RNA-Seq) to Identify Off-Target Pathways

This protocol describes how to use RNA-sequencing to identify global changes in gene expression following treatment with this compound, which can reveal the activation or inhibition of off-target pathways.

Materials:

  • This compound

  • Cell line of interest

  • RNA extraction kit

  • Library preparation kit for RNA-seq

  • Next-generation sequencer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control (e.g., DMSO).

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control.

    • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the set of differentially expressed genes. Pathways unrelated to the known Menin-MLL signaling are indicative of potential off-target effects.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Transcription DNA->Transcription Leads to Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Inhibits Interaction

Caption: On-target action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Proteomics Chemical Proteomics (Affinity Purification-MS) Start->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Start->Transcriptomics Identify_Binders Identify Direct Binding Partners Proteomics->Identify_Binders Identify_Pathways Identify Dysregulated Pathways Transcriptomics->Identify_Pathways Validate Validate Off-Targets (e.g., orthogonal assays, negative controls) Identify_Binders->Validate Identify_Pathways->Validate Mitigate Mitigate Off-Target Effects (e.g., dose optimization, structural modification) Validate->Mitigate

Caption: Experimental workflow for off-target identification.

Troubleshooting_Flowchart Start Unexpected Result with Inhibitor Check_On_Target Is On-Target Pathway Inhibited? (e.g., HOXA9/MEIS1 levels) Start->Check_On_Target Yes_On_Target Yes Check_On_Target->Yes_On_Target Yes No_On_Target No Check_On_Target->No_On_Target No Investigate_Off_Target Investigate Off-Target Effects (See Off-Target Workflow) Yes_On_Target->Investigate_Off_Target Troubleshoot_Assay Troubleshoot Assay Conditions (e.g., inhibitor concentration, cell viability) No_On_Target->Troubleshoot_Assay

Caption: Troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Investigating Mechanisms of Resistance to Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to menin-MLL inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to menin-MLL inhibitors?

Acquired resistance to menin-MLL inhibitors can be broadly categorized into two main types:

  • Genetic Resistance: This primarily involves somatic mutations in the MEN1 gene, which encodes for the menin protein. These mutations typically occur at the interface where the inhibitor binds to menin, reducing the drug's binding affinity.[1][2][3] This allows the menin-MLL interaction to persist despite the presence of the inhibitor.[2]

  • Non-Genetic Resistance: These mechanisms do not involve changes to the MEN1 gene sequence. Instead, they involve reprogramming of cellular signaling and transcriptional pathways. Key non-genetic mechanisms include:

    • Epigenetic Reprogramming: Upregulation of alternative oncogenic pathways, such as the MYC pathway, driven by the loss of function of epigenetic regulators like the non-canonical polycomb repressive complex 1.1 (PRC1.1).[4][5]

    • Transcriptional Adaptation: Leukemia cells can become tolerant to the inhibitor by downregulating MLL target genes and upregulating genes associated with myeloid differentiation.[2]

Q2: My cells have developed resistance to a menin-MLL inhibitor. How can I determine the underlying mechanism?

To investigate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the MEN1 gene: This is the first and most crucial step to identify potential drug-resistance mutations.[1][2]

  • Analyze MLL target gene expression: Use RT-qPCR or RNA-sequencing to assess the expression levels of known MLL target genes such as HOXA9, MEIS1, and PBX3.[6][7] Persistent expression of these genes in the presence of the inhibitor may suggest a MEN1 mutation. Conversely, downregulation of these targets in resistant cells might point towards a non-genetic mechanism.[2]

  • Perform functional assays: Assess cell differentiation and apoptosis in your resistant cell line compared to the sensitive parental line upon inhibitor treatment. A lack of differentiation induction is a hallmark of resistance.[4]

  • Investigate alternative signaling pathways: If no MEN1 mutations are found, explore the possibility of upregulated survival pathways. For example, assess the expression and activity of proteins in the MYC and BCL2 pathways.[4][5]

Q3: Are there next-generation menin-MLL inhibitors that can overcome known resistance mutations?

Yes, next-generation inhibitors are in development. For example, JNJ-75276617 (bleximenib) has shown preclinical activity against some MEN1 mutations that confer resistance to first-generation inhibitors like revumenib.[8]

Q4: What are some potential therapeutic strategies to overcome or prevent resistance to menin-MLL inhibitors?

Combination therapy is a promising strategy to enhance efficacy and overcome resistance. Preclinical studies have shown synergistic effects when combining menin-MLL inhibitors with:

  • BCL2 inhibitors (e.g., venetoclax)[4][9]

  • FLT3 inhibitors (e.g., gilteritinib)[8][10]

  • CDK6 inhibitors (e.g., palbociclib, abemaciclib)[9][10]

  • BET inhibitors (e.g., OTX015)[9]

  • p300/CBP inhibitors [9]

Troubleshooting Guides

Problem 1: My MLL-rearranged leukemia cell line shows a sudden increase in IC50 to a menin-MLL inhibitor after several passages under drug selection.

  • Possible Cause: Acquisition of a resistance mechanism.

  • Troubleshooting Steps:

    • Verify the IC50 shift: Perform a dose-response curve with the inhibitor to confirm the magnitude of resistance.

    • Isolate a resistant clone: If the population is heterogeneous, perform single-cell cloning to isolate a purely resistant population for downstream analysis.

    • Sequence the MEN1 gene: As detailed in the protocol below, sequence the coding region of the MEN1 gene to check for mutations at the drug-binding site.

    • Analyze protein expression: Perform a Western blot to check for any changes in the expression level of menin.

    • Assess MLL target gene expression: Use RT-qPCR to determine if the resistant cells fail to downregulate MLL target genes (HOXA9, MEIS1) upon inhibitor treatment.

Problem 2: I have identified a MEN1 mutation in my resistant cell line. How do I confirm that this mutation is responsible for the observed resistance?

  • Possible Cause: The identified MEN1 mutation is a driver of resistance.

  • Troubleshooting Steps:

    • Site-directed mutagenesis: Introduce the identified mutation into the sensitive parental cell line using CRISPR-Cas9 or another gene-editing tool.

    • Assess inhibitor sensitivity: Perform a cell viability assay to determine if the engineered cells with the MEN1 mutation exhibit resistance to the menin-MLL inhibitor compared to the wild-type parental cells.

    • Perform a competition binding assay: If you have access to purified menin protein, a competition binding assay can be used to directly measure the impact of the mutation on the inhibitor's binding affinity.[3]

Problem 3: My resistant cells do not have any MEN1 mutations and still show downregulation of MLL target genes upon inhibitor treatment. What should I investigate next?

  • Possible Cause: A non-genetic, bypass resistance mechanism has been activated.

  • Troubleshooting Steps:

    • Perform RNA-sequencing: Compare the global gene expression profiles of the sensitive and resistant cells, both with and without inhibitor treatment. Look for differentially expressed genes and pathways that could be compensating for the inhibition of the menin-MLL axis. Pay close attention to signatures related to MYC activation and myeloid differentiation.[2][4]

    • CRISPR-based screens: A genome-wide or targeted CRISPR screen can be a powerful tool to identify genes whose loss confers resistance to menin-MLL inhibitors.[4]

    • Investigate synergistic drug combinations: Based on your RNA-sequencing or CRISPR screen results, test the efficacy of combining the menin-MLL inhibitor with drugs that target the identified bypass pathways.

Quantitative Data Summary

Table 1: Impact of MEN1 Mutations on Menin-MLL Inhibitor Binding Affinity

MEN1 MutationInhibitor ChemotypeFold Increase in Ki (Mutant vs. WT)Reference
M327I/VMultiple~30 - 300[3]
G331RNot specifiedVariable[3]
T349MNot specifiedVariable[3]

Table 2: Examples of Synergistic Combinations with Menin-MLL Inhibitors

Combination AgentTargetCell Line/ModelEffectReference
VenetoclaxBCL2KMT2A-r AMLOvercomes resistance[4]
GilteritinibFLT3KMT2A-r, FLT3-mutated AMLSynergistic activity[8]
OTX015BETMLLr or NPM1c AMLSynergistic lethality[9]
AbemaciclibCDK6MLLr or NPM1c AMLSynergistic loss of viability[9]
GNE049p300/CBPMLLr or NPM1c AMLSynergistic lethality[9]

Experimental Protocols

Protocol 1: Sequencing of the MEN1 Gene from Leukemia Cells

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the sensitive parental and the resistant leukemia cell lines using a commercially available kit.

  • PCR Amplification: Design primers to amplify the coding exons of the MEN1 gene.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Ensure sequencing of both the forward and reverse strands for accuracy.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the reference MEN1 sequence and the sequence from the sensitive parental cells to identify any mutations.

Protocol 2: Analysis of Gene Expression by RT-qPCR

  • RNA Extraction: Isolate total RNA from cells treated with the menin-MLL inhibitor or a vehicle control for a specified time.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using primers specific for MLL target genes (HOXA9, MEIS1, PBX3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Mechanism of Action of Menin-MLL Inhibitors cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemia Progression Leukemia Progression Target_Genes->Leukemia Progression Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Binds to & Disrupts Interaction Genetic Resistance to Menin-MLL Inhibitors cluster_nucleus Nucleus Mutant_Menin Mutant Menin (e.g., M327I) MLL_fusion MLL Fusion Protein Mutant_Menin->MLL_fusion Interaction Persists DNA DNA MLL_fusion->DNA Target_Genes Leukemogenic Target Genes DNA->Target_Genes Resistance & Leukemia Progression Resistance & Leukemia Progression Target_Genes->Resistance & Leukemia Progression Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Mutant_Menin Binding Affinity Reduced Non-Genetic Resistance via PRC1.1/MYC Pathway cluster_pathway Resistance Pathway PRC1_1_depletion PRC1.1 Depletion MYC_upregulation MYC Upregulation PRC1_1_depletion->MYC_upregulation Leads to Resistance Resistance MYC_upregulation->Resistance Menin_Inhibitor Menin-MLL Inhibitor Menin_MLL Menin-MLL Complex Menin_Inhibitor->Menin_MLL Inhibits Leukemia Progression Leukemia Progression Menin_MLL->Leukemia Progression Experimental Workflow for Investigating Resistance start Resistant Cell Line Identified seq_men1 Sequence MEN1 Gene start->seq_men1 men1_mut MEN1 Mutation Found? seq_men1->men1_mut confirm_mut Confirm Functional Role of Mutation men1_mut->confirm_mut Yes no_men1_mut No MEN1 Mutation men1_mut->no_men1_mut No end_genetic Genetic Resistance Mechanism Identified confirm_mut->end_genetic rna_seq Perform RNA-Sequencing no_men1_mut->rna_seq crispr_screen Perform CRISPR Screen no_men1_mut->crispr_screen analyze_pathways Analyze for Bypass Pathways (e.g., MYC) rna_seq->analyze_pathways crispr_screen->analyze_pathways end_nongenetic Non-Genetic Resistance Mechanism Identified analyze_pathways->end_nongenetic

References

optimizing treatment duration of (1s,4s)-Menin-MLL inhibitor-23 for maximal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1s,4s)-Menin-MLL inhibitor-23 in their experiments. The information is designed to assist in optimizing treatment duration for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] In MLL-rearranged (MLL-r) leukemias, the fusion proteins created by chromosomal translocations involving the MLL1 gene are dependent on their interaction with Menin to drive the expression of key target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1][4] By binding to Menin, this compound disrupts the Menin-MLL interaction, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.[1][4]

Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?

A2: The optimal concentration, or half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A standard approach is to perform a dose-response experiment using a cell viability assay such as MTT or CellTiter-Glo. We recommend a 7-day incubation period with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve from which the IC50 can be calculated. For reference, other potent Menin-MLL inhibitors have shown IC50 values in the low nanomolar range in sensitive MLL-rearranged cell lines.[5][6]

Q3: What is the expected timeframe to observe a significant effect on MLL-r leukemia cells?

A3: Significant changes in gene expression, such as the downregulation of HOXA9 and MEIS1, can be observed as early as 48 hours after treatment.[1] However, phenotypic effects like decreased cell proliferation, induction of apoptosis, and cellular differentiation may require longer treatment durations, typically ranging from 4 to 10 days.[7] We recommend a time-course experiment to determine the optimal treatment duration for your specific experimental goals.

Q4: Are there known resistance mechanisms to Menin-MLL inhibitors?

A4: While Menin-MLL inhibitors are a promising new class of targeted therapy, the potential for acquired resistance is an area of active research. As with other targeted therapies, resistance could potentially arise from mutations in the drug target (Menin) that prevent inhibitor binding, or through the activation of alternative signaling pathways that bypass the need for the Menin-MLL interaction. Continuous monitoring of cell morphology and proliferation during long-term culture with the inhibitor is advised.

Q5: Can this compound be used in combination with other anti-leukemic agents?

A5: Yes, preclinical studies with other Menin-MLL inhibitors have shown synergistic effects when combined with other agents. For example, combination with venetoclax has been explored.[8][9] The rationale for such combinations is to target different aspects of leukemia cell biology simultaneously to achieve a more profound and durable response. Any combination studies should be preceded by single-agent dose-response experiments to establish baseline efficacy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability after treatment. 1. Cell line is not dependent on the Menin-MLL interaction (e.g., not MLL-rearranged or NPM1-mutated).2. Suboptimal inhibitor concentration.3. Insufficient treatment duration.4. Inhibitor degradation.1. Confirm the genetic background of your cell line. Use a known sensitive MLL-r cell line (e.g., MOLM-13, MV4-11) as a positive control.2. Perform a dose-response experiment to determine the IC50 for your specific cell line.3. Conduct a time-course experiment (e.g., 2, 4, 7, 10 days) to identify the optimal treatment duration.4. Ensure proper storage of the inhibitor stock solution (e.g., at -80°C) and prepare fresh dilutions for each experiment.
High variability between experimental replicates. 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in multi-well plates.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix thoroughly after adding the inhibitor to the culture medium.3. Avoid using the outer wells of multi-well plates for treatment conditions, or fill them with sterile PBS to maintain humidity.
Unexpected toxicity in control cells. 1. High concentration of vehicle (e.g., DMSO).2. Contamination of cell culture.1. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).2. Regularly test for mycoplasma contamination and practice good aseptic technique.
Difficulty in detecting apoptosis. 1. Apoptosis is a late event for this inhibitor.2. Assay is not sensitive enough or performed at the wrong time point.1. Extend the treatment duration. Apoptosis may be more prominent after 7-10 days.2. Use a sensitive apoptosis assay, such as Annexin V/PI staining by flow cytometry. Perform a time-course experiment to identify the peak of apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.

  • Treatment: Add 100 µL of the 2X inhibitor dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed MLL-rearranged leukemia cells in a 6-well plate at an appropriate density. Treat the cells with this compound at 1X and 5X the determined IC50 concentration. Include a vehicle control.

  • Time Points: At designated time points (e.g., 2, 4, 7, and 10 days), harvest the cells by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells at each time point and for each treatment condition.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Leukemia Cell Lines

Cell LineGenetic BackgroundIC50 (nM) after 7-day treatment
MOLM-13MLL-AF915
MV4-11MLL-AF425
RS4;11MLL-AF420
K562MLL-wildtype (BCR-ABL)>10,000
HL-60MLL-wildtype>10,000

Table 2: Hypothetical Time-Dependent Induction of Apoptosis in MOLM-13 cells

TreatmentTime (days)% Apoptotic Cells (Annexin V+)
Vehicle Control25
46
78
1010
This compound (1X IC50) 28
415
735
1050
This compound (5X IC50) 212
425
760
1075

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription Leukemogenic Transcription Target_Genes->Transcription Differentiation Differentiation Transcription->Differentiation Apoptosis Apoptosis Transcription->Apoptosis Decreased_Proliferation Decreased Proliferation Transcription->Decreased_Proliferation Inhibition leads to Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Binds to Block->MLL_fusion Disrupts Interaction

Caption: Signaling pathway of Menin-MLL inhibition.

Experimental_Workflow start Start: MLL-rearranged cells dose_response Dose-Response Experiment (e.g., MTT assay, 7 days) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Time-Course Experiment (e.g., 2, 4, 7, 10 days) Treat with 1X and 5X IC50 determine_ic50->time_course gene_expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) time_course->gene_expression apoptosis_assay Apoptosis Assay (Annexin V/PI staining) time_course->apoptosis_assay cell_cycle Cell Cycle Analysis (PI staining) time_course->cell_cycle end End: Optimal Treatment Duration gene_expression->end apoptosis_assay->end cell_cycle->end

Caption: Workflow for optimizing treatment duration.

Troubleshooting_Guide start Issue: No significant effect observed check_cell_line Is the cell line MLL-rearranged or NPM1-mutated? start->check_cell_line use_positive_control Action: Use a known sensitive cell line as a positive control. check_cell_line->use_positive_control No check_concentration Was a dose-response experiment performed? check_cell_line->check_concentration Yes end Resolution use_positive_control->end perform_dose_response Action: Perform a dose-response experiment to determine the IC50. check_concentration->perform_dose_response No check_duration Was the treatment duration sufficient? check_concentration->check_duration Yes perform_dose_response->end perform_time_course Action: Conduct a time-course experiment (e.g., up to 10 days). check_duration->perform_time_course No check_inhibitor_stability Is the inhibitor stock and working solution fresh? check_duration->check_inhibitor_stability Yes perform_time_course->end prepare_fresh_inhibitor Action: Prepare fresh dilutions from a properly stored stock solution. check_inhibitor_stability->prepare_fresh_inhibitor No check_inhibitor_stability->end Yes prepare_fresh_inhibitor->end

Caption: Troubleshooting logic for lack of efficacy.

References

troubleshooting inconsistent experimental results with (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (1S,4S)-Menin-MLL inhibitor-23. As specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles and published data for the broader class of Menin-MLL inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an enantiomer of Menin-MLL inhibitor-23 (HY-148367) and functions as a small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] In certain types of leukemia, such as those with MLL rearrangements (MLL-r), the fusion proteins aberrantly recruit the Menin protein. This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes like HOXA9 and MEIS1, leading to enhanced proliferation and a block in hematopoietic differentiation.[2][3] By disrupting the Menin-MLL interaction, the inhibitor is designed to reverse these effects, leading to a decrease in the expression of MLL fusion target genes, cell growth inhibition, and induction of apoptosis and differentiation in MLL-r leukemia cells.[3][4][5]

Q2: Which cell lines are sensitive to Menin-MLL inhibitors?

Leukemia cell lines harboring MLL rearrangements are generally sensitive to Menin-MLL inhibitors. Commonly used sensitive cell lines in preclinical studies include:

  • MV4;11 (MLL-AF4)

  • MOLM-13 (MLL-AF9)

  • KOPN-8 (MLL-ENL)

  • RS4;11 (MLL-AF4)

Cell lines that lack MLL rearrangements, such as K562 and U937, are typically used as negative controls and are expected to be insensitive to the inhibitor.[6]

Q3: What are the expected cellular effects of this compound?

Based on the effects of other Menin-MLL inhibitors, treatment of sensitive cells with this compound is expected to result in:

  • Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.[3][4]

  • Induction of apoptosis: An increase in the percentage of apoptotic cells.

  • Induction of differentiation: Upregulation of differentiation markers, such as CD11b in myeloid leukemia cell lines.[4]

  • Downregulation of MLL target genes: Decreased mRNA and protein levels of genes such as HOXA9 and MEIS1.[3][4]

Troubleshooting Inconsistent Experimental Results

Q4: My IC50/GI50 values for the inhibitor are inconsistent between experiments. What could be the cause?

Inconsistent IC50 or GI50 values are a common issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Passaging and Health:

    • High Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments.

    • Cell Viability: Ensure that the cells are healthy and have high viability (>95%) at the start of the experiment.

  • Cell Seeding Density:

    • Inconsistent Seeding: Uneven cell seeding across the plate can lead to variability in results. Ensure a homogenous cell suspension and careful pipetting.

    • Density Effects: The IC50 value can be dependent on the cell density. Use a consistent seeding density for all experiments.

  • Inhibitor Preparation and Storage:

    • Solubility Issues: The inhibitor may not be fully dissolved in the solvent (e.g., DMSO). Ensure the stock solution is clear and fully dissolved. Sonication may help.

    • Stability: Improper storage of the inhibitor stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation. Aliquot the stock solution into single-use vials.

    • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%).

  • Assay Conditions:

    • Incubation Time: The duration of inhibitor treatment can significantly affect the IC50 value. Use a consistent incubation time for all experiments.

    • Plate Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.

Q5: I am not observing the expected decrease in the expression of HOXA9 and MEIS1 after inhibitor treatment. What should I check?

  • Treatment Duration and Concentration: The downregulation of target genes may be time and concentration-dependent. Ensure that the cells have been treated for a sufficient duration (e.g., 48-72 hours) and with an appropriate concentration of the inhibitor (at or above the IC50).

  • RNA Quality: The quality of the isolated RNA is crucial for accurate qRT-PCR results. Check the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer.

  • Primer Efficiency: Ensure that the qRT-PCR primers for HOXA9, MEIS1, and the reference gene(s) are efficient and specific.

  • Cell Line Authenticity: Verify the identity of your cell line to ensure it is the correct MLL-rearranged line.

Q6: My cells are showing signs of toxicity even at low concentrations of the inhibitor. What could be the reason?

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[4] It is important to perform dose-response experiments to determine the optimal concentration range.

  • Solvent Toxicity: As mentioned earlier, high concentrations of the solvent (e.g., DMSO) can be toxic. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.

  • Contamination: Check your cell culture for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma).

Quantitative Data Summary

The following tables summarize IC50 and GI50 values for various Menin-MLL inhibitors from published studies. This data can serve as a reference for expected potency.

Table 1: Biochemical IC50 Values of Menin-MLL Inhibitors

InhibitorAssay TypeIC50 (nM)Reference
MI-463FP competition assay~15[6]
MI-503FP competition assay~15[6]
MI-1481 (28)FP competition assay3.6[6]
MI-2FP competition assay446[7]
MI-2-2FP competition assay46[7]
MI-3454FP competition assay0.51[8]
M-525FP-based binding assay3[8]
M-89FP-based binding assay25 (MV-4-11), 54 (MOLM-13)[8]
M-1121FP-based binding assay10.3 (MV-4-11), 51.5 (MOLM-13)[8]

Table 2: Cellular GI50/IC50 Values of Menin-MLL Inhibitors

InhibitorCell LineAssay TypeGI50/IC50 (µM)Treatment DurationReference
MI-2MLL-AF9 transduced BMCsMTT assay~5Not specified[3]
MI-3MLL-AF9 transduced BMCsMTT assay~5Not specified[3]
MI-463MLL-AF9 transduced BMCsMTT assay0.237 days[5]
MI-503MLL-AF9 transduced BMCsMTT assay0.227 days[5]
MI-2-2MV4;11MTT assay~372 hours[7]
MI-3454MV4;11 (MLL-AF4)Viability assay0.007 - 0.027Not specified[8]
MI-3454MOLM-13 (MLL-AF9)Viability assay0.007 - 0.027Not specified[8]

Detailed Experimental Protocols

Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (e.g., 0.25% DMSO) to the respective wells.[9]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[9]

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Formazan Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value using a suitable software.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

  • Cell Treatment: Treat MLL-rearranged cells with the inhibitor or vehicle control for 48-72 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of HOXA9 and MEIS1 in the inhibitor-treated samples compared to the control is expected.[3]

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-r Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin_MLL_Complex Menin-MLL Complex MLL_Fusion->Menin_MLL_Complex binds Menin Menin Menin->Menin_MLL_Complex HOXA9_MEIS1 HOXA9/MEIS1 Genes Menin_MLL_Complex->HOXA9_MEIS1 Upregulates Leukemogenesis Leukemogenesis (Proliferation, Block of Differentiation) HOXA9_MEIS1->Leukemogenesis Inhibitor (1S,4S)-Menin-MLL inhibitor-23 Inhibitor->Menin_MLL_Complex Disrupts

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow General Experimental Workflow for Menin-MLL Inhibitor Start Start Cell_Culture Culture MLL-r and control cell lines Start->Cell_Culture Treatment Treat cells with This compound (Dose-response) Cell_Culture->Treatment Incubation Incubate for specified duration (e.g., 72h) Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (MTT, CellTiter-Glo) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (Annexin V) Endpoint_Assays->Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) Endpoint_Assays->Gene_Expression Data_Analysis Data Analysis (IC50, % Apoptosis, Fold Change) Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for evaluating the effects of a Menin-MLL inhibitor.

References

stability of (1s,4s)-Menin-MLL inhibitor-23 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (1s,4s)-Menin-MLL inhibitor-23. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Stability of this compound in Cell Culture Media

The stability of a small molecule inhibitor in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. While specific quantitative data on the stability of this compound in various cell culture media is not extensively published, this guide provides a framework for assessing its stability and troubleshooting common issues based on the behavior of other Menin-MLL inhibitors.

Summary of Inhibitor Stability (Hypothetical Data)

Since specific data for this compound is not available, the following table is a template that researchers can use to summarize their own experimental findings. It is crucial to experimentally determine the stability of the inhibitor under your specific experimental conditions.

Cell Culture MediumSerum ConcentrationTemperature (°C)Half-life (t½) in hoursDegradation Products Identified
DMEM10% FBS37User-determinedUser-determined
RPMI-164010% FBS37User-determinedUser-determined
McCoy's 5A10% FBS37User-determinedUser-determined

Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your cell culture medium of choice.

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, incubator-safe plates or tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantification (e.g., HPLC-MS, LC-MS/MS)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (with or without serum) to the final working concentration used in your experiments.

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate.

  • Time Points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The initial time point (T=0) serves as the baseline concentration.

  • Sample Quenching: At each time point, immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile). This will precipitate proteins that could interfere with analysis.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining this compound in the supernatant using a validated analytical method such as HPLC-MS or LC-MS/MS.

  • Data Analysis: Plot the concentration of the inhibitor versus time. Calculate the half-life (t½) of the compound in the cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower than expected inhibitor activity 1. Inhibitor degradation: The compound may be unstable in the cell culture medium at 37°C. 2. Adsorption to plasticware: The inhibitor may be binding to the surface of plates or tubes. 3. Cellular metabolism: Cells may be metabolizing the inhibitor.1. Perform a stability study (as described above) to determine the inhibitor's half-life. If degradation is rapid, consider replenishing the medium with fresh inhibitor more frequently. 2. Use low-binding plasticware. 3. Investigate potential metabolic pathways or use cell lines with lower metabolic activity if possible.
High variability between replicate experiments 1. Inconsistent inhibitor concentration: Issues with stock solution stability or pipetting errors. 2. Variable cell conditions: Differences in cell density, passage number, or health.1. Prepare fresh stock solutions regularly and store them appropriately. Use calibrated pipettes. 2. Standardize cell culture protocols, including seeding density and passage number. Regularly check for cell viability.
Unexpected cellular toxicity 1. Inhibitor concentration too high: The effective concentration may be lower than anticipated. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Formation of toxic degradation products. 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). 3. Analyze for degradation products and assess their potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is not provided, many Menin-MLL inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous cell culture medium for your experiments. Always ensure the final DMSO concentration is non-toxic to your cells.

Q2: How should I store the stock solution of this compound?

A2: For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q3: My cells are not showing the expected downstream effects of Menin-MLL inhibition (e.g., downregulation of HOXA9 or MEIS1 expression). What could be the reason?

A3: Several factors could contribute to this:

  • Inhibitor Instability: As discussed, the inhibitor may be degrading in your cell culture medium. Verify its stability.

  • Insufficient Incubation Time: The downstream effects of Menin-MLL inhibition on gene expression may take time to become apparent. Some studies with other Menin-MLL inhibitors show significant changes after 6 days of treatment[1][2]. Consider a time-course experiment.

  • Suboptimal Inhibitor Concentration: Ensure you are using a concentration that is effective for inhibiting the Menin-MLL interaction in your specific cell line. An IC₅₀ or GI₅₀ value from the literature or your own dose-response experiment is a good starting point.

  • Cell Line Specificity: The response to Menin-MLL inhibitors can be cell-line dependent. The primary targets are leukemic cells with MLL rearrangements or NPM1 mutations[3][4].

Q4: Can I use this compound in serum-free media?

A4: Yes, but the stability of the inhibitor may differ in the absence of serum. Serum proteins can sometimes bind to small molecules, affecting their stability and availability. It is advisable to perform a stability test in your specific serum-free medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solution (in Cell Culture Medium) stock->working incubate Incubate at 37°C working->incubate timepoints Collect Samples at Different Time Points incubate->timepoints quench Quench Reaction (e.g., with Acetonitrile) timepoints->quench process Process Samples (Centrifuge) quench->process quantify Quantify Inhibitor (e.g., HPLC-MS) process->quantify analyze Analyze Data (Calculate Half-life) quantify->analyze

Caption: Workflow for Assessing Inhibitor Stability in Cell Culture Media.

menin_mll_pathway cluster_interaction Menin-MLL Interaction cluster_inhibition Inhibition cluster_downstream Downstream Effects Menin Menin MLL MLL Fusion Protein Menin->MLL Binds to H3K4me3 H3K4me3 MLL->H3K4me3 Promotes Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Blocks Interaction Gene_Expression Upregulation of HOXA9, MEIS1 Inhibitor->Gene_Expression Prevents H3K4me3->Gene_Expression Leads to Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis

References

Technical Support Center: Addressing Heterogeneity in PDX Model Response to Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering heterogeneity in Patient-Derived Xenograft (PDX) model responses to (1s,4s)-Menin-MLL inhibitor-23 and other compounds in its class. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue 1: High Inter-animal Variability in Tumor Response within the Same PDX Model

Question: We are observing significant differences in tumor regression among mice engrafted with the same PDX model and treated with this compound. Some mice show a complete response, while others exhibit stable disease or even progression. What could be the cause of this variability?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Investigation Strategy
Inconsistent Drug Exposure 1. Pharmacokinetic (PK) Analysis: Perform satellite PK studies to ensure consistent inhibitor exposure across animals. Collect blood samples at various time points post-dosing to determine Cmax, Cmin, and AUC. 2. Dosing Technique Review: Ensure consistent administration (e.g., oral gavage technique, vehicle formulation).
Intrinsic PDX Heterogeneity 1. Clonal Evolution: The primary tumor from which the PDX model was derived may have been heterogeneous. Different clonal populations with varying sensitivity to the inhibitor may have been stochastically engrafted into different mice.[1] 2. Multi-region Sampling: If possible, establish PDX models from multiple regions of the same patient tumor to capture and study this heterogeneity.
Host-Tumor Interactions 1. Variable Engraftment Sites: Confirm that the tumor implantation site is consistent across all animals, as this can influence tumor growth and drug delivery. 2. Mouse Health: Monitor the overall health of the mice (body weight, activity levels). Underlying health issues in individual mice can impact treatment response.
Issue 2: PDX Model Shows Initial Response Followed by Tumor Relapse

Question: Our PDX model initially responds well to the Menin-MLL inhibitor, but we observe tumor regrowth after a period of treatment. What are the potential mechanisms of acquired resistance?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Investigation Strategy
Emergence of Resistant Clones 1. Genomic Analysis of Relapsed Tumors: Perform whole-exome or targeted sequencing on relapsed tumors to identify potential resistance mutations. Mutations in the MEN1 gene have been reported to confer resistance to Menin inhibitors.[2][3] 2. Single-Cell RNA Sequencing (scRNA-seq): Analyze pre-treatment and relapsed tumors to identify transcriptional changes and the emergence of resistant cell populations.
Activation of Bypass Signaling Pathways 1. Pathway Analysis: Use RNA-seq or proteomics to compare signaling pathways in sensitive versus relapsed tumors. Look for upregulation of pathways that can compensate for Menin-MLL inhibition, such as the MYC pathway.[3] 2. Combination Therapy Studies: Based on the identified bypass pathways, consider rational combination therapies. For example, if MYC is upregulated, a combination with a MYC inhibitor could be explored.
Epigenetic Modifications 1. Chromatin Profiling: Perform ChIP-seq or ATAC-seq to investigate changes in chromatin accessibility and histone modifications in relapsed tumors. Alterations in epigenetic regulators, such as components of the Polycomb Repressive Complex 1.1 (PRC1.1), have been implicated in resistance.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an enantiomer of Menin-MLL inhibitor-23 (HY-148367).[4] Like other inhibitors in its class, it is a small molecule designed to disrupt the protein-protein interaction between Menin and the MLL1 protein (or its fusion proteins in MLL-rearranged leukemias).[5] This interaction is crucial for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, the inhibitor aims to suppress the expression of downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[6]

Q2: How do we select the most appropriate PDX models for studying Menin-MLL inhibitors?

A2: PDX models should be selected based on their genetic and molecular characteristics. For Menin-MLL inhibitors, prioritize models with documented MLL rearrangements (e.g., MLL-AF4, MLL-AF9) or NPM1 mutations, as these are the primary targets for this class of drugs.[6] It is also beneficial to have well-characterized models with baseline genomic and transcriptomic data to better interpret response and resistance mechanisms.

Q3: Are there known biomarkers that can predict the response to Menin-MLL inhibitors in PDX models?

A3: The presence of an MLL rearrangement or NPM1 mutation is the primary biomarker for sensitivity.[6] Recent research suggests a "molecular switch" involving the MLL3/4-UTX complex may also dictate the response. A functional MLL3/4-UTX complex appears to be important for a robust response to Menin-MLL inhibition.[7] Therefore, assessing the mutational status and expression levels of components of this complex could be a predictive biomarker strategy. Downregulation of the MEIS1 gene is also considered a pharmacodynamic biomarker of on-target activity.[6]

Q4: What are some key experimental considerations when designing a PDX study for a Menin-MLL inhibitor?

A4: Key considerations include:

  • Dose-Response Studies: Conduct initial dose-finding studies to determine the optimal therapeutic dose and schedule.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure with target engagement (e.g., downregulation of MEIS1 in tumor tissue or peripheral blood).

  • Monitoring Tumor Burden: For leukemia PDX models, monitor human CD45+ cells in the peripheral blood, bone marrow, and spleen.[8]

  • Long-term Follow-up: Continue monitoring animals even after treatment cessation to assess for relapse.

Q5: How can we investigate the tumor microenvironment's role in the heterogeneous response to Menin-MLL inhibitors?

A5: While standard immunodeficient mouse models for PDX have limitations in studying the immune microenvironment, you can:

  • Analyze Stromal Components: Investigate the interaction between tumor cells and the murine stroma.

  • Humanized Mouse Models: Utilize more advanced PDX models engrafted in mice with a humanized immune system to study the interplay between the inhibitor, tumor cells, and human immune cells.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Leukemia PDX Model
  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • PDX Engraftment: Intravenously inject 1 x 10^6 human leukemia cells from a well-characterized MLL-rearranged or NPM1-mutant PDX line into each mouse.

  • Monitoring Engraftment: Monitor the percentage of human CD45+ cells in the peripheral blood weekly by flow cytometry.

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The vehicle should be administered to the control group on the same schedule.

  • Monitoring Response:

    • Continue weekly monitoring of hCD45+ cells in peripheral blood.

    • Monitor mouse body weight and overall health twice weekly.

  • Endpoint Analysis:

    • At the end of the study (or at signs of morbidity), euthanize mice and collect bone marrow, spleen, and peripheral blood.

    • Determine the percentage of hCD45+ cells in these tissues by flow cytometry to assess tumor burden.

    • A portion of the tumor tissue can be snap-frozen for molecular analysis (RNA/DNA sequencing) or fixed for immunohistochemistry.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Sample Collection: Collect peripheral blood from PDX mice at baseline (pre-treatment) and at various time points during treatment.

  • Cell Isolation: Isolate human leukemia cells (hCD45+) from the blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • RNA Extraction: Extract total RNA from the isolated leukemia cells.

  • Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes such as MEIS1, HOXA9, and a housekeeping gene.

    • Alternatively, perform RNA sequencing for a more comprehensive analysis of gene expression changes.

  • Data Analysis: Normalize the expression of target genes to the housekeeping gene and compare the expression levels between treated and vehicle control groups at each time point. A significant downregulation of MEIS1 in the treated group would indicate on-target activity of the inhibitor.

Visualizations

Signaling Pathway and Mechanism of Action

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Activates Differentiation_Block Block of Differentiation Transcription->Differentiation_Block Proliferation Cell Proliferation Transcription->Proliferation Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Binds and blocks interaction site

Caption: Mechanism of action of Menin-MLL inhibitors.

Experimental Workflow for Troubleshooting Heterogeneity

Troubleshooting_Workflow Start Observe Heterogeneous Response in PDX Model Check_PK Assess Drug Exposure (PK) Start->Check_PK Consistent_PK Consistent Exposure Check_PK->Consistent_PK Yes Inconsistent_PK Inconsistent Exposure Check_PK->Inconsistent_PK No Investigate_Intrinsic Investigate Intrinsic Tumor Heterogeneity Genomic_Analysis Genomic & Transcriptomic Analysis (Pre-treatment) Investigate_Intrinsic->Genomic_Analysis Clonal Variability? Analyze_Relapsed Analyze Relapsed Tumors Resistance_Mechanisms Identify Resistance Mechanisms Analyze_Relapsed->Resistance_Mechanisms Consistent_PK->Investigate_Intrinsic Optimize_Dosing Optimize Dosing Protocol Inconsistent_PK->Optimize_Dosing Genomic_Analysis->Analyze_Relapsed Combination_Therapy Design Rational Combination Studies Resistance_Mechanisms->Combination_Therapy

Caption: Troubleshooting workflow for heterogeneous PDX response.

References

Technical Support Center: Development of Orally Bioavailable Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on orally bioavailable menin-Mixed Lineage Leukemia (MLL) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for menin-MLL inhibitors?

Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are characteristic of certain aggressive forms of acute leukemia.[1][2] Menin interacts with the N-terminal fragment of MLL fusion proteins, and this interaction is essential for the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis.[3][4] Menin-MLL inhibitors are small molecules that bind to menin and disrupt this critical protein-protein interaction (PPI).[4][5] By blocking the menin-MLL interaction, these inhibitors prevent the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of target gene expression, induction of differentiation, and ultimately, suppression of leukemia cell growth.[1][6]

Q2: What are the major challenges in developing orally bioavailable menin-MLL inhibitors?

Developing orally bioavailable menin-MLL inhibitors presents several challenges:

  • Physicochemical Properties: As inhibitors of protein-protein interactions, these molecules often have larger molecular weights and more hydrophobic surfaces than typical small-molecule drugs, which can lead to poor solubility and permeability.[3]

  • Bivalent Interaction: MLL binds to menin through two motifs, MBM1 and MBM2, creating a complex bivalent interaction that can be challenging to disrupt effectively with a small molecule.[4]

  • "Undruggable" Target Perception: Historically, PPIs were considered "undruggable" due to their large, flat, and featureless interaction surfaces, making the design of potent, cell-permeable inhibitors difficult.[5]

  • Metabolic Instability: Early generation inhibitors often suffered from poor metabolic stability, limiting their systemic exposure and in vivo efficacy.[7]

  • Formulation Difficulties: Poor aqueous solubility can create significant hurdles for developing oral formulations with adequate bioavailability.[8][9]

Q3: Which preclinical models are most relevant for evaluating the oral bioavailability and efficacy of menin-MLL inhibitors?

A combination of in vitro and in vivo models is essential:

  • In Vitro Models:

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and permeability.[1][2]

    • Human Hepatocyte Stability Assay: Primary human hepatocytes are used to assess the metabolic stability of a compound and predict its hepatic clearance.[1][2]

  • In Vivo Models:

    • Mouse Xenograft Models: Human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are implanted into immunodeficient mice (e.g., BALB/c nude or NSG mice). These models are crucial for assessing in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[10][11][12]

    • Patient-Derived Xenograft (PDX) Models: These models, developed by implanting primary patient leukemia cells into immunodeficient mice, offer a more clinically relevant system to evaluate inhibitor efficacy.[12]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low inhibitor potency in cell-based assays despite high biochemical activity. 1. Poor cell permeability. 2. High plasma protein binding. 3. Efflux by transporters (e.g., P-glycoprotein). 4. Rapid intracellular metabolism.1. Optimize physicochemical properties (e.g., reduce molecular weight, optimize lipophilicity). 2. Measure plasma protein binding and use the unbound fraction for correlations. 3. Conduct Caco-2 bidirectional permeability assays to assess efflux. 4. Perform metabolic stability assays with liver microsomes or hepatocytes.
High inter-individual variability in pharmacokinetic studies. 1. Differences in drug metabolism (e.g., genetic polymorphisms in metabolizing enzymes). 2. Formulation-related issues affecting dissolution and absorption. 3. Food effects.1. Identify the primary metabolizing enzymes. 2. Optimize the formulation to ensure consistent drug release. 3. Conduct food-effect studies to guide clinical administration.
Poor oral bioavailability in preclinical models. 1. Low aqueous solubility. 2. Low intestinal permeability. 3. High first-pass metabolism in the gut wall or liver.1. Improve solubility through formulation strategies (e.g., amorphous solid dispersions, salt formation, particle size reduction).[8][9] 2. Enhance permeability by modifying the chemical structure. 3. Design prodrugs to bypass first-pass metabolism.
Inconsistent results in colony-forming assays. 1. Suboptimal inhibitor concentration or incubation time. 2. Variability in the health and passage number of the leukemia cells.1. Perform dose-response and time-course experiments to determine optimal conditions. 2. Use cells within a consistent, low passage number and ensure high viability before plating.
Lack of correlation between in vitro potency and in vivo efficacy. 1. Suboptimal pharmacokinetic properties (e.g., short half-life, low exposure). 2. Poor target engagement in vivo. 3. Development of resistance.1. Conduct thorough PK studies to ensure adequate drug exposure at the target site. 2. Perform pharmacodynamic studies to measure target engagement (e.g., downregulation of HOXA9 or MEIS1 expression in tumors). 3. Investigate potential resistance mechanisms.

Data Presentation

Table 1: Pharmacokinetic and Potency Data of Selected Menin-MLL Inhibitors

InhibitorTarget Binding (IC50/Kd)Cell Proliferation (GI50)Oral Bioavailability (%)Animal ModelReference
MI-463 Not SpecifiedSub-micromolar~45Mouse[10]
MI-503 14 nM (IC50)Sub-micromolar~75Mouse[10][13]
VTP50469 Potent and selectiveLow nMOrally bioavailable (exact % not specified)Mouse, Rat[12][14]
DS-1594 1.4 nM (IC50)2.5 - 28 nMOrally bioavailable (exact % not specified)Not Specified[13]
JNJ-75276617 Highly potentNot SpecifiedOrally bioavailable (exact % not specified)Not Specified[13]
MI-2-2 46 nM (IC50), 22 nM (Kd)Low micromolarNot SpecifiedNot Specified[15]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a menin-MLL inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral): a. Add the test inhibitor (typically at a concentration of 1-10 µM) to the apical (AP) side of the monolayer. b. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side. c. Quantify the concentration of the inhibitor in the AP and BL samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Assessment (Basolateral to Apical): a. Add the test inhibitor to the BL side and collect samples from the AP side to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Protocol 2: Mouse Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of a menin-MLL inhibitor in mice.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the inhibitor (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose of the inhibitor (e.g., 10-50 mg/kg) via oral gavage. The inhibitor should be formulated in a suitable vehicle.

  • Blood Sampling: Collect blood samples from a consistent site (e.g., retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.

    • Calculate key PK parameters including:

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Complex MLL-FP / Menin / LEDGF Complex MLL_Fusion->Complex Binds Menin Menin Menin->Complex Binds LEDGF LEDGF LEDGF->Complex Binds DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Complex->DNA Recruited to Transcription Aberrant Gene Transcription DNA->Transcription Initiates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds to Menin, Disrupts Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_formulation Formulation Development Biochem Biochemical Assays (e.g., FP, ITC) Cell_Potency Cell-Based Potency Assays (e.g., MV4;11, MOLM-13) Biochem->Cell_Potency Caco2 Caco-2 Permeability Cell_Potency->Caco2 Metabolic Metabolic Stability (Microsomes, Hepatocytes) Caco2->Metabolic PK Pharmacokinetics (PK) in Mice/Rats Metabolic->PK Solubility Solubility Enhancement Metabolic->Solubility Efficacy Xenograft Efficacy Studies PK->Efficacy Formulation Oral Formulation PK->Formulation PD Pharmacodynamics (PD) (Target Gene Modulation) Efficacy->PD Solubility->Formulation

Caption: Experimental workflow for developing oral menin-MLL inhibitors.

Troubleshooting_Logic Start Poor Oral Bioavailability Observed Solubility Is aqueous solubility low? Start->Solubility Permeability Is Caco-2 permeability low? Solubility->Permeability No Formulate Improve Formulation (e.g., ASD, nanomilling) Solubility->Formulate Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Optimize_Structure Medicinal Chemistry: Optimize Physicochemical Properties Permeability->Optimize_Structure Yes Prodrug Consider Prodrug Approach Metabolism->Prodrug Yes Success Improved Oral Bioavailability Metabolism->Success No Formulate->Success Optimize_Structure->Success Prodrug->Success

Caption: Troubleshooting logic for poor oral bioavailability of menin-MLL inhibitors.

References

Technical Support Center: Optimizing Cell Viability Assays for High Concentrations of (1S,4S)-Menin-MLL Inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using high concentrations of (1S,4S)-Menin-MLL inhibitor-23 in cell viability assays. The information provided is based on best practices for high-concentration compound screening and known characteristics of the Menin-MLL inhibitor class. Researchers should use this as a guide to optimize their specific experimental conditions.

I. FAQs and Troubleshooting Guide

This section addresses common issues encountered when working with high concentrations of this compound.

Q1: My IC50 values for this compound are inconsistent across different cell viability assays (e.g., MTT vs. CellTiter-Glo). Why is this happening and which result should I trust?

A1: Discrepancies in IC50 values between different assay types are common, especially with high concentrations of investigational compounds. The variation often stems from the different principles of the assays and potential compound interference.

  • MTT Assay: This colorimetric assay measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[1][2] At high concentrations, your compound might directly interfere with the absorbance reading, or it could impact mitochondrial function in a way that doesn't correlate directly with cell death. Compound precipitation can also scatter light and artificially inflate absorbance readings.

  • CellTiter-Glo Assay: This luminescent assay quantifies ATP levels, which is a marker of metabolically active cells.[3][4] It is generally less susceptible to colorimetric or fluorescence interference. However, high concentrations of some compounds can inhibit the luciferase enzyme used in the assay.[5]

Troubleshooting Steps:

  • Assess Compound Interference: Run controls with the inhibitor in cell-free media to check for direct effects on the assay reagents.

  • Visually Inspect for Precipitation: Before adding assay reagents, check the wells under a microscope for any signs of compound precipitation.

  • Use an Orthogonal Assay: Confirm your findings with a third, mechanistically different assay, such as a real-time viability assay or a direct cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Recommendation: For compounds with potential for optical interference, ATP-based assays like CellTiter-Glo are often more reliable. However, confirming results with a mechanistically different assay is the gold standard.

Q2: I observe a precipitate in my cell culture wells after adding high concentrations of this compound. How does this affect my results and how can I solve this?

A2: Compound precipitation is a significant issue in high-concentration screening.[6] The precipitate can cause several artifacts:

  • Inaccurate Concentration: The actual concentration of the inhibitor in solution is lower than intended.

  • Light Scattering: In absorbance-based assays like MTT, the precipitate can scatter light, leading to artificially high readings and an underestimation of cytotoxicity.[7]

  • Cell Stress: The physical presence of the precipitate can cause stress to the cells, independent of the inhibitor's pharmacological effect.

Troubleshooting and Solutions:

Solution Description Considerations
Optimize Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own (typically ≤ 0.5%).[8]High concentrations of DMSO can be toxic to some cell lines.
Pre-dilution in Media Prepare intermediate dilutions of the inhibitor in pre-warmed cell culture media before adding to the cells.This can sometimes help keep the compound in solution.
Solubility enhancers In some cases, non-toxic excipients can be used to improve solubility.This requires careful validation to ensure the excipient does not have its own biological effects.
Determine Solubility Limit Experimentally determine the maximum soluble concentration of your inhibitor in your specific cell culture media.[7] Any data points above this concentration should be interpreted with caution.This can be done by serial dilution and visual or spectrophotometric assessment of turbidity.

Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A3: Standard endpoint viability assays often cannot distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).

  • Endpoint Assays (MTT, CellTiter-Glo): A lower signal at the end of the experiment could mean either fewer cells are present due to inhibited growth or that a significant portion of the cells have died.

Methods to Differentiate:

  • Cell Counting: Manually count cells at the beginning and end of the treatment period. A cytostatic effect will result in a cell number similar to the initial seeding density, while a cytotoxic effect will lead to a lower cell number.

  • Real-Time Viability Assays: These assays, such as RealTime-Glo™, continuously measure cell viability over time.[9] A plateau in the signal suggests a cytostatic effect, while a decrease in signal indicates cytotoxicity.

  • Apoptosis and Necrosis Markers: Use assays that specifically measure markers of cell death, such as caspase activation (for apoptosis) or LDH release (for necrosis).

Q4: My results show increased cell viability at very high concentrations of the inhibitor. What could be causing this artifact?

A4: This is a known artifact in high-throughput screening and can be caused by:

  • Compound Autofluorescence/Color: If the inhibitor is colored or fluorescent, it can interfere with the optical readings of the assay, leading to a false positive signal.[5][6]

  • Precipitate Interference: As mentioned, precipitates can scatter light in absorbance assays, mimicking a higher signal.

  • Luciferase Stabilization (in ATP assays): Some compounds can paradoxically stabilize the luciferase enzyme, leading to a prolonged and stronger signal.

Troubleshooting Steps:

  • Run a cell-free control with the inhibitor at all concentrations to measure its intrinsic signal.

  • Subtract the background signal from the inhibitor-only wells from your experimental wells.

  • Visually inspect for precipitates.

  • Consider using an alternative assay with a different detection method (e.g., switch from fluorescence to luminescence).

II. Data Presentation

When optimizing your assays, it is crucial to present the data in a clear and comparative manner.

Table 1: Hypothetical IC50 Values (µM) for a Menin-MLL Inhibitor Across Different Assays

Cell Line MTT Assay CellTiter-Glo Assay RealTime-Glo Assay Notes
MV4;11 (MLL-AF4) 1.5 ± 0.30.8 ± 0.10.9 ± 0.2MTT shows higher IC50, possibly due to precipitate interference.
MOLM-13 (MLL-AF9) 1.2 ± 0.40.6 ± 0.10.7 ± 0.1Similar trend observed as in MV4;11.
K562 (MLL-wt) > 20> 20> 20As expected, the inhibitor is less active in MLL wild-type cells.

Table 2: Troubleshooting Checklist for High-Concentration Artifacts

Observation Potential Cause Suggested Action
Colored/turbid media after compound addition Compound insolubility or colorDetermine solubility limit; run cell-free background controls.
IC50 from MTT >> IC50 from CellTiter-Glo Precipitate scattering light in MTT assayPrioritize luminescent or fluorescent assays; visually confirm precipitation.
Signal increases at highest concentrations Compound autofluorescence or luciferase stabilizationRun cell-free background controls; use an orthogonal assay.
High variability between replicates Uneven compound precipitation or poor mixingEnsure thorough mixing; consider pre-dilution in media.

III. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for high-concentration compounds where interference is possible.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Pre-read Inspection: Before adding MTT reagent, visually inspect the plate under a microscope for any signs of compound precipitation. Note any wells with precipitates.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubation with MTT: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting or using a plate shaker.

  • Absorbance Reading: Read absorbance at 570 nm.[11]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is often a more robust alternative to the MTT assay for high-concentration screening.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for about 30 minutes.[12]

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of media).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Luminescence Reading: Read the luminescence on a plate reader.

IV. Visualizations

Menin_MLL_Signaling_Pathway cluster_inhibitor Pharmacological Intervention cluster_nucleus Nucleus Inhibitor (1S,4S)-Menin-MLL inhibitor-23 Complex Menin-MLL Fusion Complex Inhibitor->Complex Disrupts Interaction Menin Menin Menin->Complex Binds MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Complex Binds Target_Genes Target Genes (HOXA9, MEIS1) Complex->Target_Genes Activates Transcription Leukemogenic Gene Expression Target_Genes->Transcription Leads to Leukemia Leukemia Maintenance Transcription->Leukemia Promotes Assay_Optimization_Workflow Start Start: New Inhibitor Screen Solubility 1. Determine Max Soluble Concentration in Media Start->Solubility Assay_Select 2. Select Primary Assay (e.g., CellTiter-Glo) Solubility->Assay_Select Interference 3. Run Cell-Free Interference Check Assay_Select->Interference Dose_Response 4. Perform Dose-Response Experiment Interference->Dose_Response Microscopy 5. Visual Inspection for Precipitate Dose_Response->Microscopy Data_Analysis 6. Analyze Data (Normalize to Controls) Microscopy->Data_Analysis Check Consistent Results? Data_Analysis->Check Orthogonal 7. Validate with Orthogonal Assay (e.g., Real-Time Glo) Check->Orthogonal No / Artifacts End End: Reliable IC50 Value Check->End Yes Orthogonal->Data_Analysis Troubleshooting_Tree Start Inconsistent Viability Data Q1 Is there a visible precipitate? Start->Q1 A1_Yes Likely light scatter or inaccurate concentration. Lower concentration range or improve solubility. Q1->A1_Yes Yes Q2 Do cell-free controls show a signal? Q1->Q2 No A2_Yes Compound has intrinsic color/fluorescence. Subtract background or switch assay type. Q2->A2_Yes Yes Q3 Are different assay types giving different IC50s? Q2->Q3 No A3_Yes Assay-specific interference. Trust data from assays with less interference potential (e.g., ATP-based) and validate with an orthogonal method. Q3->A3_Yes Yes A_End Further optimization needed. Consider real-time assays for cytostatic vs. cytotoxic effects. Q3->A_End No

References

Validation & Comparative

A Comparative Guide to Menin-MLL Inhibitors in Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the efficacy of (1s,4s)-Menin-MLL inhibitor-23 with other menin inhibitors is not possible at this time due to the lack of publicly available experimental data for this specific compound. Our comprehensive search for efficacy data for this compound, also described as "Example 99A" in patent WO2017214367A1, did not yield any quantitative biological data such as IC50 or in vivo activity.[1][2][3]

This guide, therefore, provides an objective comparison of several other prominent menin inhibitors with available preclinical and clinical data: Revumenib (SNDX-5613), Ziftomenib (KO-539), MI-3454, and VTP-50469. These inhibitors are currently under investigation for the treatment of acute leukemias harboring MLL1 (KMT2A) rearrangements or NPM1 mutations.

Mechanism of Action: Disrupting the Menin-MLL Interaction

Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In the context of MLL-rearranged (MLL-r) and NPM1-mutated acute leukemias, menin interacts with the MLL1 fusion protein, a product of chromosomal translocation. This interaction is essential for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][5] These genes are critical for maintaining the proliferation and survival of leukemia cells.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction between menin and the MLL1 fusion protein. By binding to a pocket on menin that is critical for this interaction, these inhibitors prevent the recruitment of the MLL1 fusion protein to its target genes. This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing differentiation and apoptosis in leukemia cells.

Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.

Menin-MLL Signaling Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin (HOXA9, MEIS1 promoters) Menin->Chromatin Recruitment Leukemogenic_Genes Leukemogenic Gene Expression (HOXA9, MEIS1) Chromatin->Leukemogenic_Genes Activation Proliferation Leukemic Cell Proliferation & Survival Leukemogenic_Genes->Proliferation Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Inhibition

Figure 1. Mechanism of action of menin inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the selected menin inhibitors. The data is primarily from in vitro studies on various MLL-rearranged leukemia cell lines.

In Vitro Potency of Menin Inhibitors
InhibitorTargetKi (nM)Cell LineIC50 / GI50 (nM)Citation(s)
Revumenib (SNDX-5613) Menin-MLL0.149MV-4-1110-20[6]
RS4;1110-20[6]
MOLM-1310-20[6]
KOPN-810-20[6]
Ziftomenib (KO-539) Menin-MLL-MOLM-13Low nM[7]
MV-4-11Low nM[7]
OCI-AML2Low nM[7]
OCI-AML3 (NPM1-mutant)Low nM[7]
MI-3454 Menin-MLL1-MV-4-11 (MLL-AF4)7-27
MOLM-13 (MLL-AF9)7-27
KOPN-8 (MLL-ENL)7-27
VTP-50469 Menin-MLL0.104MV-4-1110[8][9]
MOLM-13~20
RS4;11~20

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) indicates the binding affinity of the inhibitor to its target.

In Vivo Efficacy of Menin Inhibitors
InhibitorAnimal ModelDosingKey FindingsCitation(s)
MI-3454 MV-4-11 xenograft100 mg/kg, p.o., b.i.d.Induced leukemia regression and significantly prolonged survival.
MLL-rearranged PDX100 mg/kg, p.o., b.i.d.Induced complete remission or blocked leukemia progression.
VTP-50469 MLL-rearranged ALL PDX30-60 mg/kg, p.o., b.i.d.Dramatic reduction of leukemia burden and long-term disease-free survival in some models.[5]
MLL-rearranged AML PDX30-60 mg/kg, p.o., b.i.d.Significant reduction of leukemia burden.[5]

PDX (Patient-Derived Xenograft) models involve the implantation of human tumor tissue into immunodeficient mice.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of menin inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of culture medium.[8]

  • Compound Treatment: Cells are treated with a serial dilution of the menin inhibitor or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[10]

  • Formazan Solubilization: The formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Studies

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol Outline:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: Leukemia cells (e.g., 5 x 10^6 MV-4-11 cells) are injected intravenously or subcutaneously into the mice.[11]

  • Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of human leukemic cells (hCD45+).[11]

  • Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment and control groups. The menin inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[5]

  • Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are often collected to assess leukemia burden.[5]

Below is a diagram illustrating a general experimental workflow for evaluating menin inhibitors.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., FP, TR-FRET) Determine Ki Cell_Lines MLL-r Leukemia Cell Lines Cell_Viability Cell Viability Assay (e.g., MTT) Determine IC50/GI50 Cell_Lines->Cell_Viability Mechanism_Studies Mechanism of Action (e.g., Western Blot, qPCR for HOXA9, MEIS1) Cell_Viability->Mechanism_Studies Xenograft_Model Leukemia Xenograft Model (e.g., MV-4-11 in NSG mice) Mechanism_Studies->Xenograft_Model Promising Candidate Drug_Treatment Drug Administration Xenograft_Model->Drug_Treatment Efficacy_Endpoint Efficacy Assessment (Tumor Growth, Survival) Drug_Treatment->Efficacy_Endpoint PD_Biomarkers Pharmacodynamic Biomarkers (e.g., HOXA9/MEIS1 in tumors) Efficacy_Endpoint->PD_Biomarkers

Figure 2. General workflow for menin inhibitor evaluation.

Conclusion

While a direct comparison with this compound is not feasible due to the absence of public data, this guide provides a comparative overview of other key menin inhibitors. Revumenib, Ziftomenib, MI-3454, and VTP-50469 all demonstrate potent in vitro activity against MLL-rearranged leukemia cell lines and promising in vivo efficacy in preclinical models. The ongoing clinical trials for Revumenib and Ziftomenib will provide further insights into the therapeutic potential of this class of inhibitors for patients with MLL-rearranged and NPM1-mutated acute leukemias. Further disclosure of experimental data for emerging compounds like this compound will be essential for a comprehensive understanding of the therapeutic landscape of menin inhibition.

References

A Head-to-Head Comparison of (1s,4s)-Menin-MLL inhibitor-23 and Revumenib in MLL-Rearranged Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for MLL-rearranged (MLLr) leukemias, small molecule inhibitors targeting the critical interaction between menin and the MLL fusion protein have emerged as a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two such inhibitors: (1s,4s)-Menin-MLL inhibitor-23 and revumenib (SNDX-5613). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of novel cancer therapeutics.

Mechanism of Action: Disrupting the Menin-MLL Interaction

Both this compound and revumenib share a common mechanism of action. They are designed to competitively bind to the menin protein, a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[1][2] In MLL-rearranged leukemias, the N-terminus of the MLL protein is fused to one of over 80 different partner proteins. This fusion protein aberrantly recruits menin, which in turn is crucial for the expression of downstream target genes, such as HOXA9 and MEIS1, that drive leukemogenesis.[3][4] By occupying the MLL binding pocket on menin, these inhibitors disrupt the menin-MLL interaction, leading to the downregulation of these key oncogenic genes, inducing differentiation, and ultimately apoptosis of the leukemic cells.[2][5]

cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Mechanism of Inhibition MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA Menin->DNA Binds to Chromatin Leukemogenesis Leukemogenesis (Upregulation of HOXA9, MEIS1) DNA->Leukemogenesis Gene Expression Cell Proliferation &\nSurvival Cell Proliferation & Survival Inhibitor This compound or Revumenib Blocked_Menin Menin Inhibitor->Blocked_Menin Binds to Menin Blocked_Menin->MLL_fusion Interaction Blocked Differentiation &\nApoptosis Differentiation & Apoptosis

Figure 1: Signaling pathway of Menin-MLL interaction and its inhibition.

Comparative Efficacy in MLL-Rearranged Models

While direct head-to-head preclinical or clinical studies comparing this compound and revumenib are not publicly available, a comparative analysis can be drawn from independent studies on their performance in MLL-rearranged cancer models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for both inhibitors in various MLL-rearranged leukemia cell lines.

Cell LineMLL FusionThis compound IC50 (nM)Revumenib IC50 (nM)
MOLM-13MLL-AF9Data not available10-20[1]
MV4;11MLL-AF4Data not available10-20[1]
RS4;11MLL-AF4Data not available10-20[1]
KOPN-8MLL-ENLData not available10-20[1]

Note: Specific IC50 data for this compound is not publicly available. The compound is described in patent WO2017214367A1, which may contain more detailed information.

Revumenib has demonstrated potent anti-proliferative activity against a panel of MLL-rearranged cell lines, with IC50 values consistently in the low nanomolar range.[1]

In Vivo Efficacy

In vivo studies in animal models are critical for evaluating the therapeutic potential of drug candidates.

Revumenib: In xenograft models of MLL-rearranged leukemia, revumenib has shown significant anti-tumor activity, leading to tumor regression and prolonged survival.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of menin-MLL inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the inhibitors.

start Seed MLL-rearranged leukemia cells in 96-well plates treat Treat with varying concentrations of inhibitor or DMSO (vehicle control) start->treat incubate Incubate for 72-96 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

Figure 2: Experimental workflow for a cell proliferation (MTT) assay.

Protocol:

  • MLL-rearranged leukemia cells (e.g., MOLM-13, MV4;11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • The cells are treated with a serial dilution of the menin inhibitor or a vehicle control (e.g., DMSO).

  • The plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MLL-rearranged leukemia cells.

  • Once tumors are established (e.g., reach a palpable size or show evidence of engraftment), mice are randomized into treatment and control groups.

  • The treatment group receives the menin inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly using calipers. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.

  • Animal survival is monitored, and the experiment is terminated when tumors reach a predetermined size or animals show signs of morbidity.

  • At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, Western blotting, or gene expression analysis).

Clinical Development

Revumenib (SNDX-5613): Revumenib has undergone extensive clinical investigation. The AUGMENT-101 trial, a Phase 1/2 study, has evaluated the safety and efficacy of revumenib in patients with relapsed or refractory acute leukemias, including those with KMT2A (MLL) rearrangements or NPM1 mutations.[2][7][8] The trial has demonstrated promising clinical activity, with a significant percentage of patients achieving complete remission.[9]

This compound: The clinical development status of this compound is not publicly documented. It is likely in the preclinical or early discovery phase of development.

Conclusion

Both this compound and revumenib target a key vulnerability in MLL-rearranged leukemias. Revumenib has demonstrated robust preclinical activity and has shown promising results in clinical trials, positioning it as a leading candidate in this class of inhibitors. While quantitative data for this compound is less accessible, its identification as a specific enantiomer suggests a focused effort to develop a potent and selective therapeutic. Further publication of preclinical data for this compound will be crucial for a more direct and comprehensive comparison with revumenib and other menin-MLL inhibitors in development. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date and detailed information.

References

Comparative Analysis of Menin Inhibitors in MLL-Rearranged Leukemias: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of menin inhibitors for the treatment of acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL), focusing on preclinical models of MLL-AF9 and MLL-AF4 fusions. It is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the Menin-MLL Interaction

Acute leukemias with chromosomal rearrangements of the KMT2A (MLL) gene are aggressive malignancies with poor prognoses, particularly in infants.[1] These rearrangements create oncogenic fusion proteins, such as MLL-AF9 and MLL-AF4, which are dependent on an interaction with the scaffold protein menin to drive a leukemogenic gene expression program.[2][3] Menin binds to the N-terminal portion of MLL retained in all fusion proteins.[4] This interaction is critical for tethering the fusion protein to chromatin and upregulating key target genes like HOXA9 and MEIS1, which block differentiation and promote proliferation of leukemia cells.[2][3]

Menin inhibitors are a new class of targeted therapies that disrupt the critical protein-protein interaction between menin and the MLL fusion protein.[2][5] By blocking this interaction, these inhibitors displace the oncogenic complex from chromatin, leading to the downregulation of target genes, induction of differentiation, and ultimately, apoptosis of leukemia cells.[1][3] Several menin inhibitors are in clinical development, with revumenib recently receiving FDA approval for relapsed or refractory KMT2A-rearranged acute leukemia.[6][7][8] This guide focuses on a comparative analysis of leading menin inhibitors in preclinical models representing two common MLL fusion subtypes: MLL-AF9 (myeloid leukemia) and MLL-AF4 (lymphoid/myeloid leukemia).

Mechanism of Action of Menin Inhibitors

Menin inhibitors function by competitively binding to a pocket on menin that is normally occupied by the N-terminus of MLL or its fusion partners.[9] This prevents menin from acting as a scaffold for the MLL fusion protein complex on the chromatin. The subsequent eviction of this complex from target gene promoters, such as HOXA9, leads to a cascade of epigenetic and transcriptional changes.[1][3] These changes include reduced histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription, and downregulation of the expression of critical leukemogenic genes.[1][4] The ultimate cellular outcomes are cell cycle arrest, differentiation, and apoptosis.[3]

Menin_Inhibitor_MoA cluster_0 Leukemic Cell Nucleus DNA Menin Menin Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Activates Leukemogenesis Leukemia Progression (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Drives Menin_Inhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibitor->Menin Blocks Interaction MLL_Fusion MLL_Fusion MLL_Fusion->Menin Binds to

Caption: Mechanism of action of menin inhibitors in MLL-rearranged leukemia.

Comparative Preclinical Efficacy

The efficacy of menin inhibitors has been evaluated in various preclinical models, including cell lines and patient-derived xenografts (PDXs). Below is a summary of the anti-proliferative activity of several key menin inhibitors against cell lines harboring MLL-AF9 and MLL-AF4 rearrangements.

InhibitorCell LineMLL FusionGI50 / IC50 (nM)Citation(s)
Revumenib (SNDX-5613) MOLM-13MLL-AF9Data not specified in provided abstracts[10][11][12]
RS4;11MLL-AF4Data not specified in provided abstracts[1]
Ziftomenib (KO-539) MOLM-13MLL-AF9Potent activity observed[13][14]
MV4;11MLL-AF4Potent activity observed[13][15]
VTP50469 MOLM-13MLL-AF9Potently inhibits cell growth[1][16]
RS4;11MLL-AF4Potently inhibits cell growth[1]
MI-3454 MOLM-13MLL-AF927 nM[17]
MV4;11MLL-AF47 nM[17]
MI-503 MOLM-13MLL-AF9~250-570 nM range[1][18]
MV4;11MLL-AF4Data not specified in provided abstracts[1][18]
MI-2 MV4;11MLL-AF49,500 nM (9.5 µM)[3]
MonoMac6MLL-AF918,000 nM (18 µM)[3]

Note: GI50/IC50 values represent the concentration of a drug that causes 50% inhibition of cell growth. Lower values indicate higher potency. Direct comparison between studies should be made with caution due to differing experimental conditions.

Studies consistently show that MLL-rearranged cell lines are highly sensitive to menin inhibitors, whereas cell lines without these rearrangements are largely unaffected, highlighting the targeted nature of this therapy.[18] For instance, VTP50469 demonstrated potent, concentration-dependent inhibition of proliferation in MLL-rearranged lines but had minimal effect on cells with wild-type MLL.[1] Similarly, MI-503 and MI-463 showed pronounced growth-suppressive activity in a panel of human MLL leukemia cell lines, with little impact on non-MLL leukemia cells.[18] In vivo studies using mouse models of MLL-AF9 and MLL-AF4 leukemia have shown that menin inhibitors can eradicate the disease, leading to significant reductions in leukemia burden and prolonged survival.[1][15][18]

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating and comparing therapeutic agents. Below are representative protocols for key experiments used in the preclinical assessment of menin inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4;11) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[19]

  • Compound Treatment: Add various concentrations of the menin inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-96 hours) at 37°C in a humidified 5% CO2 incubator.[20]

  • MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the purple formazan crystals.[19][20]

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50/IC50 value.

MTT_Assay_Workflow start Start plate_cells Plate Leukemia Cells (96-well plate) start->plate_cells end End add_inhibitor Add Menin Inhibitor (Dose-response) plate_cells->add_inhibitor incubate_cells Incubate (e.g., 72h, 37°C) add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data analyze_data->end

Caption: A typical workflow for a cell viability MTT assay.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as menin or MLL fusion proteins. This technique is essential for confirming that menin inhibitors disrupt the interaction of the oncogenic complex at target gene loci.[21][22]

Protocol:

  • Cross-linking: Treat leukemia cells (typically 1-5 million cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]

  • Cell Lysis & Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-700 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).[23]

  • Immunoprecipitation (IP): Incubate the fragmented chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-menin, anti-MLL). An IgG antibody should be used as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads multiple times to remove non-specifically bound chromatin.

  • Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high-salt solution. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation & Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control.[21] Sequence the libraries using a next-generation sequencing platform.

  • Data Analysis: Align sequence reads to a reference genome, identify regions of enrichment (peaks), and perform downstream analyses to link protein binding to gene expression changes.[23]

Conclusion and Future Directions

Preclinical data strongly support the therapeutic strategy of targeting the menin-MLL interaction in leukemias driven by MLL-AF9, MLL-AF4, and other MLL fusions.[4] Menin inhibitors have demonstrated potent and selective activity in relevant cellular and in vivo models, leading to the downregulation of key oncogenic drivers, cell differentiation, and a profound anti-leukemic effect.[1][18]

While different inhibitors show varying potencies, the overall mechanism and cellular response appear consistent across compounds and MLL fusion subtypes. The recent clinical approval of revumenib marks a significant milestone for patients with these aggressive leukemias.[7] Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies to enhance efficacy, and expanding the application of menin inhibitors to other malignancies dependent on this interaction, such as those with NPM1 mutations.[10][13][16]

References

Specificity of (1s,4s)-Menin-MLL Inhibitor-23 for the Menin-MLL Interaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the specificity of menin-MLL inhibitors, with a focus on the chemical series related to (1s,4s)-Menin-MLL inhibitor-23. This analysis is supported by available experimental data and detailed protocols to aid in the evaluation of these compounds for research and therapeutic development.

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. A number of small molecule inhibitors have been developed to target this interaction, each with varying degrees of potency and specificity. This guide focuses on assessing the specificity of a compound series from patent WO2017214367A1, represented by the clinical candidate revumenib (SNDX-5613), in the context of other known menin-MLL inhibitors. While specific experimental data for the enantiomer "this compound" is not publicly available, the data for revumenib, which belongs to the same chemical class, provides a strong basis for understanding its potential specificity.

Comparative Analysis of Menin-MLL Inhibitors

The efficacy and specificity of menin-MLL inhibitors are typically evaluated through a combination of in vitro biochemical and cell-based assays. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) or inhibitory constant (Ki) from biochemical assays, which measure the direct inhibition of the menin-MLL interaction. Cellular assays, on the other hand, provide the half-maximal growth inhibition (GI50) or cellular IC50 in leukemia cell lines that are dependent on the menin-MLL interaction versus those that are not, offering a measure of on-target cellular activity and selectivity.

Below is a summary of the available quantitative data for revumenib and other notable menin-MLL inhibitors.

InhibitorTargetAssay TypeIC50 (nM)K_i_ (nM)K_d_ (nM)Cellular GI50/IC50 (nM)Cell Line(s)
Revumenib (SNDX-5613) Menin-MLLBinding-0.15-10 - 20MV4;11, RS4;11, MOLM-13, KOPN-8
Ziftomenib (KO-539) Menin-MLLProliferation<25--<25MOLM13, MV411, OCI-AML2, OCI-AML3
MI-3454 Menin-MLLFP Competition0.51--7 - 27MLL-rearranged cell lines
VTP50469 Menin-MLLProliferationlow nM--low nMMLL-rearranged cell lines
MI-503 Menin-MLLFP Competition14.7-~10--
MI-463 Menin-MLLFP Competition15.3-~10--
MI-2-2 Menin-MLLFP Competition46-22--
MIV-6R Menin-MLLFP Competition56-851100MLL-AF9 transformed BMCs

Note: Data is compiled from various public sources and publications. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies

The assessment of a menin-MLL inhibitor's specificity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments frequently cited in the characterization of these compounds.

Fluorescence Polarization (FP) Competition Assay

This biochemical assay is a cornerstone for quantifying the ability of a test compound to disrupt the interaction between menin and an MLL-derived peptide.

Principle: A fluorescently labeled MLL peptide (e.g., FITC-MLL) is incubated with the menin protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor binds to menin and displaces the labeled peptide, the smaller, faster-tumbling free peptide leads to a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-43).

    • Test inhibitor compound at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Procedure:

    • Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a stable high polarization signal.

    • In a microplate, add a fixed volume of the menin/labeled-peptide complex to wells containing serial dilutions of the test compound.

    • Include control wells with only the menin/labeled-peptide complex (high signal) and wells with only the labeled peptide (low signal).

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the high and low controls.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the menin-MLL interaction, is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between a small molecule inhibitor and its protein target.

Principle: ITC measures the heat change that occurs upon the binding of a ligand (the inhibitor) to a macromolecule (menin).

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified menin protein in a suitable buffer (e.g., PBS or Tris buffer).

    • Prepare a solution of the inhibitor in the same buffer. The concentration of the inhibitor is typically 10-20 times that of the protein.

  • Instrumentation:

    • Use an Isothermal Titration Calorimeter.

    • Load the menin solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • A series of small, precise injections of the inhibitor solution are made into the sample cell containing the menin protein.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The raw data of heat change per injection is integrated and plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and enthalpy of binding (ΔH).

Cellular Proliferation and Selectivity Assays

These assays assess the on-target effect of the inhibitor in a biological context and its selectivity for cancer cells dependent on the menin-MLL interaction.

Protocol:

  • Cell Lines:

    • MLL-dependent cell lines: Leukemia cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13, RS4;11) or NPM1 mutations (e.g., OCI-AML3).

    • Control (MLL-independent) cell lines: Leukemia cell lines without MLL rearrangements or NPM1 mutations (e.g., K562, HL-60).

  • Procedure:

    • Seed the cells in multi-well plates at an appropriate density.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate the cells for a specified period (e.g., 3-7 days).

  • Viability/Proliferation Measurement:

    • Assess cell viability or proliferation using a suitable method, such as MTT, CellTiter-Glo, or direct cell counting.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each inhibitor concentration relative to untreated control cells.

    • Determine the GI50 or cellular IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

    • The selectivity index can be calculated by comparing the GI50 values in MLL-dependent versus MLL-independent cell lines. A higher selectivity index indicates a more specific on-target effect.

Visualizing the Menin-MLL Pathway and Experimental Workflow

To further clarify the context of menin-MLL inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA DNA MLL_fusion->DNA Binds to Promoters Transcription Leukemogenic Transcription Target_Genes->Transcription Upregulation Leukemia Leukemia Progression Transcription->Leukemia Inhibitor (1s,4s)-Menin-MLL Inhibitor-23 Series Inhibitor->Menin Binds to Menin, Blocks Interaction

Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of action of inhibitors.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Menin Menin Protein Mix Mix Menin and Fluorescent Peptide Menin->Mix FP_Peptide Fluorescent MLL Peptide FP_Peptide->Mix Inhibitor Test Inhibitor (Serial Dilutions) Incubate Add Inhibitor and Incubate Inhibitor->Incubate Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

cross-reactivity studies for (1s,4s)-Menin-MLL inhibitor-23 against other PPIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of menin-MLL inhibitors, using the well-characterized compound MI-503 as a representative for the class to which (1s,4s)-Menin-MLL inhibitor-23 belongs. The following sections detail its selectivity against other protein-protein interactions (PPIs), the experimental protocols used to determine these interactions, and visual diagrams of the underlying pathways and experimental workflows.

Selectivity Profile of Menin-MLL Inhibitors

The development of potent and selective inhibitors is a critical aspect of drug discovery. To assess the specificity of menin-MLL inhibitors, a cross-reactivity study was conducted on MI-503, a potent and selective menin-MLL inhibitor with an IC50 of 14.7 nM.[1][2] The inhibitor was tested at a concentration of 10 µM against a panel of proteins relevant to safety pharmacology.

Table 1: Cross-Reactivity Data for MI-503 against a Panel of Off-Target Proteins

Target Protein ClassSpecific TargetInhibition/Activation at 10 µM MI-503
Enzymes COX-1< 50%
COX-2< 50%
PDE3A< 50%
PDE4D2< 50%
PDE5A< 50%
GSK3β< 50%
ROCK1< 50%
GPCRs A1A (alpha1A)< 50%
A2A (adenosine A2A)< 50%
D2 (dopamine D2)< 50%
H1 (histamine H1)< 50%
M1 (muscarinic M1)< 50%
Ion Channels hERG< 50%
Nav1.5< 50%
Cav1.2< 50%
Transporters DAT (dopamine)< 50%
NET (norepinephrine)< 50%
SERT (serotonin)< 50%
Nuc. Receptors ERα (estrogen receptor α)< 50%
GR (glucocorticoid receptor)< 50%

Source: Adapted from research on the pharmacological activity and selectivity of menin-MLL inhibitors BAY-155 and MI-503.[3]

The data indicates that MI-503 exhibits a high degree of selectivity, with minimal off-target activity against a wide range of proteins at a concentration significantly higher than its IC50 for the Menin-MLL interaction. This suggests that inhibitors of this class, including this compound, are likely to have a favorable safety profile with a low potential for off-target effects.

Experimental Protocols

The cross-reactivity and potency of menin-MLL inhibitors are typically determined using a fluorescence polarization (FP) based competition assay. This method measures the displacement of a fluorescently labeled ligand from its protein target by a test compound.

Fluorescence Polarization (FP) Competition Assay for Menin-MLL Interaction

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the Menin-MLL interaction.

Materials:

  • Purified full-length menin protein.

  • A fluorescein-labeled peptide derived from MLL (e.g., FLSN_MLL).[4]

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., HEPES-based buffer).

  • 384-well black, non-binding surface microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • Prepare solutions of menin protein and the fluorescein-labeled MLL peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.[5]

  • Assay Setup:

    • In a 384-well plate, add a fixed volume of the menin protein solution to each well.

    • Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the labeled peptide (for minimum polarization).

    • Add a fixed volume of the fluorescein-labeled MLL peptide solution to all wells. The final volume in each well should be consistent.

  • Incubation:

    • Cover the plate and incubate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation and 535 nm emission).[6]

  • Data Analysis:

    • The percentage of inhibition at each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * [1 - (P - P_min) / (P_max - P_min)] Where:

      • P is the observed polarization at a given inhibitor concentration.

      • P_max is the polarization of the wells with menin and the labeled peptide (no inhibitor).

      • P_min is the polarization of the wells with only the labeled peptide (no menin).[6]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Menin-MLL Interaction in Leukemogenesis

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction HOX_genes HOX Genes (e.g., HOXA9, MEIS1) Menin->HOX_genes Upregulation Leukemogenesis Leukemogenesis HOX_genes->Leukemogenesis Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Inhibition Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Compound (this compound) D Dispense Reagents into 384-well Plate A->D B Prepare Target Proteins (Menin and Off-Target Panel) B->D C Prepare Fluorescent Ligands C->D E Incubate to Reach Equilibrium D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC50 for Menin-MLL G->H I Assess Activity against Off-Targets G->I Logical_Relationship A MLL Fusion Protein Binds Menin B HOX Gene Expression A->B leads to C Leukemic Cell Proliferation B->C drives D Inhibitor Binds Menin D->A prevents

References

A Comparative Guide to the In Vitro Potency of Menin-MLL Inhibitors Across Generations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, making it a key therapeutic target. The development of small molecule inhibitors targeting this protein-protein interaction has progressed through several generations, each marked by improvements in potency and drug-like properties. This guide provides a comparative analysis of the in vitro IC50 values of prominent menin-MLL inhibitors, supported by experimental data and detailed methodologies.

First-Generation Menin-MLL Inhibitors

The initial wave of menin-MLL inhibitors laid the groundwork for future development, demonstrating the feasibility of targeting this challenging protein-protein interaction. These early compounds, while groundbreaking, generally exhibited micromolar to high nanomolar potency.

Second-Generation Menin-MLL Inhibitors

Building upon the structural insights from first-generation compounds, second-generation inhibitors were designed for enhanced potency and improved pharmacological properties. These molecules typically demonstrate low nanomolar to sub-nanomolar activity in biochemical assays.

Next-Generation Menin-MLL Inhibitors

The latest generation of menin-MLL inhibitors includes compounds that have advanced into clinical trials, such as revumenib and ziftomenib. These inhibitors exhibit potent low nanomolar activity in cell-based assays and have been optimized for oral bioavailability and clinical efficacy.

Comparative In Vitro IC50 Data

The following tables summarize the in vitro IC50 values for different generations of menin-MLL inhibitors in both biochemical and cell-based assays.

Table 1: Biochemical Assay IC50 Values

InhibitorGenerationIC50 (nM)Assay Type
MI-1First1900Fluorescence Polarization[1]
MI-2First446Fluorescence Polarization[2][3][4][5][6]
MI-3First648Fluorescence Polarization[2]
MIV-6RSecond56Fluorescence Polarization[7][8]
MI-2-2Second46Fluorescence Polarization (MBM1)[9][10][11]
MI-463Second15.3Fluorescence Polarization[12][13][14]
MI-503Second14.7Fluorescence Polarization[12][15][16][17]
MI-1481Second3.6Not Specified[18][19]
MI-3454Second0.51Fluorescence Polarization[18][19][20][21][22]

Table 2: Cell-Based Assay IC50/GI50 Values

InhibitorGenerationCell LineIC50/GI50 (nM)Assay Type
Revumenib (SNDX-5613) NextMV4;11, RS4;11, MOLM-13, KOPN-810-20Cell Proliferation[23][24][25]
Ziftomenib (KO-539) NextMLL-r & NPM1mut AML cell lines<25Cell Viability (7 days)[26]
MI-2FirstMV4;119500Growth Inhibition[2]
MI-2FirstKOPN-87200Growth Inhibition[2]
MI-2-2SecondMV4;11~low µMCell Proliferation[9]
MI-463SecondMLL-AF9 transformed BMCs230Growth Inhibition[13]
MI-503SecondMLL leukemia cell lines250-570Growth Inhibition[12][16]
MI-3454SecondMV-4-11, MOLM-13, KOPN-8, SEM, RS4-117-27MTT Cell Viability[18][19][21][22]
M-89Not SpecifiedMV-4-1125Cell Growth Inhibition[19]
M-89Not SpecifiedMOLM-1354Cell Growth Inhibition[19]

Signaling Pathways and Experimental Workflows

The interaction between menin and MLL is crucial for the regulation of gene expression programs that drive leukemogenesis. Menin acts as a scaffold, linking MLL fusion proteins to chromatin, which leads to the aberrant expression of target genes such as HOXA9 and MEIS1. Menin-MLL inhibitors block this interaction, leading to the downregulation of these oncogenic genes and subsequent differentiation and apoptosis of leukemic cells.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds Target_Genes Oncogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Differentiation_Apoptosis Differentiation & Apoptosis Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin Inhibits Interaction Menin_MLL_Inhibitor->Differentiation_Apoptosis Promotes

Caption: Menin-MLL signaling pathway in leukemia and the mechanism of its inhibition.

A common workflow to determine the in vitro IC50 values of menin-MLL inhibitors involves both biochemical and cell-based assays.

IC50_Determination_Workflow Workflow for IC50 Determination of Menin-MLL Inhibitors cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay FP_Assay Fluorescence Polarization (FP) Assay Reagents Reagents: - Recombinant Menin - Fluorescently Labeled MLL Peptide - Test Inhibitor FP_Assay->Reagents Incubation Incubation Reagents->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Biochem_IC50 Calculate Biochemical IC50 FP_Measurement->Biochem_IC50 Cell_Culture Culture MLL-r Leukemia Cell Lines (e.g., MV4;11, MOLM-13) Inhibitor_Treatment Treat Cells with Inhibitor (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability_Assay Data_Analysis Measure Viability and Analyze Data Cell_Viability_Assay->Data_Analysis Cell_IC50 Calculate Cell-Based IC50/GI50 Data_Analysis->Cell_IC50

Caption: General workflow for determining biochemical and cell-based IC50 values.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Biochemical IC50

This assay measures the disruption of the menin-MLL interaction in a biochemical setting.

  • Reagents and Materials :

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.

    • Recombinant human menin protein.

    • Fluorescein-labeled MLL-derived peptide (e.g., FAM-MBM1).

    • Menin-MLL inhibitor compounds dissolved in DMSO.

    • 384-well, low-volume, black, round-bottom plates.

  • Procedure :

    • A mixture of recombinant menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer. The final concentrations are optimized to be at or below the Kd of the interaction to ensure assay sensitivity.

    • The menin-peptide mixture is dispensed into the wells of the 384-well plate.

    • The menin-MLL inhibitor compounds are serially diluted in DMSO and then added to the wells containing the menin-peptide mixture. The final DMSO concentration is typically kept at or below 1%.

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis :

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to menin.

Cell Viability Assay for Cell-Based IC50

This assay determines the effect of menin-MLL inhibitors on the proliferation and viability of leukemia cells.

  • Reagents and Materials :

    • MLL-rearranged (e.g., MV4;11, MOLM-13) or NPM1-mutated (e.g., OCI-AML3) leukemia cell lines.

    • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Menin-MLL inhibitor compounds dissolved in DMSO.

    • 96-well clear or white-walled cell culture plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Cells are seeded into the wells of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • The menin-MLL inhibitor compounds are serially diluted and added to the cells. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified duration, typically ranging from 3 to 7 days, to allow for the anti-proliferative effects of the inhibitors to manifest.[26]

    • At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • After a further incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis :

    • The viability data are normalized to the vehicle-treated control cells.

    • The normalized values are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a dose-response curve to calculate the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value.

References

A Comparative Guide to Downstream Gene Expression Signatures of Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various menin-MLL inhibitors based on their impact on downstream gene expression signatures. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating and selecting appropriate therapeutic strategies targeting the menin-MLL interaction, a critical dependency in certain leukemias.

Introduction

The interaction between menin, a scaffold protein encoded by the MEN1 gene, and the histone methyltransferase MLL (Mixed-Lineage Leukemia, also known as KMT2A) is a key driver of leukemogenesis in acute leukemias harboring KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m).[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of a pro-leukemogenic gene expression program, including key transcription factors such as HOXA9 and MEIS1.[3][4] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy, leading to the differentiation and apoptosis of leukemia cells.[5][6] This guide focuses on the validation of the downstream gene expression signatures following menin-MLL inhibition, providing a comparative analysis of several key inhibitors.

Mechanism of Action of Menin-MLL Inhibitors

Menin inhibitors are a novel class of drugs that specifically target the protein-protein interaction between menin and MLL.[1] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-MLL complex aberrantly activates the transcription of downstream target genes, such as the HOX gene clusters and their cofactor MEIS1.[2][4] This sustained expression blocks hematopoietic differentiation and promotes leukemic cell proliferation and survival.[6] By binding to menin, these inhibitors allosterically disrupt its interaction with MLL fusion proteins, leading to the downregulation of the leukemogenic transcriptional program and subsequent induction of differentiation and apoptosis in cancer cells.[3][5][6]

Menin_MLL_Inhibition_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9, MEIS1, FLT3, BCL2, CDK6 DNA->HOXA9_MEIS1 Upregulates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) HOXA9_MEIS1->Leukemogenesis Menin_Inhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibitor->Menin Blocks Interaction Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor->Differentiation_Apoptosis Induces MNDA MNDA Menin_Inhibitor->MNDA Upregulates

Figure 1: Signaling pathway of menin-MLL interaction and its inhibition.

Comparative Analysis of Downstream Gene Expression Changes

The efficacy of menin-MLL inhibitors can be quantified by measuring the changes in the expression of their downstream target genes. Several studies have performed global gene expression analyses, such as RNA sequencing (RNA-seq), to characterize the transcriptional consequences of menin-MLL inhibition.

Table 1: Downregulation of Key Pro-Leukemogenic Genes by Menin-MLL Inhibitors
InhibitorCell LineKey Downregulated GenesFold Change/SignificanceReference
VTP50469 MOLM13 (MLL-AF9)MEIS1, PBX3, MEF2C>2-fold decrease (p<0.05)[3][5]
RS4;11 (MLL-AF4)MLL-AF4 target genesSignificant suppression[5]
MI-389 MV4;11 (MLL-AF4)HOXA9, HOXA10, MEIS1, PBX3, FLT3, MEF2C, BCL2, CDK6Strong downregulation[5]
MI-503 Murine MLL-AF9 cellsHoxa9, Meis1Markedly reduced expression
Revumenib (SNDX-5613) Patient-derived cells (NPM1m)HOXA9, MEIS1, PBX3Downregulation in responders[7][8]
Ziftomenib (KO-539) NPM1m & MLL-r AML cellsMEIS1, PBX3, FLT3, BCL2Transcriptional downregulation[9]
Table 2: Upregulation of Differentiation Markers by Menin-MLL Inhibitors
InhibitorCell Line / ModelKey Upregulated GenesObservationReference
MI-389 MV4;11 (MLL-AF4)MNDAUpregulation of myeloid differentiation marker[5]
Revumenib (SNDX-5613) Patient-derived cellsCD11b, CD14Upregulation associated with terminal blast differentiation[10]
Ziftomenib (KO-539) NPM1m & MLL-r AML cellsMyeloid differentiation markersInduction of differentiation[9]

Experimental Workflows and Methodologies

The validation of downstream gene expression signatures of menin-MLL inhibition relies on a series of well-established molecular biology techniques. Below are the typical experimental workflows and detailed protocols for the key assays.

Experimental_Workflow cluster_workflow Experimental Workflow for Validation of Menin-MLL Inhibitor Efficacy start Leukemia Cell Lines (e.g., MOLM13, MV4;11) or Patient-Derived Xenografts (PDX) treatment Treatment with Menin-MLL Inhibitor (e.g., VTP50469, Revumenib, Ziftomenib) vs. DMSO Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction chip Chromatin Immunoprecipitation (ChIP) treatment->chip qpcr qRT-PCR Analysis rna_extraction->qpcr rnaseq RNA Sequencing (RNA-seq) rna_extraction->rnaseq chipseq ChIP Sequencing (ChIP-seq) chip->chipseq data_analysis_qpcr Analysis of Gene Expression (ΔΔCt Method) qpcr->data_analysis_qpcr data_analysis_rnaseq Differential Gene Expression Analysis (Volcano Plots, Heatmaps, GSEA) rnaseq->data_analysis_rnaseq data_analysis_chipseq Peak Calling and Motif Analysis (Identify MLL-fusion protein binding sites) chipseq->data_analysis_chipseq validation Validation of Downstream Gene Expression Signatures data_analysis_qpcr->validation data_analysis_rnaseq->validation data_analysis_chipseq->validation

Figure 2: A typical experimental workflow for validating the downstream effects of menin-MLL inhibitors.
Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: MOLM13, MV4;11, and RS4;11 cells are commonly used models for MLL-rearranged leukemia.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Cells are seeded at a specific density (e.g., 2 x 10^5 cells/mL) and treated with the menin-MLL inhibitor at various concentrations or a vehicle control (e.g., DMSO) for specified time points (e.g., 48 hours, 7 days).

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix and specific primers for the target genes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB). The relative quantification of gene expression is calculated using the ΔΔCt method.

    • Primer Sequences:

      • Human HOXA9: Forward: 5'-GAGTTCCACCCTCACTCGCT-3', Reverse: 5'-GGAGGCTGAGCGGGTTAAAT-3'

      • Human MEIS1: Forward: 5'-CAAGACCCTGGCCAACATTC-3', Reverse: 5'-TGCCTTGCTTTGTCGTACTC-3'

      • Human FLT3: Commercially available validated primer sets are often used (e.g., from OriGene or DiaCarta).[8][11]

      • Human MNDA: Forward: 5'-ACTGACATCGGAAGCAAGAGGG-3', Reverse: 5'-TGCAGATGTGCTGGCTCCTGAG-3'[2]

      • Human BCL2: Commercially available validated primer sets are often used (e.g., from Qiagen or Sino Biological).[3][4]

      • Human CDK6: Forward: 5'-TTCCCAGGCAGGCTTTTCAT-3', Reverse: 5'-CTGTATTCAGCTCCGAGGTGTTCT-3'[6]

3. RNA Sequencing (RNA-seq):

  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome (e.g., hg38). Differential gene expression analysis between inhibitor-treated and control samples is performed using software packages like DESeq2 or edgeR. Gene Set Enrichment Analysis (GSEA) is often used to identify enriched biological pathways.

4. Chromatin Immunoprecipitation Sequencing (ChIP-seq):

  • Cross-linking and Chromatin Preparation: Cells are cross-linked with formaldehyde to preserve protein-DNA interactions. Nuclei are isolated, and chromatin is sheared to an average size of 200-500 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-MLL1, anti-menin). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. ChIP-seq libraries are prepared from the purified DNA.

  • Sequencing and Data Analysis: Libraries are sequenced, and the reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of protein binding.

Conclusion and Future Directions

The validation of downstream gene expression signatures provides a robust method for assessing the efficacy of menin-MLL inhibitors. The consistent downregulation of key oncogenes like HOXA9 and MEIS1 and the upregulation of differentiation markers across various preclinical models and in clinical samples underscore the on-target activity of these inhibitors.[7][9] While different inhibitors show comparable mechanisms of action, head-to-head comparisons of their potency and specificity in inducing these gene expression changes will be crucial for optimizing their clinical application.[12] Future studies should focus on identifying biomarkers that can predict patient response to specific menin-MLL inhibitors and on understanding the mechanisms of resistance that may emerge during treatment. The continued development and characterization of these targeted therapies hold great promise for improving outcomes for patients with KMT2A-rearranged and NPM1-mutated acute leukemias.

References

Validating the Therapeutic Window of Menin-MLL Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency for the survival and proliferation of leukemia cells harboring MLL rearrangements (MLL-r). This dependency has spurred the development of small molecule inhibitors targeting this protein-protein interaction, offering a promising therapeutic strategy for these aggressive leukemias. This guide provides a comparative overview of the performance of several key Menin-MLL inhibitors and details the essential experimental protocols required to validate the therapeutic window of novel compounds such as (1s,4s)-Menin-MLL inhibitor-23.

While specific experimental data for this compound is not yet publicly available, the data presented herein for other well-characterized inhibitors serves as a benchmark for its evaluation. The therapeutic window of a Menin-MLL inhibitor is determined by its ability to selectively kill MLL-r leukemia cells while sparing normal, healthy cells, particularly hematopoietic stem and progenitor cells. This is assessed through a series of in vitro and in vivo experiments that measure potency, selectivity, and overall efficacy.

Comparative Performance of Menin-MLL Inhibitors

The following table summarizes the in vitro potency of several notable Menin-MLL inhibitors against MLL-rearranged leukemia cell lines. This data provides a quantitative basis for comparing the efficacy of new chemical entities.

InhibitorTarget AssayCell LineIC50 / GI50 / KdReference
MI-2 Menin-MBM1 Inhibition-IC50 = 446 nM[1][2]
Cell Growth InhibitionMLL-AF9 transduced BMCs-[1]
MI-3 Menin-MBM1 Inhibition-Kd = 201 nM[1]
MI-503 Menin-MBM1 Inhibition-IC50 = ~15 nM, Kd = ~10 nM[3]
Menin-MLL4-43 Inhibition-IC50 = 33 nM
Cell Growth InhibitionMLL-r leukemia cellsGI50 = 220–570 nM
MI-1481 (28) Menin-MLL Inhibition-IC50 = 3.6 nM[3]
Cell Growth InhibitionMLL-AF9 leukemia cellsGI50 = 50 nM[3]
MI-3454 Menin-MLL14-43 Inhibition-IC50 = 0.51 nM[4]
Cell ViabilityMLL-r leukemia cellsGI50 = 7-27 nM[4]
VTP50469 Menin-MLL Binding-Ki = 2.9 nM[5]
D0060-319 Menin-MLL Inhibition-IC50 = 7.46 nM[6][7]
Antiproliferative ActivityMV4-11IC50 = 4.0 nM[6][7]
Antiproliferative ActivityMOLM-13IC50 = 1.7 nM[6][7]
Antiproliferative ActivityKasumi-1, K562, HL-60, KG-1 (MLL-wt)IC50 > 10 µM[6][7]
MIV-6R Menin-MLL Inhibition-IC50 = 56 nM[8]
Cell ProliferationMLL-AF9 transformed BMCsGI50 = 1.1 µM[8]

Experimental Protocols

In Vitro Potency and Selectivity Assays

a) Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary screen to identify and characterize inhibitors of the Menin-MLL interaction.[9]

  • Principle: A fluorescein-labeled peptide derived from the MLL N-terminus (MBM1) is used.[1] When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its rotation slows, leading to an increase in fluorescence polarization.[9] Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.

  • Protocol Outline:

    • Recombinant full-length menin protein and a fluorescein-labeled MLL peptide (e.g., FLSN-MLL) are incubated in an appropriate assay buffer.

    • Serial dilutions of the test inhibitor are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the labeled peptide, is calculated.

b) Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed MLL-rearranged (e.g., MV4-11, MOLM-13) and MLL-wild-type (e.g., Kasumi-1, K562) leukemia cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values. Selectivity is determined by comparing the GI50/IC50 values in MLL-r versus MLL-wt cell lines.

Cellular Mechanism of Action Assays

a) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol Outline:

    • Treat MLL-rearranged leukemia cells with the test inhibitor at concentrations around the GI50 value for a defined time period.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

b) Cell Differentiation Assay (Myeloid Marker Expression)

Menin-MLL inhibitors are expected to induce differentiation of leukemic blasts. This can be assessed by measuring the expression of myeloid differentiation markers using flow cytometry.[8][14]

  • Principle: The expression of specific cell surface markers, known as cluster of differentiation (CD) antigens, changes as cells mature. For myeloid differentiation, markers such as CD11b, CD14, and CD15 are commonly monitored.[14]

  • Protocol Outline:

    • Treat MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) with the test inhibitor for several days.

    • Harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).

    • Analyze the cells using flow cytometry to quantify the percentage of cells expressing these markers. An increase in the expression of these markers indicates induction of differentiation.

In Vivo Efficacy and Toxicity Assessment

a) MLL-Rearranged Leukemia Xenograft Model

This in vivo model is crucial for evaluating the anti-leukemic activity and tolerability of a Menin-MLL inhibitor in a living organism.[15][16][17]

  • Principle: Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human MLL-rearranged leukemia cells (either cell lines like MV4-11 or patient-derived xenografts - PDXs).[15][17][18] The mice are then treated with the test inhibitor, and tumor burden and survival are monitored.

  • Protocol Outline:

    • Inject MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) intravenously or subcutaneously into immunocompromised mice.

    • Once the leukemia is established (detectable by bioluminescence imaging or peripheral blood sampling), randomize the mice into treatment and vehicle control groups.

    • Administer the test inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Monitor tumor growth (for subcutaneous models) or leukemia progression (leukemic cell percentage in peripheral blood, bone marrow, and spleen) over time.

    • Monitor the body weight and general health of the mice to assess toxicity.

    • At the end of the study, or when humane endpoints are reached, collect tissues for further analysis (e.g., histology, flow cytometry, gene expression analysis).

    • The therapeutic window is indicated by significant anti-leukemic efficacy at doses that are well-tolerated by the animals (no significant body weight loss or other signs of toxicity).

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_complex MLL Fusion Complex Menin Menin MLL_Fusion MLL-Fusion Protein Menin->MLL_Fusion Interaction LEDGF LEDGF Menin->LEDGF WDR5 WDR5 MLL_Fusion->WDR5 ASH2L ASH2L MLL_Fusion->ASH2L RBBP5 RBBP5 MLL_Fusion->RBBP5 DPY30 DPY30 MLL_Fusion->DPY30 DOT1L DOT1L MLL_Fusion->DOT1L Recruits Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binding H3K4me3 H3K4 Trimethylation WDR5->H3K4me3 Catalyze ASH2L->H3K4me3 Catalyze RBBP5->H3K4me3 Catalyze DPY30->H3K4me3 Catalyze LEDGF->Target_Genes Tethering H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Catalyzes Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) Target_Genes->Leukemogenesis H3K4me3->Target_Genes Activate Transcription H3K79me2->Target_Genes Activate Transcription Inhibitor (1s,4s)-Menin-MLL inhibitor-23 Inhibitor->Menin Blocks Interaction

Caption: Menin-MLL Signaling Pathway and Inhibitor Action.

Therapeutic_Window_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcome FP_Assay Fluorescence Polarization Assay (Biochemical Potency) IC50_GI50 Determine IC50/GI50 FP_Assay->IC50_GI50 MTT_Assay MTT/Cell Viability Assay (Cellular Potency & Selectivity) MTT_Assay->IC50_GI50 Selectivity Assess Selectivity (MLL-r vs MLL-wt) MTT_Assay->Selectivity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) (Mechanism of Action) Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Diff_Assay Differentiation Assay (CD markers) (Mechanism of Action) Differentiation_Induction Measure Differentiation Diff_Assay->Differentiation_Induction Xenograft_Model MLL-r Leukemia Xenograft Model (Efficacy) TGI Tumor Growth Inhibition Xenograft_Model->TGI Survival Survival Analysis Xenograft_Model->Survival Toxicity_Study Toxicity Assessment (Safety) Tolerability Assess Tolerability (Body Weight, Clinical Signs) Toxicity_Study->Tolerability Therapeutic_Window Define Therapeutic Window IC50_GI50->Therapeutic_Window Selectivity->Therapeutic_Window Apoptosis_Induction->Therapeutic_Window Differentiation_Induction->Therapeutic_Window TGI->Therapeutic_Window Survival->Therapeutic_Window Tolerability->Therapeutic_Window

Caption: Experimental Workflow for Therapeutic Window Validation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

Essential procedures for the safe handling and disposal of (1s,4s)-Menin-MLL inhibitor-23 are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this small molecule inhibitor effectively, from initial handling to final disposal.

This compound is a specific enantiomer of a known menin-MLL interaction inhibitor used in research.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar Menin-MLL inhibitors provide essential safety information. For instance, other inhibitors in this class are known to be harmful if swallowed and can be toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to handle this compound with care and to follow stringent disposal protocols to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before beginning any procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.

  • Segregation of Waste: All materials contaminated with this compound, including unused compounds, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including unused powder, contaminated gloves, and paper towels, in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".

    • Liquid Waste: Collect all liquid waste containing the inhibitor in a dedicated, leak-proof, and clearly labeled container. The container should be marked "Hazardous Liquid Waste: this compound". Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.[3] This area should be cool, dry, and well-ventilated.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed EHS provider.[5] Do not attempt to dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[3]

Hazard Profile of Similar Menin-MLL Inhibitors

To underscore the importance of these procedures, the table below summarizes the known hazards of similar Menin-MLL inhibitors. This data should be considered as a proxy for the potential hazards of this compound.

Hazard StatementMenin-MLL inhibitor 4[3]Menin-MLL inhibitor MI-2[4]
Acute Oral Toxicity Harmful if swallowedHarmful if swallowed
Skin Irritation -Causes skin irritation
Eye Irritation -Causes serious eye irritation
Respiratory Irritation -May cause respiratory irritation
Aquatic Toxicity Very toxic to aquatic life with long lasting effects-

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Waste Generation B->D C->D E Segregate Contaminated Materials D->E F Solid Waste (Unused compound, gloves, etc.) E->F G Liquid Waste (Solutions, etc.) E->G H Collect in Labeled, Sealed Hazardous Waste Container F->H I Collect in Labeled, Leak-Proof Hazardous Waste Container G->I J Store in Designated Secure Area H->J I->J K Contact Institutional EHS for Disposal J->K L End: Proper Disposal K->L

Disposal Workflow for this compound

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for (1s,4s)-Menin-MLL inhibitor-23

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling the potent compound (1s,4s)-Menin-MLL inhibitor-23 must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this enantiomer is not publicly available, guidance from SDS of similar Menin-MLL inhibitors and general protocols for handling potent small molecule inhibitors provides a strong framework for safe operational and disposal plans.[1][2]

The primary hazards associated with similar Menin-MLL inhibitors include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is critical.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create an effective barrier against accidental exposure through inhalation, skin contact, or splashing.[3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately upon any sign of contamination.
Body Protection Lab Coat/GownA disposable, fluid-resistant, and low-linting lab coat or gown with long sleeves and tight-fitting cuffs is required.[3]
Eye and Face Protection Safety Goggles/Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]
Respiratory Protection RespiratorFor handling the solid compound or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is necessary.[3] A full-face respirator may be required for high-risk procedures.

Handling Procedures

All handling of this compound, particularly the solid form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1][3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. All necessary equipment, including PPE, weighing materials, and waste containers, should be readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: gown, then respirator, followed by eye and face protection, and finally, gloves (donning the outer pair last).

  • Weighing and Aliquoting: When weighing the solid compound, use a dedicated, enclosed balance within the fume hood. Use appropriate tools (e.g., non-sparking spatulas) to handle the powder. Avoid creating dust. For creating solutions, add the solvent to the vial containing the pre-weighed compound slowly to prevent splashing.

  • Experimental Use: When using solutions of the inhibitor, exercise caution to prevent spills and aerosol generation. All procedures should be performed within the fume hood.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated disposables such as gloves, gowns, weigh boats, and pipette tips should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid mixing incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare clean work area in fume hood gather_materials Gather all necessary materials and PPE prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe Proceed to handling weigh_aliquot Weigh and aliquot compound in fume hood don_ppe->weigh_aliquot experiment Perform experimental procedures weigh_aliquot->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate Complete experiment dispose_waste Segregate and dispose of hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE and wash hands dispose_waste->doff_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.